molecular formula C10H13N3O B1524218 1-(4-Aminophenyl)piperazin-2-one CAS No. 1022128-82-0

1-(4-Aminophenyl)piperazin-2-one

Cat. No.: B1524218
CAS No.: 1022128-82-0
M. Wt: 191.23 g/mol
InChI Key: MULQTIPGVGXHBL-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)piperazin-2-one is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULQTIPGVGXHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695670
Record name 1-(4-Aminophenyl)piperazin-2-one
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022128-82-0
Record name 1-(4-Aminophenyl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022128-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Aminophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Aminophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties of 1-(4-Aminophenyl)piperazin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical knowledge and practical insights into its synthesis, structure, reactivity, and potential applications.

Introduction: The Significance of the Arylpiperazinone Scaffold

The this compound molecule belongs to the broader class of arylpiperazines, a privileged scaffold in modern drug discovery. The unique structural features of the piperazine ring, including its ability to participate in hydrogen bonding and its conformational flexibility, make it a valuable component in the design of bioactive molecules.[1] The incorporation of an aminophenyl group introduces a key site for further functionalization and potential interaction with biological targets. The lactam functionality within the piperazin-2-one ring adds a polar amide group, influencing the compound's solubility and electronic properties. Arylpiperazine derivatives have shown a wide range of pharmacological activities, including interactions with serotonin and dopamine receptors, as well as anticancer and antiarrhythmic properties.[2][3]

Molecular Structure and Physicochemical Properties

This compound is a small molecule with the chemical formula C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol .[4] Its structure consists of a central piperazin-2-one ring, with a 4-aminophenyl group attached to the nitrogen atom at position 1.

PropertyValueSource
Molecular FormulaC₁₀H₁₃N₃O[4]
Molecular Weight191.23 g/mol [4]
CAS Number1022128-82-0[5][6][7][8][9]

Synthesis Strategies

Proposed Synthesis Pathway: Reduction of a Nitro Precursor

The synthesis can be envisioned as a two-step process starting from commercially available 1-(4-nitrophenyl)piperazine.

Synthesis_Pathway 1-(4-Nitrophenyl)piperazine 1-(4-Nitrophenyl)piperazine Acylation Acylation 1-(4-Nitrophenyl)piperazine->Acylation Chloroacetyl chloride, Base 1-(4-Nitrophenyl)piperazin-2-one 1-(4-Nitrophenyl)piperazin-2-one Acylation->1-(4-Nitrophenyl)piperazin-2-one Reduction Reduction 1-(4-Nitrophenyl)piperazin-2-one->Reduction H₂, Pd/C or SnCl₂, HCl This compound This compound Reduction->this compound Reactivity Core This compound Amine_Reactions Reactions of the Amino Group Core->Amine_Reactions Lactam_Reactions Reactions of the Lactam Core->Lactam_Reactions Acylation Acylation Amine_Reactions->Acylation Alkylation Alkylation Amine_Reactions->Alkylation Diazotization Diazotization Amine_Reactions->Diazotization Hydrolysis Hydrolysis Lactam_Reactions->Hydrolysis Reduction Reduction Lactam_Reactions->Reduction

References

1-(4-Aminophenyl)piperazin-2-one synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)piperazin-2-one

Executive Summary

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily serving as a key intermediate in the synthesis of complex bioactive molecules. Its structure, featuring a piperazin-2-one core linked to an aniline moiety, provides a versatile scaffold for developing novel pharmaceutical agents. This guide offers a comprehensive overview of a robust and widely applicable synthetic route to this compound. We will dissect the synthesis into three core transformations: the construction of the foundational piperazin-2-one ring, the strategic N-arylation to install the phenyl group, and the final functional group manipulation to yield the target aniline. This document provides not only detailed, reproducible protocols but also delves into the mechanistic rationale behind the chosen methodologies, offering insights into reaction optimization and potential challenges.

Introduction

The piperazin-2-one motif is considered a "privileged structure" in drug discovery, frequently appearing in molecules targeting a wide range of biological pathways.[1] Its unique conformation and the strategic placement of nitrogen and carbonyl functionalities allow it to mimic peptide bonds, making it an excellent scaffold for peptidomimetics.[1] The introduction of an aryl group at the N-1 position, particularly an aminophenyl group, further enhances its utility by providing a vector for subsequent chemical modifications or a key pharmacophoric element for receptor binding. This guide presents a logical and efficient pathway for the synthesis of this compound, designed for researchers and drug development professionals seeking a reliable and scalable method.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, dictates a strategy that builds the molecule sequentially. The primary amino group is best installed in the final step via the reduction of a nitro group, a common and highly efficient transformation. This nitro-substituted precursor, 1-(4-nitrophenyl)piperazin-2-one (3) , is the key intermediate. This intermediate can be formed through a carbon-nitrogen bond formation between the piperazin-2-one heterocycle (2) and an activated nitro-aryl electrophile. The piperazin-2-one core itself is readily accessible from simple acyclic precursors.

Retrosynthesis Target This compound (1) FGI Functional Group Interconversion (FGI) Target->FGI Reduction Intermediate3 1-(4-Nitrophenyl)piperazin-2-one (3) FGI->Intermediate3 CN_Formation C-N Bond Formation (e.g., SNAr) Intermediate3->CN_Formation Intermediate2 Piperazin-2-one (2) CN_Formation->Intermediate2 Cyclization Cyclization Intermediate2->Cyclization StartingMaterials Ethylenediamine + Ethyl Chloroacetate Cyclization->StartingMaterials

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Piperazin-2-one Core

The foundational step is the construction of the 6-membered heterocycle. A classic and effective method involves the cyclization of ethylenediamine with an α-haloacetyl species, such as ethyl chloroacetate.[2] This reaction proceeds via a tandem nucleophilic substitution and subsequent intramolecular amidation.

Reaction Scheme: Piperazin-2-one Formation

Caption: Cyclization reaction to form the piperazin-2-one ring.

Experimental Protocol: Synthesis of Piperazin-2-one (2)
  • Setup: Equip a 2 L round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Reactants: Add ethylenediamine (36.9 g, 0.61 mol) to 1,5-dioxane (1.5 L) in the flask.[2]

  • Addition: Sequentially add triphenylphosphine (62.9 g, 0.24 mol) and ethyl chloroacetate (39.2 g, 0.32 mol).[2] The use of the Mitsunobu reaction conditions here facilitates the cyclization.[2]

  • Reaction: Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate, wash with water, and combine the organic phases. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent. The crude product can be purified by recrystallization (e.g., from an ethyl acetate/petroleum ether mixture) to remove triphenylphosphine oxide, followed by column chromatography to yield pure piperazin-2-one. A typical yield is around 80%.[2]

Part 2: N-Arylation of Piperazin-2-one

With the heterocyclic core in hand, the next critical step is the formation of the C-N bond between the N-1 of piperazin-2-one and the phenyl ring. The most direct approach is a Nucleophilic Aromatic Substitution (SNAr) using an activated aryl halide. The strong electron-withdrawing effect of the nitro group in 1-fluoro-4-nitrobenzene makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack by the secondary amine of piperazin-2-one.

Reaction Scheme: SNAr for 1-(4-Nitrophenyl)piperazin-2-one

Caption: SNAr reaction to form the key nitro-intermediate.

Causality in Experimental Design
  • Choice of Aryl Halide: 1-Fluoro-4-nitrobenzene is often preferred over chloro- or bromo-analogs for SNAr reactions. Fluorine is the most electronegative halogen, enhancing the electrophilicity of the attached carbon. Furthermore, the C-F bond is the most difficult to break, meaning the rate-determining step is the nucleophilic attack, not the loss of the leaving group, which is favorable for this mechanism.

  • Base and Solvent: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is crucial. Its role is to deprotonate the N-4 proton of the piperazin-2-one after the initial attack on the aromatic ring, which helps to drive the reaction forward, and to neutralize the HF byproduct. A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is ideal as it can solvate the charged intermediates (Meisenheimer complex) and accelerate the reaction rate.

ParameterMethod A: SNArMethod B: Buchwald-Hartwig Amination
Electrophile Activated Aryl Halide (e.g., 1-fluoro-4-nitrobenzene)Aryl Halide or Triflate
Catalyst NonePalladium(0) precursor + Phosphine Ligand
Base Inorganic (e.g., K₂CO₃) or Organic Amine (e.g., DIPEA)Strong, non-nucleophilic (e.g., NaOtBu, Cs₂CO₃)
Advantages Cost-effective, simple setup, no precious metals.Broad substrate scope, milder conditions for less activated aryl halides.[3][4]
Disadvantages Limited to electron-deficient aryl halides.Catalyst cost, ligand sensitivity, requires inert atmosphere.[4]
Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)piperazin-2-one (3)
  • Setup: In a flask under a nitrogen atmosphere, dissolve piperazin-2-one (2) (1.0 eq) in anhydrous DMSO.

  • Addition of Base: Add anhydrous potassium carbonate (2.5 eq).

  • Addition of Electrophile: Add 1-fluoro-4-nitrobenzene (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into ice water. A solid precipitate will form.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts and residual DMSO, and then with a cold non-polar solvent like diethyl ether or hexane to remove non-polar impurities. The resulting yellow solid is often of sufficient purity for the next step, but can be further purified by recrystallization from ethanol or isopropanol if necessary.

Part 3: Reduction of the Nitro Group

The final step is the chemoselective reduction of the aromatic nitro group to the primary amine. Catalytic transfer hydrogenation is an excellent choice for this transformation as it is experimentally simple, avoids the use of high-pressure hydrogen gas, and is highly efficient. Sodium hypophosphite in the presence of a palladium on carbon (Pd/C) catalyst is a well-established system for this purpose.[5]

Reaction Scheme: Nitro Group Reduction

Caption: Reduction of the nitro group to the target amine.

Experimental Protocol: Synthesis of this compound (1)
  • Setup: Suspend 1-(4-nitrophenyl)piperazin-2-one (3) (1.0 eq) in a solvent such as methanol or methoxyethanol.[5]

  • Catalyst Addition: Carefully add palladium on carbon (5% Pd, 50% wet, ~0.05 eq Pd) to the suspension under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Hydrogen Source: Prepare a solution of sodium hypophosphite monohydrate (~3.5 eq) in water.

  • Reaction: Heat the suspension to 70-75 °C. Add the sodium hypophosphite solution dropwise over 2 hours. The reaction is exothermic and may require controlled addition to maintain the temperature.[5]

  • Monitoring: Stir the mixture at 70-75 °C and monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes after the addition is finished.[5]

  • Work-up: Cool the mixture to room temperature. Filter the reaction through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound, as a solid. A typical yield for this step is around 88-95%.[5]

Overall Synthesis Workflow

The complete, validated pathway from commercially available starting materials to the final product is a robust three-step sequence.

Workflow Start Ethylenediamine + Ethyl Chloroacetate Step1 Cyclization (e.g., Mitsunobu) Start->Step1 Piperazinone Piperazin-2-one Step1->Piperazinone Step2 SNAr Reaction (1-Fluoro-4-nitrobenzene, K₂CO₃, DMSO) Piperazinone->Step2 NitroIntermediate 1-(4-Nitrophenyl)piperazin-2-one Step2->NitroIntermediate Step3 Reduction (Pd/C, NaH₂PO₂) NitroIntermediate->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Three-step synthetic workflow to this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a three-stage process: piperazinone ring formation, nucleophilic aromatic substitution, and nitro group reduction. Each step utilizes well-established and scalable chemical transformations. By understanding the underlying mechanisms and the rationale for the selection of specific reagents and conditions, researchers can confidently reproduce and, if necessary, adapt this synthesis for their specific applications in drug discovery and materials science. The presented protocols offer a validated and efficient route to this important chemical intermediate.

References

An In-depth Technical Guide to the Molecular Structure of 1-(4-Aminophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential biological significance of 1-(4-aminophenyl)piperazin-2-one. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of novel heterocyclic compounds.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications, including antipsychotic, antihistaminic, and anticancer agents. Its prevalence is due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates. The introduction of a carbonyl group at the 2-position to form a piperazin-2-one scaffold introduces a lactam functionality, which can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. When combined with an N-aryl substituent, such as the 4-aminophenyl group, the resulting molecule, this compound, presents a unique pharmacophore with potential for diverse biological activities. The primary amino group on the phenyl ring offers a site for further derivatization, making it a versatile building block in drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central piperazin-2-one ring with a 4-aminophenyl group attached to the nitrogen atom at position 1.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₃N₃OPubChem
Molecular Weight 191.23 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 140924-17-2PubChem
Topological Polar Surface Area 58.7 ŲPubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Predicted LogP 0.4PubChem

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively reported in the literature, its synthesis can be logically deduced from established methods for preparing N-aryl piperazinones. A plausible and efficient synthetic strategy involves the reaction of a suitably protected N-(4-nitrophenyl)ethylenediamine with a two-carbon electrophile to form the piperazin-2-one ring, followed by the reduction of the nitro group.

Proposed Synthetic Workflow

A potential synthetic route is outlined below. This approach leverages common and well-understood organic reactions, ensuring a high likelihood of success.

Synthesis_Workflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A 4-Nitroaniline C 1-(2-Chloroethyl)-4-(4-nitrophenyl)piperazin-2-one A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 2-Chloro-N-(2-chloroethyl)acetamide B->C D 1-(4-Nitrophenyl)piperazin-2-one C->D Base (e.g., NaH) Solvent (e.g., THF) E This compound D->E Reducing Agent (e.g., H2, Pd/C) Solvent (e.g., Ethanol)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2-Chloroethyl)-4-(4-nitrophenyl)piperazin-2-one

  • To a solution of 4-nitroaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloro-N-(2-chloroethyl)acetamide (1.1 eq) in DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 1-(4-Nitrophenyl)piperazin-2-one

  • To a solution of 1-(2-chloroethyl)-4-(4-nitrophenyl)piperazin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the cyclization by TLC.

  • Quench the reaction carefully with water at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Step 3: Synthesis of this compound

  • Dissolve 1-(4-nitrophenyl)piperazin-2-one (1.0 eq) in ethanol.

  • Add 10% palladium on carbon (Pd/C) catalyst (0.1 eq by weight).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound
TechniquePredicted Chemical Shifts / PeaksRationale
¹H NMR δ 6.7-6.9 (d, 2H, Ar-H ortho to NH₂), δ 7.0-7.2 (d, 2H, Ar-H meta to NH₂), δ 3.5-3.7 (s, br, 2H, NH₂), δ 3.4-3.6 (t, 2H, piperazine CH₂), δ 3.1-3.3 (t, 2H, piperazine CH₂), δ 3.0-3.2 (s, 2H, piperazine CH₂)Aromatic protons will show characteristic splitting patterns of a 1,4-disubstituted benzene ring. The protons of the piperazin-2-one ring will appear as triplets and a singlet in the aliphatic region.
¹³C NMR δ 165-170 (C=O), δ 140-145 (Ar-C-N), δ 125-130 (Ar-C), δ 115-120 (Ar-C), δ 45-55 (piperazine CH₂), δ 40-50 (piperazine CH₂)The carbonyl carbon will be significantly downfield. Aromatic carbons will appear in the typical range, and the aliphatic carbons of the piperazine ring will be in the upfield region.
IR (cm⁻¹) 3400-3200 (N-H stretch, amine), 1650-1680 (C=O stretch, lactam), 1600-1450 (C=C stretch, aromatic), 1300-1200 (C-N stretch)Characteristic peaks for the primary amine, lactam carbonyl, aromatic ring, and C-N bonds are expected.
Mass Spec (ESI+) m/z 192.1131 [M+H]⁺The protonated molecular ion peak is expected to be the base peak.

Potential Biological Activities and Applications

The this compound scaffold holds significant promise for the development of novel therapeutic agents due to the established biological activities of related compounds.

Potential Signaling Pathway Interactions

Signaling_Pathways cluster_0 Potential Biological Targets cluster_1 Cellular Responses A This compound B Kinases (e.g., RTKs) A->B Inhibition C GPCRs (e.g., 5-HT, Dopamine) A->C Antagonism/Agonism D Enzymes (e.g., Topoisomerases) A->D Inhibition E Inhibition of Cell Proliferation (Anticancer) B->E F Modulation of Neurotransmission (CNS Disorders) C->F G Inhibition of Bacterial Growth (Antimicrobial) D->G

Caption: Potential biological targets and cellular responses of this compound.

  • Anticancer Activity: Many N-arylpiperazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The aminophenyl group can be crucial for interacting with key residues in the active sites of kinases or other enzymes involved in cell proliferation. The piperazin-2-one core can act as a rigid scaffold to correctly orient the pharmacophoric groups.

  • Central Nervous System (CNS) Activity: The arylpiperazine moiety is a well-known pharmacophore for targeting G-protein coupled receptors (GPCRs) in the CNS, such as serotonin and dopamine receptors. Modifications on the piperazine ring can fine-tune the selectivity and activity at these receptors, suggesting potential applications in treating depression, anxiety, and other neurological disorders.

  • Antimicrobial Activity: Piperazine-containing compounds have been reported to possess antibacterial and antifungal properties. The this compound structure could serve as a lead for the development of new antimicrobial agents, potentially by inhibiting essential bacterial enzymes.

The primary amino group on the phenyl ring provides a convenient handle for the synthesis of a library of derivatives. This would enable a thorough investigation of the structure-activity relationships (SAR) and the optimization of potency and selectivity for a desired biological target.

Conclusion and Future Directions

This compound is a promising heterocyclic scaffold with significant potential for the development of novel therapeutic agents. While direct experimental data for this specific molecule is limited, a comprehensive analysis of related structures provides a strong foundation for its synthesis, characterization, and biological evaluation. Future research should focus on the development of an optimized and scalable synthetic route, followed by a thorough spectroscopic characterization to confirm its structure. Subsequent in vitro and in vivo studies are warranted to explore its potential anticancer, CNS, and antimicrobial activities. The versatility of the aminophenyl group should be exploited to generate a library of derivatives for SAR studies, which will be crucial for the identification of lead compounds with improved therapeutic profiles.

1-(4-Aminophenyl)piperazin-2-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Aminophenyl)piperazin-2-one

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound featuring a core piperazin-2-one structure linked to an aniline moiety. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drugs to modulate physicochemical properties and confer biological activity.[1] This guide details the compound's nomenclature, physicochemical properties, a proposed synthetic pathway, and expected analytical characteristics. Furthermore, it explores the broader biological significance of the piperazine and piperazin-2-one scaffolds, highlighting potential applications for this molecule in drug discovery and development for researchers, scientists, and pharmaceutical professionals.

Core Compound Identification

IUPAC Name

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

Chemical Identifiers
  • CAS Number: 1022128-82-0[2]

  • Molecular Formula: C₁₀H₁₃N₃O[2]

  • Molecular Weight: 191.23 g/mol [2]

  • PubChem CID: 53406175[3]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₃N₃O[2]
Molecular Weight191.23 g/mol [2]
AppearanceExpected to be a solid at room temperatureGeneral
SolubilityExpected to have some solubility in polar organic solvents like DMSO and MethanolGeneral

Synthesis and Purification

The synthesis of this compound is not widely documented in commercial literature, suggesting it is primarily a research chemical or building block. However, a plausible and efficient synthetic route can be designed based on established methodologies for creating the piperazin-2-one ring system.[4] The core strategy involves the cyclization of a substituted ethylenediamine precursor.

Retrosynthetic Analysis & Rationale

The primary disconnection for retrosynthesis is at the amide bond within the piperazinone ring. This leads back to an N-acylated ethylenediamine derivative. A more practical approach involves a direct cyclization reaction between a suitable N-aryl-ethylenediamine and a two-carbon electrophile, such as an α-haloacetyl halide. The aniline's primary amine is significantly less nucleophilic than the secondary amine of the ethylenediamine chain, allowing for selective reactions. However, to prevent side reactions and ensure regioselectivity, protection of the aniline's amino group (e.g., as an acetamide) is a prudent strategy. The protected amine can be deprotected in the final step to yield the target compound.

Proposed Synthetic Protocol

This protocol outlines a three-step synthesis starting from N-(4-acetylaminophenyl)ethylenediamine.

Step 1: Synthesis of N-(4-acetylaminophenyl)ethylenediamine

  • To a solution of 4-fluoro-nitrobenzene (1.0 eq) in a suitable solvent like DMSO, add N-Boc-ethylenediamine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture at 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. This step involves a nucleophilic aromatic substitution (SₙAr) reaction.

  • Cool the reaction, perform an aqueous workup, and extract the product with a solvent like ethyl acetate. Purify by column chromatography.

  • Reduce the nitro group of the resulting compound to an amine using a standard method, such as catalytic hydrogenation (H₂, Pd/C) or a chemical reducing agent like tin(II) chloride.

  • Protect the newly formed aniline by reacting it with acetic anhydride to form the acetamide.

  • Finally, deprotect the Boc group using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free diamine.

Step 2: Cyclization to form 1-(4-acetylaminophenyl)piperazin-2-one

  • Dissolve the N-(4-acetylaminophenyl)ethylenediamine (1.0 eq) and a non-nucleophilic base like triethylamine (2.5 eq) in a chlorinated solvent such as DCM or chloroform.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise to the cooled mixture. The slow addition is critical to control the exothermic reaction and favor intramolecular cyclization over polymerization.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the protected piperazinone.

Step 3: Deprotection to this compound

  • Dissolve the purified 1-(4-acetylaminophenyl)piperazin-2-one in a mixture of methanol and aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux (approximately 60-70 °C) for 4-6 hours, monitoring the hydrolysis of the acetyl group by TLC.

  • Cool the reaction mixture and neutralize it carefully with a base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 8-9.

  • Extract the final product with a suitable organic solvent, such as ethyl acetate or DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection A 4-Fluoro-nitrobenzene + N-Boc-ethylenediamine B SₙAr Reaction A->B C Nitro Reduction (e.g., H₂/Pd-C) B->C D Amine Protection (Ac₂O) C->D E Boc Deprotection (TFA) D->E F N-(4-acetylaminophenyl)ethylenediamine E->F H Intramolecular Cyclization F->H G Chloroacetyl Chloride G->H I 1-(4-acetylaminophenyl)piperazin-2-one J Acid Hydrolysis (HCl) I->J K This compound J->K Biological_Activities cluster_activities Therapeutic Areas Piperazine_Core {Piperazine Scaffold |  Privileged Structure in Drug Discovery} Anticancer Anticancer (e.g., Kinase Inhibition) Piperazine_Core:f0->Anticancer Antiviral Antiviral (e.g., HIV) Piperazine_Core:f0->Antiviral Antihistamine Antihistamine (e.g., Cetirizine) Piperazine_Core:f0->Antihistamine Antipsychotic Antipsychotic (e.g., Olanzapine) Piperazine_Core:f0->Antipsychotic Antimicrobial Antimicrobial (e.g., Ciprofloxacin) Piperazine_Core:f0->Antimicrobial Anti_inflammatory Anti-inflammatory Piperazine_Core:f0->Anti_inflammatory

References

A Technical Guide to the Spectroscopic Characterization of 1-(4-Aminophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1-(4-aminophenyl)piperazin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from structurally analogous compounds to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. While direct experimental data for this compound is not widely available in public databases, this guide offers a robust predictive analysis to aid in its identification and characterization.

Introduction to this compound

This compound is a chemical compound with a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol .[1] Its structure features a piperazin-2-one ring system connected to an aminophenyl group. The presence of both an aniline-like moiety and a lactam within the piperazine ring suggests its potential as a scaffold in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound based on the analysis of its functional groups and comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound in a common solvent like DMSO-d6 are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the piperazin-2-one ring.

  • Aromatic Protons: The aminophenyl group will exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the amino group are expected to appear as a doublet around 6.6-6.8 ppm, while the two protons meta to the amino group will likely be observed as a doublet around 6.8-7.0 ppm.

  • Amine Protons: The two protons of the primary amine (-NH2) are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically in the range of 4.5-5.5 ppm.

  • Piperazin-2-one Protons: The methylene protons of the piperazin-2-one ring will be in different chemical environments.

    • The two protons on the carbon adjacent to the carbonyl group (C3) are expected to be a singlet or a multiplet around 3.2-3.4 ppm.

    • The two protons on the carbon adjacent to the nitrogen of the aminophenyl group (C5) are expected to be a triplet around 3.0-3.2 ppm.

    • The two protons on the other carbon of the piperazine ring (C6) are expected to be a triplet around 2.8-3.0 ppm.

  • NH Proton: The proton on the nitrogen of the lactam is expected to be a broad singlet in the region of 7.5-8.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon Atom Predicted Chemical Shift (ppm) Justification
Carbonyl (C=O)165-170Typical range for a lactam carbonyl carbon.
Aromatic C-NH2145-150Quaternary carbon attached to the amino group, deshielded.
Aromatic C-N140-145Quaternary carbon attached to the piperazine nitrogen.
Aromatic CH (meta)120-125Aromatic carbons meta to the amino group.
Aromatic CH (ortho)114-118Aromatic carbons ortho to the amino group, shielded by the electron-donating NH2 group.
Piperazin-2-one CH2 (adjacent to C=O)45-50Methylene carbon adjacent to the carbonyl group.
Piperazin-2-one CH2 (adjacent to N-Aryl)48-53Methylene carbon adjacent to the nitrogen attached to the aromatic ring.
Piperazin-2-one CH240-45The remaining methylene carbon of the piperazine ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized below.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
N-H (Amine)3300-3500Symmetric and asymmetric stretching (two bands)
N-H (Amide)3200-3400Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-2960Stretching
C=O (Amide)1650-1680Stretching (Amide I band)
C=C (Aromatic)1500-1600Stretching
N-H (Amine/Amide)1580-1650Bending
C-N1250-1350Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be a suitable technique.

  • Molecular Ion Peak: The base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 192.23.

  • Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several pathways, including:

    • Loss of the aminophenyl group.

    • Cleavage of the piperazin-2-one ring.

    • Loss of CO from the lactam.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the molecular ion.

    • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).

  • MS/MS Analysis (for fragmentation):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Acquire the product ion spectrum to observe the fragmentation pattern.

Visualization of Key Information

molecular_structure cluster_piperazinone Piperazin-2-one Ring cluster_aminophenyl Aminophenyl Group N1 N1 C2 C2(O) N1->C2 C1_aryl C1' N1->C1_aryl Bond C3 C3 C2->C3 N4 N4(H) C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 C6->N1 C2_aryl C2' C1_aryl->C2_aryl C3_aryl C3' C2_aryl->C3_aryl C4_aryl C4' C3_aryl->C4_aryl C5_aryl C5' C4_aryl->C5_aryl N_amino N(H2) C4_aryl->N_amino C6_aryl C6' C5_aryl->C6_aryl C6_aryl->C1_aryl

Figure 1: Molecular structure of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Purification->IR Functional Group ID MS MS (ESI) Purification->MS Molecular Weight & Fragmentation Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation & Purity Assessment Data_Analysis->Structure_Confirmation

Figure 2: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous structures, researchers can use this information to guide the identification and characterization of this compound. The provided experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data, ensuring the integrity and reliability of future research involving this molecule.

References

Introduction: The Piperazin-2-one Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Piperazin-2-one Derivatives

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are foundational to numerous therapeutic agents due to their favorable physicochemical properties, which can enhance aqueous solubility, bioavailability, and target affinity.[3][4] A significant subclass, the piperazin-2-one derivatives, incorporates a lactam function into the core ring system. This structural feature imparts a unique combination of rigidity and hydrogen bonding capability, making it a versatile scaffold for designing novel bioactive molecules.

Piperazin-2-one and its parent piperazine structure are key components in drugs with a vast range of pharmacological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[5][6][7][8][9] The structural versatility of the piperazin-2-one core allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic profiles. This guide offers a comprehensive technical overview of the diverse biological activities of piperazin-2-one derivatives, aimed at researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols to empower further investigation in this promising area of drug discovery.

Part 1: Anticancer Activity of Piperazin-2-one Derivatives

The development of novel anticancer agents remains a paramount challenge in global health. Piperazin-2-one derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a variety of cancer cell lines, including those from liver, breast, pancreatic, and colorectal cancers.[10][11] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell signaling pathways.[12]

Core Mechanisms of Anticancer Action

A. Induction of Apoptosis: A primary mechanism by which piperazin-2-one derivatives exert their anticancer effects is through the direct induction of apoptosis, or programmed cell death.[13] Studies have shown that these compounds can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Activation of the intrinsic pathway is evidenced by the activation of caspase-9, while the extrinsic pathway is triggered via caspase-8 activation.[13] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.[10][13] This dual-pathway induction suggests a robust mechanism for overcoming cancer cells' inherent resistance to apoptosis.[13]

B. Kinase Inhibition: Protein kinases are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[14] Specific piperazin-2-one derivatives have been designed as potent kinase inhibitors. For example, derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[14][15][16]

  • CDK2 Inhibition: By inhibiting CDK2, a key regulator of the cell cycle, these compounds can induce cell cycle arrest, typically at the G1/S phase, preventing cancer cell proliferation.[12][14][15]

  • VEGFR2 Inhibition: Inhibition of VEGFR2, a key tyrosine kinase involved in angiogenesis, can suppress the formation of new blood vessels that tumors need to grow and metastasize.[16]

C. Cell Cycle Arrest: Beyond kinase inhibition, some piperazine amide derivatives have been shown to block cell cycle progression in the G0/G1 phase, effectively halting the division of cancer cells.[17] This effect is often a direct consequence of apoptosis induction or the modulation of cell cycle regulatory proteins.[12][17]

Visualization: Apoptotic Pathways

Apoptotic Pathways Induced by Piperazin-2-one Derivatives Apoptotic Pathways Induced by Piperazin-2-one Derivatives Piperazin2One Piperazin-2-one Derivative Extrinsic Extrinsic Pathway (Death Receptor) Piperazin2One->Extrinsic Induces Intrinsic Intrinsic Pathway (Mitochondrial) Piperazin2One->Intrinsic Induces Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase8->Caspase37 Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Caption: Induction of extrinsic and intrinsic apoptotic pathways by piperazin-2-one derivatives.

Data Summary: Cytotoxic Activity
Compound ClassCancer Cell LineIC50 / GI50 (µM)MechanismReference
TADDOL-derived phosphonateHUH7 (Hepatocellular Carcinoma)< 50Cytotoxicity[10]
Trifluoromethyl-substituted diamineHUH7 (Hepatocellular Carcinoma)< 50Cytotoxicity[10]
Vindoline Conjugate (23)MDA-MB-468 (Breast Cancer)1.00Antiproliferative[18]
Vindoline Conjugate (25)HOP-92 (Lung Cancer)1.35Antiproliferative[18]
Piperazine-based Thiazolidinone (11)HepG-2 (Hepatocellular Carcinoma)0.03 - 0.06VEGFR2 Inhibition[16]
Benzofuran Hybrid (9h)Panc-1 (Pancreatic Cancer)-CDK2 Inhibition (IC50 = 40.91 nM)[14]
Piperazin-2-yl-pyrimidine (IA-7)MCF-7 (Breast Cancer)-JNK Pathway Targeting[19]
Experimental Protocol: MTT Assay for Cell Viability

This protocol describes a standard method for assessing the cytotoxic effects of piperazin-2-one derivatives on cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents. This results in the formation of a purple formazan product which can be solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HepG2) in appropriate media until they reach ~80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the piperazin-2-one derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds to the respective wells. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 24-72 hours (time-dependent on the cell line and experimental design).[10]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the crystals, resulting in a homogenous purple solution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Part 2: Antiviral Activity

The search for novel antiviral agents is critical, particularly for treating infections in immunocompromised patients where options are limited.[20] Piperazin-2-one derivatives have been identified as a new class of compounds with potent antiviral activity, specifically against human adenoviruses (Ads).[20][21]

Mechanism of Antiviral Action

High-throughput screening (HTS) of small molecule libraries identified a trisubstituted piperazin-2-one derivative, compound 15D8, as a significant inhibitor of adenovirus infection.[20] The primary mechanism of action for this class of compounds is the selective inhibition of adenovirus DNA replication within the host cell nucleus.[20] This targeted action is highly desirable as it disrupts a crucial step in the viral lifecycle with minimal cytotoxicity to the host cell at effective concentrations.[20]

Interestingly, the structure-activity relationship for antiviral activity is highly specific. While a 2-benzofuran aryl substituent on the piperazin-2-one core was crucial for activity against both arenaviruses and adenoviruses, the substituent at the C6 position was a key determinant of specificity. An ethyl group at C6 was strictly required for potent anti-adenovirus activity, whereas compounds with benzyl or phenethyl groups at this position were inactive against Ad but active against arenaviruses.[20]

Visualization: HTS Workflow for Antiviral Discovery

HTS Workflow for Antiviral Discovery HTS Workflow for Antiviral Discovery Library Small Molecule Library (>25,000 compounds) PrimaryScreen Primary Screen: High-Throughput Assay (e.g., Ad-GFP infection) Library->PrimaryScreen Hits Initial Hits Identified PrimaryScreen->Hits DoseResponse Dose-Response & Cytotoxicity Assays (CC50) Hits->DoseResponse ConfirmedHits Confirmed Hits (Potent & Non-toxic) DoseResponse->ConfirmedHits Mechanism Mechanism of Action Studies (e.g., DNA Replication Assay) ConfirmedHits->Mechanism LeadCompound Lead Compound Identified (e.g., Piperazin-2-one 15D8) Mechanism->LeadCompound

Caption: A streamlined workflow for identifying novel antiviral compounds via HTS.

Data Summary: Anti-Adenovirus Activity
CompoundDescriptionIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
15D8Trisubstituted piperazin-2-oneLow micromolar> IC50High[20]
46Phenylpiperazine derivative< 10> 50> 5[22]
59Phenylpiperazine derivative< 10> 50> 5[22]
64ortho-NO2 phenyl derivative< 10> 50> 5[22]
CidofovirStandard AntiviralVariable--[20]
Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for determining the efficacy of an antiviral compound by quantifying the reduction in infectious virus particles.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. The formation of plaques (localized areas of cell death caused by viral replication) is visualized and counted. A reduction in the number or size of plaques indicates antiviral activity.

Step-by-Step Methodology:

  • Cell Monolayer Preparation:

    • Seed a suitable host cell line (e.g., A549 cells for adenovirus) in 6-well plates.

    • Incubate until a confluent monolayer is formed (typically 24-48 hours).

  • Virus and Compound Preparation:

    • Prepare serial dilutions of the piperazin-2-one derivative in serum-free medium.

    • Prepare a virus stock of known titer (plaque-forming units, PFU/mL). Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

  • Infection and Treatment:

    • Wash the cell monolayers with PBS.

    • Pre-incubate the diluted virus with the various concentrations of the test compound for 1 hour at 37°C.

    • Inoculate the cell monolayers with 200 µL of the virus-compound mixture. Include a virus-only control and a cell-only control.

    • Allow the virus to adsorb for 1-2 hours at 37°C, with gentle rocking every 15 minutes.

  • Overlay and Incubation:

    • Remove the inoculum from the wells.

    • Overlay the cells with 2 mL of a semi-solid medium (e.g., 1:1 mixture of 2X culture medium and 1.2% agarose) containing the corresponding concentration of the test compound.

    • Allow the overlay to solidify at room temperature.

    • Incubate the plates at 37°C in a 5% CO₂ atmosphere for 5-10 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells with a 10% formaldehyde solution.

    • Remove the agarose overlay and stain the cell monolayer with a 0.1% crystal violet solution. The viable cells will stain purple, while the plaques will appear as clear zones.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Part 3: Antimicrobial and CNS Activity

While extensive research has focused on the anticancer and antiviral properties of piperazin-2-one derivatives, the broader piperazine class exhibits a wide spectrum of other biological activities, including antimicrobial and CNS effects.[1][7][8]

Antimicrobial Potential

Piperazine derivatives are well-documented as potent antimicrobial agents against bacteria and fungi.[1][5][23][24] The incorporation of electron-withdrawing groups (e.g., Cl, Br) on aryl substituents often enhances antibacterial activity.[25] Molecular docking studies suggest that these compounds may act by inhibiting essential microbial enzymes. For instance, some piperazine derivatives have been predicted to bind to E. coli MurB or Candida albicans CYP51, which are critical for bacterial cell wall synthesis and fungal membrane integrity, respectively.[24] While specific mechanistic studies on piperazin-2-one derivatives are less common, their structural similarity to active piperazines makes them a promising area for future antimicrobial drug discovery.

Central Nervous System (CNS) Activity

The piperazine scaffold is a cornerstone of CNS drug design, present in many antipsychotic, antidepressant, and anxiolytic medications.[2][26][27] These compounds often exert their effects by modulating neurotransmitter systems, particularly by acting on serotonin (5-HT) and dopamine receptors.[26][27][28] Studies on specific piperazin-2-one derivatives have demonstrated opiate activities, indicating that the configuration of substituents and the presence of the lactam ring are important for modulating activity at CNS targets.[29] The ability of the piperazine core to cross the blood-brain barrier makes this class of compounds particularly suitable for targeting neurological disorders.[2]

Visualization: Synaptic Action

Synaptic Action of CNS-Active Piperazine Derivatives Synaptic Action of CNS-Active Piperazine Derivatives Presynaptic Presynaptic Neuron Vesicle Vesicle with Neurotransmitters Postsynaptic Postsynaptic Neuron Receptor Postsynaptic Receptor (e.g., 5-HT) Vesicle->Receptor Release Receptor->Postsynaptic Signal Transporter Reuptake Transporter Piperazine Piperazine Derivative Piperazine->Receptor Binds/ Modulates Piperazine->Transporter Blocks Reuptake

Caption: Potential mechanisms of CNS-active piperazine derivatives at the synapse.

Conclusion and Future Perspectives

The piperazin-2-one scaffold represents a highly versatile and valuable core in medicinal chemistry. Derivatives of this structure have demonstrated a remarkable breadth of biological activities, with particularly compelling data in the fields of oncology and virology. The ability of these compounds to induce apoptosis, inhibit key kinases, and block viral DNA replication underscores their potential as next-generation therapeutics.

Future research should focus on several key areas:

  • Mechanism Elucidation: While primary mechanisms have been identified, a deeper understanding of the specific molecular targets and off-target effects is necessary.

  • Structure-Activity Relationship (SAR) Expansion: Systematic modification of the piperazin-2-one core will help in designing derivatives with enhanced potency, selectivity, and improved pharmacokinetic (ADME) profiles.[3][4]

  • Broadening Therapeutic Applications: The promising antimicrobial and CNS activities of the parent piperazine class suggest that piperazin-2-one derivatives should be more thoroughly explored for these and other indications.[7]

References

A Guide to the Structure-Activity Relationship (SAR) of Piperazine Compounds: From Core Principles to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," its structural and physicochemical properties make it a highly versatile component in drug design, leading to its presence in a multitude of clinically successful drugs.[2][3] This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of piperazine derivatives. We will deconstruct the core principles governing how modifications to the piperazine scaffold influence biological activity, explore its application across diverse therapeutic areas, and provide practical methodologies for researchers in drug discovery. This guide is intended to serve as a foundational resource for scientists aiming to rationally design and optimize novel piperazine-based therapeutic agents.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The prevalence of the piperazine moiety in pharmaceuticals is not coincidental; it stems from a unique combination of synthetically accessible chemistry and highly favorable pharmacological properties.[4][5]

The Piperazine Core: Physicochemical and Pharmacokinetic Advantages

The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposite positions.[6] This simple structure confers a powerful set of drug-like properties. As a diprotic base, its two nitrogen atoms can be protonated under physiological conditions, a characteristic that is crucial for enhancing aqueous solubility and forming stable salts for improved formulation.[1] The two nitrogens also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating potent interactions with biological targets.[7][8]

These properties frequently result in improved absorption, distribution, metabolism, and excretion (ADME) profiles, leading to greater water solubility and oral bioavailability.[7][9] The conformational flexibility of the piperazine ring, which typically adopts a chair conformation, allows its substituents to be oriented in space to achieve an optimal fit with a target receptor or enzyme active site.[6][10]

Core Principles of Piperazine Structure-Activity Relationships (SAR)

Understanding the SAR of piperazine compounds is fundamental to leveraging this scaffold effectively. The biological activity of a piperazine derivative is profoundly influenced by the nature, size, and electronic properties of the substituents attached to its nitrogen and, to a lesser extent, its carbon atoms.[6]

The Central Role of the Piperazine Ring

The piperazine ring itself is rarely just a passive linker. It often plays an active role in binding and positioning other pharmacophoric elements. In many cases, both nitrogen atoms are essential for biological potency, participating in key hydrogen bonds or electrostatic interactions.[11] The inherent polarity of the ring is a key contributor to the overall solubility of the molecule, a critical factor in drug design.[1][7]

The N1-Aryl/Heteroaryl Moiety: Tuning Affinity and Selectivity

One of the most common structural motifs in piperazine-based drugs is the N-arylpiperazine.[11] The substituent at the N1 position is typically an aromatic or heteroaromatic ring, which often serves as a primary recognition element for the biological target.

  • Causality: The choice of the aryl group and its substitution pattern directly modulates the electronic environment and steric profile of this part of the molecule. This, in turn, dictates the strength and specificity of interactions (e.g., pi-stacking, hydrophobic interactions) with the target protein.

  • Key Modifications:

    • Aryl Group Identity: Phenyl and 2-pyridyl groups are common and serve as effective anchors.[12]

    • Ring Substitution: Adding electron-withdrawing groups (e.g., -CF3, -Cl) or electron-donating groups (e.g., -OCH3) to the aryl ring can fine-tune receptor binding affinity and selectivity.[6] For instance, the introduction of a fluorine atom at the ortho position of a phenyl ring has been shown to be important for in vivo activity in some nonsteroidal androgen receptor antagonists.[11]

The N4-Substituent: The Gateway to Diverse Targets

The second nitrogen atom, N4, provides a versatile attachment point for a wide array of substituents, often connecting the core scaffold to a second pharmacophoric element via a linker.[11] This modularity is what allows the piperazine scaffold to be adapted for a vast range of biological targets.

  • Causality: The N4-substituent is responsible for exploring the binding pocket and making critical interactions that define the compound's primary pharmacology. The length and rigidity of the linker between the piperazine and the terminal group are crucial for achieving the correct orientation and distance for optimal binding.[6]

  • Key Modifications:

    • Alkyl Chains: Flexible alkyl chains of varying lengths are commonly used to connect to a terminal functional group.[11]

    • Bulky/Lipophilic Groups: Large, bulky groups can enhance binding by occupying hydrophobic pockets but may also introduce steric hindrance if not properly designed.[6] Conversely, smaller substituents may enhance binding interactions.[6]

    • Terminal Pharmacophores: The group at the end of the N4-linker can be another aryl ring, a complex heterocyclic system, or a functional group designed to interact with a specific residue in the target protein.

The Impact of Stereochemistry and Ring Conformation

The introduction of chiral centers into the piperazine scaffold can have a profound impact on biological activity. Different enantiomers of a chiral piperazine derivative often exhibit distinct pharmacological profiles and potencies.[6][13]

  • Causality: Biological targets are chiral environments. The three-dimensional arrangement of atoms in a drug molecule must be complementary to the topology of its binding site. Stereoisomers will orient their substituent groups differently, leading to one isomer fitting much more effectively than the other.

  • Key Considerations:

    • C-Atom Substitution: Introducing substituents on the carbon atoms of the piperazine ring creates chiral centers. For example, chirality at the C2-position of the piperazinium ring was found to be more favorable for agonist selectivity at certain nicotinic receptors compared to the C3-position.[14]

    • Conformational Control: The chair conformation of the piperazine ring places substituents in either axial or equatorial positions. This orientation is critical for receptor fit and can be influenced by the nature of the substituents.[14]

Piperazine Piperazine Core PK Pharmacokinetics (Solubility, Bioavailability) Piperazine->PK Influences (Polarity, Basicity) N1 N1-Substituent (Aryl/Heteroaryl) N1->Piperazine PD Pharmacodynamics (Affinity, Efficacy) N1->PD Tunes Selectivity Target Selectivity N1->Selectivity Modulates N4 N4-Substituent (Linker + Pharmacophore) N4->Piperazine N4->PD Dictates N4->Selectivity Determines C_Atom C-Atom Substitution (Stereochemistry) C_Atom->Piperazine C_Atom->PD Refines C_Atom->Selectivity Enhances

Caption: General Structure-Activity Relationship (SAR) principles for the piperazine scaffold.

SAR in Action: Therapeutic Applications

The versatility of the piperazine scaffold is evident in its widespread application across numerous therapeutic areas.

Central Nervous System (CNS) Agents

Piperazine derivatives are particularly prominent in drugs targeting the CNS, largely due to their ability to modulate serotonin (5-HT) and dopamine (D2) receptors.[1][15] The arylpiperazine fragment is a classic pharmacophore for 5-HT1A receptor ligands.[16] For example, compounds like SLV313 act as D2/D3 antagonists and 5-HT1A agonists, demonstrating the polypharmacology achievable with this scaffold.[17]

Anticancer Therapeutics

In oncology, the piperazine ring is a key structural component of many targeted therapies, especially kinase inhibitors.[4][18]

  • Mechanism of Action: The piperazine often serves as a linker, correctly positioning other pharmacophoric fragments within the ATP-binding pocket of the target kinase.[1] Its basicity can also be leveraged to form a crucial salt bridge with acidic residues like aspartate in the kinase hinge region.[1]

  • SAR Insights: SAR studies on anticancer piperazines have shown that modifications to the N-aryl group are critical for cytotoxicity. For example, in a series of vindoline-piperazine conjugates, derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring showed the most potent antitumor activity.[19][20]

Antihistamines

Several first and second-generation antihistamines, such as cetirizine and cyclizine, incorporate a piperazine core.[2][17] The general pharmacophore for H1-antagonists often requires two aryl groups and a terminal tertiary amine separated by a short linker, a structural arrangement that the piperazine scaffold can readily provide.[12][21]

Antimicrobial Agents

The piperazine moiety is integral to the activity of certain classes of antibiotics, most notably the quinolones (e.g., ciprofloxacin).[2] SAR studies have revealed that modifications to the piperazine ring can influence drug potency and the spectrum of activity.[6][13] Increasing the lipophilicity of substituents can improve penetration of the bacterial cell membrane, enhancing antibacterial efficacy.[6]

Table 1: Illustrative SAR Data for a Hypothetical Series of N-Arylpiperazine Analogs Targeting a Kinase
Compound IDN1-Aryl Substituent (R)N4-Substituent (R')Kinase Inhibition IC50 (nM)
1 (Lead) Phenyl-CH3520
1a 4-Fluorophenyl-CH3250
1b 4-Methoxyphenyl-CH3410
1c 2-Fluorophenyl-CH385
2a 2-Fluorophenyl-CH2CH2OH75
2b 2-FluorophenylBenzyl30
2c 2-Fluorophenyl(4-Fluorophenyl)methyl15

This table presents hypothetical data for illustrative purposes, based on common SAR trends observed in the literature.[11][19][22]

Methodologies in Piperazine SAR Studies

A systematic SAR campaign involves iterative cycles of design, synthesis, and biological testing to optimize a lead compound.

Experimental Workflow for a Piperazine SAR Campaign

start Identify Lead Piperazine Compound design Design Analogs (Vary N1, N4, etc.) start->design synthesis Chemical Synthesis & Purification design->synthesis invitro In Vitro Screening (e.g., Binding/Functional Assays) synthesis->invitro sar Analyze SAR Data (Identify Key Features) invitro->sar sar->design Iterative Optimization invivo In Vivo Testing (PK, Efficacy in Animal Models) sar->invivo Promising Compound candidate Optimized Candidate invivo->candidate

References

Whitepaper: A Framework for Identifying and Validating Therapeutic Targets of Novel Phenylpiperazinone Scaffolds, Exemplified by 1-(4-Aminophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS).[1][2] The compound 1-(4-aminophenyl)piperazin-2-one represents an under-explored variation of this scaffold, incorporating a lactam function within the piperazine ring. While direct biological data for this specific molecule is sparse in public literature, its structural components suggest a high potential for interaction with therapeutically relevant targets.

This guide provides a comprehensive, experience-driven framework for the systematic identification, validation, and preclinical assessment of potential therapeutic targets for novel compounds like this compound. We will leverage data from structurally related molecules to build initial hypotheses and then detail a rigorous, multi-stage experimental workflow designed to de-risk and advance a candidate molecule. This document serves not as a report on known activities, but as a strategic roadmap for discovery.

Introduction: The Phenylpiperazinone Scaffold

The structure of this compound combines three key pharmacophoric elements:

  • Arylpiperazine: A classic feature of many CNS-active drugs, known to interact with aminergic G-protein coupled receptors (GPCRs) and transporters.[1]

  • Aniline Moiety (-NH2): A versatile functional group that can act as a hydrogen bond donor and a key site for metabolism or further chemical modification.

  • Piperazin-2-one (Lactam): This cyclic amide introduces conformational rigidity and a hydrogen bond acceptor, distinguishing it from the more flexible, traditional piperazine ring. This feature has been explored in compounds with demonstrated cytotoxic activity.[3]

Given the lack of specific biological data, our investigation begins with a logical, structure-based hypothesis generation process. We will postulate potential target classes based on the activities of well-documented analogs, providing a rational starting point for a comprehensive screening cascade.

Part I: Hypothesis Generation from Structural Analogs

The initial phase of any drug discovery program for a novel chemical entity involves forming educated hypotheses about its potential biological activity. This is critical for designing an efficient and cost-effective screening strategy.

Primary Hypothesized Target Classes

Based on extensive precedent in the literature for the arylpiperazine core, we can prioritize several target families.

Target ClassRationale & Precedent CompoundsPotential Therapeutic AreaKey Hypothesized Targets
Serotonergic System The phenylpiperazine motif is fundamental to drugs like Trazodone and Nefazodone. Analogs have demonstrated potent serotonin reuptake inhibition and direct receptor modulation.[1][4]Depression, AnxietySerotonin Transporter (SERT), 5-HT1A, 5-HT2A/C Receptors
Dopaminergic System Many atypical antipsychotics, such as Aripiprazole and Cariprazine, are built around an arylpiperazine scaffold.[1] Related structures show D2/D3 receptor agonism.[5]Schizophrenia, Parkinson's DiseaseDopamine D2 and D3 Receptors
Adrenergic System Piperazine derivatives have been successfully developed as antagonists of α-adrenergic receptors.[6]Hypertension, Benign Prostatic Hyperplasiaα1- and α2-Adrenoceptors
Oncology Targets The piperazine ring is a key component of numerous kinase inhibitors (e.g., Imatinib). Furthermore, piperazin-2-one derivatives have shown direct cytotoxic effects on cancer cell lines.[3]OncologyReceptor Tyrosine Kinases (e.g., EGFR, VEGFR), Cell Cycle Kinases (e.g., CDKs), General Cytotoxicity
Histaminergic System The piperazine scaffold is a known component in potent histamine H3 receptor antagonists, which are being explored for cognitive disorders.[7][8]Alzheimer's Disease, NarcolepsyHistamine H3 Receptor

Part II: A Step-by-Step Experimental Workflow for Target Validation

With a set of rational hypotheses, we can now define a robust, self-validating experimental cascade. This process is designed to move from broad, exploratory screening to specific, high-confidence target validation.

Workflow Overview

G A Step 1: Broad-Spectrum Screening (e.g., 10 µM) B Step 2: Hit Confirmation & Dose-Response (Binding Assays) A->B Identify initial hits (e.g., >50% inhibition) C Step 3: In Vitro Functional Characterization (e.g., cAMP, Uptake) B->C Confirm Ki values D Step 4: Cellular Phenotypic Assays (e.g., Cytotoxicity, Neurite Outgrowth) C->D Determine EC50/IC50 & functional effect E Step 5: Selectivity & Off-Target Profiling D->E Link target to cell effect F Go / No-Go Decision E->F Assess therapeutic window

Caption: High-level workflow for target identification and validation.

Step 1: Broad-Spectrum Profiling

Expertise & Causality: The initial step must be broad to mitigate the risk of missing an unexpected but high-value target. We use a single, high concentration (typically 10 µM) to maximize the chances of detecting even weak interactions. This "discovery" mode profiling is a cost-effective method to rapidly identify the most promising biological activities for a novel compound.

Protocol: Large-Panel Pharmacological Screen

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Submission: Submit the compound to a commercial or in-house broad-panel screening service (e.g., Eurofins SafetyScreen44, DiscoverX BioMAP).

  • Screening: The compound is tested at a final concentration of 10 µM across a panel of >100 targets, including GPCRs, ion channels, kinases, and transporters.

  • Data Analysis: Results are typically reported as "% Inhibition" or "% Activation" relative to a control compound. A common threshold for a "hit" is >50% inhibition or activation.

Hypothetical Data Presentation: Broad-Panel Screen Hits

TargetTarget ClassResult (% Inhibition @ 10 µM)
Serotonin Transporter (SERT)Transporter85%
Dopamine Receptor D3GPCR (Gi-coupled)78%
Adrenergic Receptor α2AGPCR (Gi-coupled)65%
CDK2/cyclin EKinase55%
Step 2: Hit Confirmation and Potency Determination

Trustworthiness: A primary screen hit is not a validated target. It is a lead that must be rigorously confirmed. To establish trustworthiness, we move to a direct binding assay and generate a full dose-response curve. This confirms the interaction is real, reproducible, and allows us to quantify the compound's affinity (Ki), a critical parameter for drug development.

Protocol: Radioligand Binding Assay for SERT

  • Source Material: Use cell membranes prepared from HEK293 cells stably expressing human SERT or rat brain cortical synaptosomes.

  • Radioligand: Utilize a well-characterized radioligand, such as [³H]-Citalopram.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Competition Binding:

    • Set up assay tubes containing buffer, a fixed concentration of [³H]-Citalopram (near its Kd), and the membrane preparation.

    • Add increasing concentrations of this compound (e.g., 10 pM to 100 µM).

    • Incubate at room temperature for 60 minutes to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

  • Detection: Wash filters, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50. Convert the IC50 to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Hypothetical Data Presentation: Binding Affinities

TargetAssay TypeRadioligandDetermined Ki (nM)
SERTCompetition Binding[³H]-Citalopram120
Dopamine D3Competition Binding[³H]-Spiperone250
Adrenergic α2ACompetition Binding[³H]-Rauwolscine800
Step 3: In Vitro Functional Characterization

Authoritative Grounding: Binding does not equal function. A compound can bind to a receptor without eliciting a biological response (an antagonist) or by activating it (an agonist). This step is crucial for understanding the compound's mechanism of action (MoA). We must use functional assays that are industry standards for the specific target class.

Signaling Pathway: Gi-Coupled GPCR (e.g., Dopamine D3)

G D3 D3 Receptor G_protein Gi Protein (αβγ) D3->G_protein Agonist Binding AC Adenylate Cyclase G_protein->AC αi inhibits cAMP cAMP AC->cAMP Conversion Compound 1-(4-aminophenyl) piperazin-2-one Compound->D3 Binds (Antagonist?) ATP ATP

Caption: Antagonism at a Gi-coupled receptor blocks inhibition of cAMP production.

Protocol: cAMP Assay for Gi-Coupled Receptors (e.g., D3)

  • Cell Culture: Use HEK293 cells stably expressing the human Dopamine D3 receptor.

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Forskolin Stimulation: To measure inhibition, stimulate the baseline production of cAMP by treating cells with forskolin (an adenylate cyclase activator).

  • Compound Treatment (Antagonist Mode):

    • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

    • Add a known D3 agonist (e.g., quinpirole) at its EC80 concentration.

  • Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a commercial kit based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP response against the log concentration of the test compound to determine its IC50 for functional antagonism.

Hypothetical Data Presentation: Functional Activity

TargetAssay TypeFunctional EffectPotency (IC50/EC50, nM)
SERTNeurotransmitter UptakeInhibition215
Dopamine D3cAMP AssayAntagonist450
Adrenergic α2AcAMP AssayAntagonist1100

Part III: Preliminary In Vivo Evaluation

Expertise & Causality: Positive in vitro data is necessary but not sufficient. A drug candidate must be able to reach its target in a living system and exert a therapeutic effect at a safe concentration. Preliminary pharmacokinetic (PK) and in vivo efficacy studies are essential early checkpoints to validate the entire therapeutic hypothesis.

Protocol: Mouse Forced Swim Test (FST) for Antidepressant-like Activity

This protocol is chosen based on the validated SERT inhibition, a hallmark of many antidepressant drugs.[4]

  • Animals: Use male C57BL/6 mice, group-housed with a 12h light/dark cycle.

  • Acclimation: Allow animals to acclimate to the facility for at least one week before testing.

  • Drug Administration: Administer this compound via intraperitoneal (IP) injection at various doses (e.g., 1, 5, 10 mg/kg) 30-60 minutes before the test. Include a vehicle control group and a positive control group (e.g., fluoxetine, 20 mg/kg).

  • Test Procedure:

    • Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • Record a 6-minute session using a video camera.

  • Behavioral Scoring: Score the last 4 minutes of the session for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in a slightly hunched posture, with movements limited to those necessary to keep the head above water. Scoring should be performed by an observer blinded to the treatment groups.

  • Data Analysis: Compare the mean immobility time across groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A significant reduction in immobility time compared to the vehicle group indicates antidepressant-like activity.

Conclusion

The journey from a novel chemical structure to a validated drug candidate is a systematic process of hypothesis testing and data-driven decision-making. For a compound like this compound, the rich pharmacology of its arylpiperazine core provides a strong foundation for targeted investigation. The multi-step workflow detailed in this guide—from broad-panel screening and specific binding assays to functional characterization and preliminary in vivo models—represents a robust and industry-standard pathway. By rigorously confirming target engagement, quantifying potency, defining the mechanism of action, and demonstrating a relevant cellular or behavioral effect, researchers can build a comprehensive data package to support the advancement of promising new chemical entities. This framework ensures that decisions are based on a foundation of scientific integrity, maximizing the potential for therapeutic success.

References

An In-depth Technical Guide to the Discovery of Novel Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Centrality of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone of modern medicinal chemistry. It is recognized as a "privileged scaffold," a structural motif that appears in a multitude of FDA-approved drugs across a vast spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][2][3][4] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical properties, synthetic tractability, and the ability to favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[4] This guide provides a technical exploration of the strategies, methodologies, and logical frameworks that underpin the successful discovery of novel piperazine-based therapeutic agents. We will delve into the causality behind experimental choices, from rational design and synthesis to high-throughput biological validation, offering field-proven insights for drug development professionals.

The Piperazine Scaffold: A Privileged Core in Medicinal Chemistry

The decision to incorporate a piperazine moiety is often a strategic choice aimed at optimizing drug-like properties. Its utility stems from a predictable and tunable set of characteristics.

Foundational Physicochemical & Pharmacokinetic Properties

The piperazine ring's structure directly translates to advantageous properties in a biological context.

  • Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values. This allows it to exist in neutral, monoprotonated, or diprotonated states depending on the physiological pH.[5] The monoprotonated form, predominant at physiological pH, is crucial as it enhances water solubility and provides a positive charge for forming key ionic interactions with biological targets, such as the acidic residues in enzyme active sites.[6][7][8] This characteristic is fundamental to improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[6][7]

  • Conformational Rigidity and Flexibility: The piperazine ring predominantly adopts a stable chair conformation, which provides a degree of structural rigidity.[5][9] This is beneficial because it reduces the entropic penalty upon binding to a target, potentially increasing binding affinity. However, it also possesses sufficient flexibility to allow for ring-flipping to boat or twist-boat conformations, enabling it to adapt to the specific topology of a binding pocket. This blend of stability and adaptability is a key feature of its "privileged" status.

  • Aqueous Solubility: The presence of the two nitrogen atoms, which can act as hydrogen bond acceptors, and its ability to be protonated, significantly enhances the aqueous solubility of molecules.[4][6] This is a critical parameter in drug design, as poor solubility can terminate the development of an otherwise potent compound.

Pharmacodynamic Versatility: The "Smart" Linker

Beyond its impact on pharmacokinetics, the piperazine scaffold is a powerful tool for modulating pharmacodynamics.

  • Versatile Linker and Scaffold: The 1,4-disubstituted nature of the piperazine ring makes it an ideal linker to orient two different pharmacophoric groups in a specific spatial arrangement. This is critical for optimizing interactions with a target receptor or enzyme.[3][10] It can position an aryl group for a pi-stacking interaction while simultaneously directing another substituent toward a different pocket.

  • Multi-Target Engagement (Polypharmacology): The inherent ability of the piperazine scaffold to interact with diverse biological targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, can be strategically exploited.[3][11][12] This allows for the design of multi-target ligands, an increasingly important strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders.[3]

Strategic Design and Synthesis of Novel Piperazine Derivatives

The discovery of a novel piperazine compound begins with a robust design strategy, which informs a versatile synthetic plan. The goal is to create a library of compounds that systematically explores the chemical space around the core scaffold.

Rational Drug Design Strategies
  • Structure-Activity Relationship (SAR) Guided Design: SAR is the iterative process of modifying a molecule's structure and assessing the effect on its biological activity. For piperazine derivatives, SAR studies typically involve systematically altering substituents on one or both nitrogen atoms, and more recently, on the carbon backbone.[6][7] For example, in designing antimicrobial agents, studies have shown that incorporating electron-withdrawing groups on an N-aryl substituent can enhance antibacterial activity.[13] This systematic approach provides a clear rationale for subsequent design choices.[14][15]

  • Computational Chemistry: In silico methods are indispensable for prioritizing synthetic targets and understanding molecular interactions.

    • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It allows researchers to visualize how a designed piperazine derivative might fit into a binding site, identifying key hydrogen bonds, ionic interactions, and hydrophobic contacts.[13][16][17]

    • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the predicted binding pose and the role of conformational changes.[5][14]

  • Bioisosteric Replacement: While highly effective, the piperazine ring can be susceptible to metabolic breakdown (e.g., N-dealkylation). Bioisosteres—chemical groups with similar steric and electronic properties—are used to replace the piperazine core to overcome these liabilities while retaining or improving activity.[18] Common bioisosteres include homopiperazine, diazaspiroalkanes (e.g., 2,6-diazaspiro[3.3]heptane), and bridged systems (e.g., 2,5-diazabicyclo[2.2.1]heptane).[18][19][20] This strategy is a prime example of using chemical knowledge to solve specific drug development challenges.

Modern Synthetic Methodologies

The ability to efficiently synthesize a diverse library of analogs is paramount. While traditional methods are robust, recent advances have opened new avenues for structural diversification.

  • Classical N-Substitution Reactions: The most common synthetic routes involve functionalizing the nitrogen atoms.

    • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly effective for forming N-aryl bonds, a common feature in many piperazine-based drugs.[10]

    • Reductive Amination: A two-step process involving the formation of an iminium ion from an aldehyde or ketone, followed by reduction, to create N-alkyl bonds.[10]

  • Advanced C-H Functionalization: A paradigm shift in piperazine synthesis has been the development of methods to directly modify the C-H bonds of the carbon skeleton. Traditionally, about 80% of piperazine drugs were substituted only at the nitrogen positions.[1] C-H functionalization, often using photoredox catalysis, allows for the introduction of aryl, alkyl, and other groups directly onto the ring's carbon atoms.[1] This is a transformative approach because it unlocks novel chemical space and allows for the generation of more complex, three-dimensional structures that were previously difficult to access.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol is a self-validating system. The success of the reaction is confirmed by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture, which should show consumption of the starting materials and the emergence of a new product spot/peak with the expected mass-to-charge ratio (m/z).

Objective: To synthesize an N-arylpiperazine derivative via palladium-catalyzed cross-coupling.

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

  • N-Boc-piperazine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere supplies (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask, add the aryl halide, N-Boc-piperazine, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and the ligand to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a pre-heated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing by TLC or LC-MS. The reaction is complete upon consumption of the limiting reagent (typically the aryl halide).

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine. The Boc-protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the free amine is desired.

From Synthesis to Biological Validation: A High-Throughput Workflow

Once a library of compounds is synthesized, it must be screened to identify molecules with the desired biological activity. High-Throughput Screening (HTS) is the industry-standard methodology for this process.[21][22]

The High-Throughput Screening (HTS) Cascade

The HTS process is a multi-step funnel designed to efficiently identify promising compounds from a large library.

HTS_Workflow cluster_0 High-Throughput Screening Cascade Library Piperazine Compound Library (10,000s) Primary Primary Screen (Single Concentration, e.g., 10 µM) Library->Primary Assay Hits Identify Primary Hits (e.g., >50% Inhibition) Primary->Hits Data Analysis ~1-5% Hit Rate Confirmation Hit Confirmation (Re-test Primary Hits) Hits->Confirmation Eliminate False Positives DoseResponse Dose-Response (IC₅₀/EC₅₀) (10-point curve) Confirmation->DoseResponse Confirmed Hits SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR Potency Data Lead Lead Candidate SAR->Lead

General workflow for the discovery of piperazine-based drug candidates.
Data Analysis and Hit-to-Lead Optimization

The output from an HTS campaign is a large dataset that requires careful analysis. Primary hits are first confirmed, and then their potency is determined by generating dose-response curves to calculate an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value.

Table 1: Representative HTS Data for an Anticancer Screen

Compound IDStructure (N-Substituent on Piperazine)% Inhibition @ 10 µMIC₅₀ (µM)
Pz-001Phenyl15.2> 50
Pz-0024-Chlorophenyl65.88.5
Pz-0034-Methoxyphenyl22.1> 50
Pz-0044-Trifluoromethylphenyl89.51.2
Pz-0053,4-Dichlorophenyl95.30.98

This quantitative data directly feeds back into the SAR cycle. In the example above, a clear trend emerges: electron-withdrawing substituents on the phenyl ring increase antiproliferative activity. This insight guides the synthesis of the next generation of analogs, beginning the hit-to-lead optimization process where potency, selectivity, and ADME properties are further refined.

Protocol 2: Cell-Based Antiproliferative Assay

This protocol is self-validating through the inclusion of positive and negative controls on every assay plate. The negative control (DMSO vehicle) defines baseline (0% inhibition), while the positive control (a known cytotoxic agent like staurosporine) defines the maximum response (100% inhibition). A robust assay will show a clear and reproducible separation between these controls.

Objective: To determine the antiproliferative activity of newly synthesized piperazine compounds against a human cancer cell line (e.g., K562).[21]

Materials:

  • Human cancer cell line (e.g., K562) in logarithmic growth phase.

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS).

  • 384-well clear-bottom, black-walled assay plates.

  • Piperazine compound library (10 mM stocks in DMSO).

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • Automated liquid handler and plate reader (luminometer).

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Dilute the cell suspension to the desired density (e.g., 50,000 cells/mL) in culture medium. Using a liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates (2,000 cells/well).[21]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Addition: Perform a serial dilution of the compound library to achieve the final desired concentrations. Add 40 nL of each compound solution to the assay plates for the primary screen (final concentration typically 10 µM).[21] Include wells with 40 nL of DMSO (negative control) and 40 nL of a known cytotoxic agent (positive control).

  • Therapeutic Incubation: Incubate the plates for an additional 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 20 µL of the cell viability reagent to each well. This reagent typically lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Signal Detection: Incubate the plates for 10 minutes at room temperature to stabilize the signal. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data using the controls (% Inhibition = 1 - [(Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)]) * 100. Plot the dose-response curves for confirmed hits to determine IC₅₀ values.

Case Study: Targeting the Sigma-1 Receptor (S1R)

The discovery of piperidine/piperazine-based ligands for the Sigma-1 Receptor (S1R) provides an excellent case study.[14] S1R is an intracellular chaperone protein implicated in various neurological and psychiatric disorders. A screening campaign of an in-house library of piperazine compounds identified a potent S1R agonist.[14][16] Computational docking studies revealed that the protonated piperazine nitrogen forms a crucial salt bridge with the Glu172 residue in the S1R binding pocket, while aryl substituents engage in hydrophobic interactions, explaining the compound's high affinity.[14]

Signaling_Pathway cluster_1 Cellular Stress Response Modulation by S1R Stress Cellular Stress (e.g., Oxidative Stress) S1R Sigma-1 Receptor (S1R) (ER Chaperone) Stress->S1R activates Apoptosis Apoptosis (Cell Death) Stress->Apoptosis can lead to IonChannel Ion Channel (e.g., SK channel) S1R->IonChannel modulates S1R->Apoptosis inhibits Homeostasis Cellular Homeostasis (Neuroprotection) IonChannel->Homeostasis promotes Piperazine Piperazine-Based S1R Agonist Piperazine->S1R binds & activates

Hypothetical modulation of a neuroprotective pathway by a piperazine S1R agonist.

This example highlights the entire discovery paradigm: leveraging an existing compound collection, identifying a hit through screening, using computational tools to understand the SAR, and elucidating a potential mechanism of action.

Conclusion and Future Outlook

The piperazine scaffold remains an indispensable tool in the drug discovery arsenal. Its enduring value lies in its predictable influence on physicochemical properties and its synthetic versatility, which allows for extensive exploration of chemical space. Future innovations will likely focus on expanding the toolbox for C-H functionalization to create even more diverse and structurally complex piperazine derivatives. Furthermore, the strategic application of piperazine bioisosteres will continue to be a key tactic for fine-tuning ADME properties and overcoming metabolic liabilities. By integrating rational, computational design with advanced synthetic methodologies and high-throughput validation, researchers can continue to harness the power of this "privileged" scaffold to develop the next generation of innovative therapeutics.[3]

References

An In-depth Technical Guide to 1-(4-Aminophenyl)piperazin-2-one and the Broader Class of Arylpiperazinones as Research Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(4-aminophenyl)piperazin-2-one, a research chemical belonging to the broader class of arylpiperazinones. While specific research on this particular molecule is nascent, this document will situate it within the well-established context of its parent chemical family, offering researchers, scientists, and drug development professionals a thorough understanding of its synthesis, potential biological activities, and avenues for future investigation. The information presented herein is synthesized from established chemical principles and analogous compound studies to provide a robust framework for its scientific exploration.

Introduction to the Arylpiperazinone Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antipsychotic, antihistamine, and antianginal effects.[1] The introduction of an oxo group at the 2-position to form a piperazin-2-one, and the attachment of an aryl group at the 1-position, creates the arylpiperazinone core. This structural motif is of significant interest in drug discovery due to its potential to interact with various biological targets. The 4-aminophenyl substituent of the titular compound introduces a reactive handle for further chemical modification and a potential pharmacophoric element.

Physicochemical Properties of this compound

A foundational understanding of a research chemical begins with its physical and chemical properties. While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from publicly available chemical databases.

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃O--INVALID-LINK--
Molecular Weight 191.23 g/mol --INVALID-LINK--
CAS Number 1022128-82-0--INVALID-LINK--
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to have some solubility in polar organic solventsInferred from related compounds

Synthesis of 1-Arylpiperazin-2-ones: A Methodological Overview

The synthesis of 1-arylpiperazin-2-ones can be approached through several established synthetic routes. The choice of a particular method depends on the availability of starting materials, desired scale, and the specific substituents on the aryl ring and piperazinone core. A plausible and commonly employed strategy for the synthesis of this compound would involve a multi-step process.

Proposed Synthetic Pathway

A logical synthetic approach would involve the initial formation of the piperazin-2-one ring, followed by N-arylation. A key challenge in synthesizing the target molecule is the presence of the free amino group on the phenyl ring, which may require a protection/deprotection strategy to avoid side reactions.

Synthetic_Pathway cluster_0 Piperazin-2-one Formation cluster_1 N-Arylation cluster_2 Deprotection cluster_3 Reduction N-benzylethylene-diamine N-benzylethylene-diamine N-benzyl-piperazin-2-one N-benzyl-piperazin-2-one N-benzylethylene-diamine->N-benzyl-piperazin-2-one Chloroacetyl chloride N-benzylethylene-diamine->N-benzyl-piperazin-2-one 1-(4-nitrophenyl)-4-benzyl-piperazin-2-one 1-(4-nitrophenyl)-4-benzyl-piperazin-2-one N-benzyl-piperazin-2-one->1-(4-nitrophenyl)-4-benzyl-piperazin-2-one 1-fluoro-4-nitrobenzene, Base N-benzyl-piperazin-2-one->1-(4-nitrophenyl)-4-benzyl-piperazin-2-one 1-(4-nitrophenyl)piperazin-2-one 1-(4-nitrophenyl)piperazin-2-one 1-(4-nitrophenyl)-4-benzyl-piperazin-2-one->1-(4-nitrophenyl)piperazin-2-one Hydrogenolysis (e.g., Pd/C, H2) 1-(4-nitrophenyl)-4-benzyl-piperazin-2-one->1-(4-nitrophenyl)piperazin-2-one This compound This compound 1-(4-nitrophenyl)piperazin-2-one->this compound Reduction (e.g., SnCl2, HCl or Fe/NH4Cl) 1-(4-nitrophenyl)piperazin-2-one->this compound

A plausible synthetic route for this compound.
Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methodologies for the synthesis of related arylpiperazinones. Optimization would be necessary for this specific target molecule.

Step 1: Synthesis of N-benzyl-piperazin-2-one

  • To a solution of N-benzylethylenediamine in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add triethylamine.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of chloroacetyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography to yield N-benzyl-piperazin-2-one.

Step 2: Synthesis of 1-(4-nitrophenyl)-4-benzyl-piperazin-2-one

  • To a solution of N-benzyl-piperazin-2-one in a polar aprotic solvent (e.g., DMF or DMSO), add a base such as potassium carbonate.

  • Add 1-fluoro-4-nitrobenzene to the mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor by TLC.

  • Upon completion, cool the reaction, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Step 3: Debenzylation to 1-(4-nitrophenyl)piperazin-2-one

  • Dissolve 1-(4-nitrophenyl)-4-benzyl-piperazin-2-one in a suitable solvent (e.g., ethanol or methanol).

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

Step 4: Reduction to this compound

  • Dissolve 1-(4-nitrophenyl)piperazin-2-one in a mixture of ethanol and concentrated hydrochloric acid.

  • Add tin(II) chloride dihydrate (SnCl₂) and heat the mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is basic.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final product, this compound.

Potential Biological Activities and Research Applications

The arylpiperazine moiety is a well-known pharmacophore that interacts with a variety of receptors in the central nervous system (CNS), particularly serotonin (5-HT) and dopamine (D₂) receptors.[2] Derivatives of arylpiperazines have been investigated for their potential as antipsychotics, antidepressants, and anxiolytics.[3][4] The lactam functionality in the piperazin-2-one ring adds a rigidifying element and a hydrogen bond acceptor, which can influence receptor binding and pharmacokinetic properties.

Biological_Potential cluster_targets Potential Biological Targets cluster_activities Potential Therapeutic Areas Arylpiperazinone_Core Arylpiperazinone Core (e.g., this compound) Serotonin_Receptors Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Arylpiperazinone_Core->Serotonin_Receptors Dopamine_Receptors Dopamine Receptors (e.g., D2) Arylpiperazinone_Core->Dopamine_Receptors Enzymes Enzymes Arylpiperazinone_Core->Enzymes Ion_Channels Ion Channels Arylpiperazinone_Core->Ion_Channels Antimicrobial Antimicrobial Arylpiperazinone_Core->Antimicrobial Anticancer Anticancer Arylpiperazinone_Core->Anticancer CNS_Disorders CNS Disorders (Antipsychotic, Antidepressant) Serotonin_Receptors->CNS_Disorders Dopamine_Receptors->CNS_Disorders Enzymes->Anticancer

Potential biological targets and therapeutic areas for arylpiperazinones.

Furthermore, numerous studies have highlighted the antimicrobial and anticancer activities of various piperazine derivatives.[5][6][7] The incorporation of different aryl substituents can modulate the activity spectrum. The 4-aminophenyl group in the title compound offers a site for derivatization, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies. For instance, the amino group could be acylated, alkylated, or used in the formation of Schiff bases or sulfonamides to explore new chemical space and potentially enhance biological activity.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure. Expected signals would include aromatic protons in the phenyl region, and distinct signals for the methylene protons of the piperazine ring, with characteristic shifts due to the adjacent carbonyl and nitrogen atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the N-H stretches of the primary amine, the C=O stretch of the lactam, and C-N and C-H vibrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the synthesized compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation.

Future Research Directions

This compound represents an under-explored molecule with significant potential. The following are key areas for future research:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for this compound, along with its full spectral characterization, is a critical first step.

  • Pharmacological Profiling: A comprehensive screening of the compound against a panel of CNS receptors (e.g., serotonin, dopamine, adrenergic) would elucidate its primary biological targets.

  • Antimicrobial and Anticancer Screening: Evaluation of its activity against a range of bacterial and fungal strains, as well as various cancer cell lines, could uncover novel therapeutic applications.

  • SAR Studies: The synthesis and biological evaluation of a library of derivatives, modifying the 4-amino group, would provide valuable insights into the structural requirements for activity and selectivity.

Conclusion

This compound is a research chemical that sits at the intersection of several well-established pharmacophores. While specific data on this molecule is limited, its structural features suggest a high potential for biological activity, particularly in the areas of CNS disorders, infectious diseases, and oncology. This guide provides a foundational understanding of its properties, potential synthesis, and likely biological profile based on the broader class of arylpiperazinones. It is hoped that this will serve as a valuable resource for researchers and stimulate further investigation into this promising area of medicinal chemistry.

References

Methodological & Application

purification methods for 1-(4-Aminophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 1-(4-Aminophenyl)piperazin-2-one

Authored by: A Senior Application Scientist

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a primary aromatic amine, a piperazinone core, and a lactam functionality, makes it a versatile building block. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the generation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps. This guide provides a comprehensive overview of robust purification strategies for this compound, grounded in its physicochemical properties and established chemical principles. We will explore methods ranging from bulk purification via recrystallization and acid-base extraction to high-resolution purification using column chromatography.

Physicochemical Properties and Their Impact on Purification

A successful purification strategy is built upon a thorough understanding of the molecule's physical and chemical properties. These properties dictate the compound's behavior in different solvent systems and on various stationary phases.

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₁₀H₁₃N₃O[1]Provides the basis for molecular weight calculation.
Molecular Weight 191.23 g/mol Essential for stoichiometric calculations and yield determination.
Appearance Expected to be a solid at room temperature.Suitable for purification by recrystallization.
Boiling Point 499.1±40.0 °C (Predicted)[2]High boiling point confirms it is a non-volatile solid, making solvent removal straightforward.
pKa 7.65±0.20 (Predicted)[2]The primary aromatic amine is basic. This allows for the formation of salts with acids, a key principle in acid-base extraction and certain crystallization techniques.[3]
Polarity HighThe presence of N-H and C=O bonds makes the molecule polar, dictating its high affinity for polar solvents and strong adsorption on polar stationary phases like silica gel.

Strategic Approach to Purification

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. A typical workflow involves an initial bulk purification to remove major impurities, followed by a high-resolution technique if necessary.

Purification_Strategy Crude_Product Crude Product (from synthesis) Decision1 Major Impurities Non-Basic? Crude_Product->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase Yes Recrystallization Recrystallization Decision1->Recrystallization No / Solid AcidBase->Recrystallization Decision2 Purity Sufficient? Recrystallization->Decision2 Chromatography Flash Column Chromatography Decision2->Chromatography No Pure_Product Pure Product (>98%) Decision2->Pure_Product Yes Chromatography->Pure_Product To_Use Ready for Use / Further Characterization Pure_Product->To_Use

Caption: High-level decision workflow for purifying this compound.

Method 1: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

Causality Behind Experimental Choices
  • Solvent Selection : The polarity of this compound, due to its amine and amide groups, suggests that polar protic solvents (like alcohols) or polar aprotic solvents (like ethyl acetate or acetone) are good starting points. A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "bad" (often non-polar) solvent in which it is insoluble, can also be effective.

  • Avoiding "Oiling Out" : Aromatic amines can sometimes separate as an oil rather than a solid, a phenomenon known as "oiling out".[4] This is often caused by using a solution that is too concentrated or cooling it too quickly. The protocol below is designed to minimize this by promoting slow, controlled crystal growth.[4]

Experimental Protocol: Recrystallization
  • Solvent Screening : In small test tubes, test the solubility of ~20 mg of the crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water) at room temperature and upon heating. A good solvent will show poor solubility at room temperature and high solubility upon heating.

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (or solvent system) portion-wise while heating the mixture to a gentle boil with stirring (e.g., on a hot plate with a magnetic stirrer). Add just enough solvent to fully dissolve the solid.

  • Decolorization (Optional) : If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon (if used) or any insoluble impurities.

  • Crystallization : Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial to form large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying : Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove residual solvent.

Troubleshooting TipRationale and Solution
Compound "Oils Out" The solution is likely oversaturated. Reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4] Using a seed crystal can also help initiate proper crystallization.[4]
No Crystals Form The solution may be too dilute, or the compound is too soluble even at low temperatures. Try boiling off some solvent to increase the concentration. If that fails, scratch the inside of the flask with a glass rod to create nucleation sites or add a seed crystal.
Poor Recovery Too much solvent was used during dissolution or washing. Ensure the minimum amount of hot solvent is used and wash the final crystals with ice-cold solvent.

Method 2: Flash Column Chromatography

For higher purity or when separating compounds with similar solubility, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[5] Due to its polarity, this compound will adsorb strongly to silica gel.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (e.g., DCM/MeOH 95:5) Solvent 2. Select Eluent System TLC->Solvent Column 3. Pack Column (Silica Gel Slurry) Solvent->Column Load 4. Load Sample (dissolved or dry-loaded) Column->Load Elute 5. Elute Column (with solvent gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (by TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Step-by-step workflow for purification by flash column chromatography.

Causality Behind Experimental Choices
  • Stationary Phase : Silica gel (SiO₂) is the standard choice for polar compounds due to its acidic surface and high polarity. It will effectively retain the basic amine and polar amide functionalities of the target molecule.[6]

  • Mobile Phase (Eluent) : A solvent system with tunable polarity is required. A mixture of a less polar solvent (like Dichloromethane, DCM) and a more polar solvent (like Methanol, MeOH) is ideal. Starting with a low concentration of MeOH and gradually increasing it (a gradient elution) will first wash off less polar impurities before eluting the more polar product.[5][6] Patent literature for similar compounds often uses eluents like hexane/ethyl acetate or DCM/methanol.[7][8]

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis : First, determine an appropriate eluent system using thin-layer chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various solvent systems. An ideal system gives the desired compound an Rf value of ~0.3.

    • Starting Point: Dichloromethane (DCM) with a small amount of Methanol (MeOH), e.g., 98:2 DCM/MeOH. Adjust the ratio to achieve the target Rf.

  • Column Packing : Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM or Hexane). Pour the slurry into a glass column and use pressure to pack the bed evenly, ensuring no air bubbles are trapped.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like pure DCM). Alternatively, for compounds with limited solubility, perform "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution : Begin eluting the column with the starting solvent mixture. Collect fractions in test tubes. Gradually increase the polarity of the eluent (e.g., from 2% MeOH in DCM to 5%, then 10%) to elute the compounds from the column.

  • Fraction Analysis : Monitor the composition of the collected fractions using TLC.

  • Isolation : Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel, 230-400 meshStandard for high-resolution separation of polar organic molecules.[9]
Eluent System 1 Hexane / Ethyl Acetate GradientGood for moderately polar compounds. Start with low Ethyl Acetate concentration.
Eluent System 2 Dichloromethane / Methanol GradientExcellent for more polar compounds. The high polarity of methanol effectively elutes the target molecule.[10]
TLC Visualization UV light (254 nm) and/or Potassium Permanganate stainThe aromatic ring will be UV active. The amine group will react with stains like KMnO₄.

Method 3: Acid-Base Extraction

This technique is an excellent first-pass purification to remove neutral or acidic impurities from the basic target compound. It leverages the pKa of the aromatic amine to move it between an organic phase and an aqueous phase.

AcidBase_Extraction Start Crude Product in Organic Solvent (e.g., EtOAc) Add_Acid 1. Add Aqueous Acid (e.g., 1M HCl) Start->Add_Acid Separate1 2. Separate Layers Add_Acid->Separate1 Aqueous_Layer Aqueous Layer (Contains Protonated Amine Salt) Separate1->Aqueous_Layer Lower Organic_Layer Organic Layer (Contains Neutral/Acidic Impurities) Separate1->Organic_Layer Upper Add_Base 3. Add Aqueous Base (e.g., NaOH) to Aqueous Layer until pH > 9 Aqueous_Layer->Add_Base Precipitate 4. Product Precipitates or is Extracted with Fresh Organic Solvent Add_Base->Precipitate Isolate 5. Filter Precipitate or Separate and Evaporate Organic Layer Precipitate->Isolate Final Partially Purified Product Isolate->Final

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol: Acid-Base Extraction
  • Dissolution : Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acidification : Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The basic amine will be protonated and dissolve in the aqueous layer as its hydrochloride salt.

  • Separation : Allow the layers to separate and drain the lower aqueous layer. The neutral and acidic impurities will remain in the organic layer, which can be discarded.

  • Basification : Return the aqueous layer to the separatory funnel. Slowly add a dilute aqueous base (e.g., 2 M NaOH) until the solution is basic (pH > 9, check with pH paper). This will deprotonate the amine salt, causing the neutral this compound to precipitate or form an oily layer.

  • Isolation : If the product precipitates as a solid, it can be collected by filtration. If not, extract it back into a fresh portion of organic solvent (e.g., ethyl acetate), separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to recover the partially purified product.

Purity Assessment

After any purification procedure, the purity of the final product must be verified.

  • Thin-Layer Chromatography (TLC) : A quick and easy method. A pure compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC) : Provides quantitative purity data (e.g., >99% by area).

  • Melting Point : A pure crystalline solid will have a sharp melting point range (typically < 2 °C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

Conclusion

The purification of this compound can be effectively achieved through a logical application of standard organic chemistry techniques. For bulk purification and removal of major impurities, recrystallization or acid-base extraction are highly effective. For achieving the highest levels of purity required for sensitive applications like pharmaceutical synthesis, flash column chromatography is the preferred method. The protocols and principles outlined in this guide provide a robust framework for researchers to obtain this valuable intermediate in the desired state of purity.

References

The Versatile Scaffold: Harnessing 1-(4-Aminophenyl)piperazin-2-one for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(4-Aminophenyl)piperazin-2-one Moiety

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a toolkit of versatile and functionally rich chemical scaffolds. Among these, the piperazine ring stands out as a "privileged structure," a recurring motif in a multitude of FDA-approved drugs targeting a wide array of diseases, from central nervous system disorders to oncology and infectious diseases.[1][2] This guide focuses on a particularly valuable derivative, This compound , a scaffold that combines the favorable pharmacokinetic properties of the piperazine core with a reactive handle for extensive chemical modification.

The unique architecture of this compound, featuring a piperazin-2-one ring system linked to an aniline moiety, offers a compelling starting point for drug design. The two nitrogen atoms of the piperazine ring can serve as hydrogen bond donors and acceptors, enhancing aqueous solubility and bioavailability.[3] The phenyl ring provides a rigid core for presenting substituents in a defined spatial orientation, while the primary aromatic amine is a versatile functional group for introducing a diverse range of chemical entities through well-established synthetic methodologies. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic profiles.[4]

This document provides a comprehensive overview of the application of this compound in drug design, detailing its synthesis, derivatization strategies, and protocols for biological evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Physicochemical Properties and Drug-like Characteristics

The inherent properties of the this compound scaffold contribute significantly to its potential as a successful pharmacophore.

PropertyValue/CharacteristicSignificance in Drug Design
Molecular Weight ~191.23 g/mol Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
pKa The two nitrogen atoms exhibit distinct basicities.Allows for salt formation, which can enhance solubility and improve formulation characteristics. The basicity can also be crucial for interactions with acidic residues in biological targets.[1]
Polar Surface Area The presence of nitrogen and oxygen atoms contributes to a moderate PSA.Balances solubility and membrane permeability, crucial for absorption and distribution.
Hydrogen Bond Donors/Acceptors The N-H groups and carbonyl oxygen act as hydrogen bond donors and acceptors.Facilitates strong interactions with biological targets, contributing to binding affinity.[3]

Synthetic Pathways to this compound

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the synthesis of its nitro-precursor, 1-(4-nitrophenyl)piperazin-2-one, followed by the reduction of the nitro group.

Protocol 1: Synthesis of 1-(4-Nitrophenyl)piperazin-2-one

This protocol describes the synthesis of the key intermediate, 1-(4-nitrophenyl)piperazin-2-one, from piperazine and 4-nitrobenzoyl chloride.[5]

Materials and Reagents:

  • Piperazine

  • 4-Nitrobenzoyl chloride

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve piperazine (1.2 equivalents) in an appropriate solvent (DMF or DCM).

  • Add a base such as triethylamine (1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1 equivalent) in the same solvent to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(4-nitrophenyl)piperazin-2-one.

Protocol 2: Reduction of 1-(4-Nitrophenyl)piperazin-2-one to this compound

This protocol details the reduction of the nitro group to a primary amine, a crucial step in preparing the final scaffold. A common and effective method involves catalytic hydrogenation.

Materials and Reagents:

  • 1-(4-Nitrophenyl)piperazin-2-one

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas supply or a hydrogen generator

  • Standard hydrogenation apparatus

Procedure:

  • In a hydrogenation flask, dissolve 1-(4-nitrophenyl)piperazin-2-one in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Drug Design and Derivatization Strategies

The primary amino group of this compound is the key functional handle for introducing molecular diversity. The choice of derivatization chemistry will depend on the therapeutic target and the desired physicochemical properties of the final compounds.

Workflow for Derivatization and Lead Optimization

Drug_Discovery_Workflow Scaffold This compound Derivatization Derivatization Reactions (Amide Coupling, Reductive Amination, etc.) Scaffold->Derivatization Functionalization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Biological Assays Hit Hit Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing the this compound scaffold.

Protocol 3: Amide Bond Formation

Amide coupling is a robust and widely used reaction in medicinal chemistry to link the aminophenyl scaffold to various carboxylic acids, thereby exploring a wide range of chemical space.

Materials and Reagents:

  • This compound

  • Carboxylic acid of interest

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.1 equivalents) in the anhydrous solvent.

  • Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Biological Evaluation: In Vitro Assays

The biological activity of the synthesized derivatives will be highly dependent on the nature of the appended moieties. Arylpiperazine derivatives have shown significant activity at various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.[4][6] They have also been investigated as anticancer and antimicrobial agents.[7][8]

Protocol 4: Receptor Binding Assays

This protocol provides a general framework for evaluating the binding affinity of new compounds to a specific receptor, for example, the serotonin 5-HT1A receptor.

Materials and Reagents:

  • Cell membranes expressing the target receptor (e.g., 5-HT1A)

  • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A)

  • Synthesized test compounds

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a known high-affinity non-labeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for biological activity.

Hypothetical SAR Exploration

SAR_Diagram cluster_0 This compound Core cluster_1 Points of Derivatization a0 Piperazin-2-one Ring b2 R3: Substituents on the Piperazinone Ring a0->b2 Modulation of Conformation & Solubility a1 Phenyl Ring b0 R1: Substituents on the Phenyl Ring a1->b0 Electronic & Steric Effects a2 Amine Linker b1 R2: Modifications of the Amine a2->b1 Introduction of Pharmacophores

Caption: Key areas for SAR exploration on the this compound scaffold.

  • Substituents on the Phenyl Ring (R1): Introduction of electron-withdrawing or electron-donating groups can modulate the electronics of the aniline nitrogen and influence binding. Steric bulk at the ortho, meta, and para positions can probe the topology of the binding pocket.[9]

  • Modifications of the Amine (R2): As demonstrated in Protocol 3, the amine is the primary point for introducing diverse chemical functionalities. The length and nature of the linker between the amine and any terminal group are critical for optimal interaction with the target.

  • Substituents on the Piperazinone Ring (R3): Alkylation or arylation at the N4 position or substitution on the carbon atoms of the piperazinone ring can alter the conformation and lipophilicity of the molecule, impacting its pharmacokinetic profile and target engagement.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the design and synthesis of novel drug candidates. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the piperazinone core, makes it an attractive building block for medicinal chemists. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile scaffold. Future efforts in this area will likely focus on the application of this scaffold in developing targeted therapies for a range of diseases, driven by a deeper understanding of its structure-activity relationships and its interactions with various biological targets.

References

Application Notes and Protocols: 1-(4-Aminophenyl)piperazin-2-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperazinone Scaffold

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including the presence of two nitrogen atoms that can be functionalized, often impart favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[1] Within this important class of heterocycles, piperazin-2-ones represent a particularly valuable subclass. The embedded amide functionality within the six-membered ring introduces a degree of conformational rigidity and provides an additional site for hydrogen bonding interactions, making it an attractive structural motif for the design of enzyme inhibitors and receptor modulators.[3]

This guide focuses on the synthesis and application of 1-(4-aminophenyl)piperazin-2-one , a key building block that combines the advantageous features of the piperazinone core with a reactive primary aromatic amine. This amine handle serves as a versatile point of attachment for a wide range of substituents, enabling the exploration of diverse chemical space in drug discovery programs. A prominent application of this and structurally similar building blocks is in the synthesis of direct Factor Xa (FXa) inhibitors, a modern class of oral anticoagulants.[4][5][6]

These notes provide detailed, field-proven protocols for the synthesis of this compound and its subsequent utilization in the construction of a potential FXa inhibitor, offering researchers a practical guide to leveraging this valuable synthetic intermediate.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and spectral properties of a building block is critical for its effective use in synthesis, enabling accurate monitoring of reactions and characterization of products.

PropertyExpected Value/Characteristic
Molecular Formula C₁₀H₁₃N₃O
Molecular Weight 191.23 g/mol
Appearance Off-white to light yellow solid
Melting Point Not widely reported; expected to be >150 °C
Solubility Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~7.0-7.2 (d, 2H, Ar-H), ~6.6-6.8 (d, 2H, Ar-H), ~4.9-5.1 (s, 2H, -NH₂), ~3.8-4.0 (s, 2H, CO-CH₂-N), ~3.4-3.6 (t, 2H, Ar-N-CH₂), ~3.0-3.2 (t, 2H, CH₂-NH-CO)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~165 (C=O), ~145 (Ar-C-NH₂), ~135 (Ar-C-N), ~120 (Ar-CH), ~115 (Ar-CH), ~55 (CO-CH₂-N), ~50 (Ar-N-CH₂), ~45 (CH₂-NH-CO)
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch, amine), ~3300 (N-H stretch, amide), ~1650 (C=O stretch, amide), ~1600, 1520 (C=C stretch, aromatic), ~1250 (C-N stretch)
Mass Spectrometry (ESI+) m/z: 192.11 [M+H]⁺

Note: The NMR and IR data are predicted based on the analysis of structurally related N-arylpiperazinones and may vary slightly from experimentally determined values.[7][8][9]

Synthesis Protocol: this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence involving the initial formation of the piperazinone ring with a masked amine functionality (a nitro group), followed by a selective reduction. This approach is advantageous as it prevents side reactions involving the reactive amine during the ring-forming step.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 1-(4-Nitrophenyl)piperazin-2-one cluster_1 Step 2: Reduction to this compound A N-(4-Nitrophenyl)ethylenediamine D Reaction at 0 °C to rt A->D B Chloroacetyl Chloride B->D C Base (e.g., Triethylamine) Dichloromethane (DCM) C->D E Work-up and Purification D->E F 1-(4-Nitrophenyl)piperazin-2-one E->F G 1-(4-Nitrophenyl)piperazin-2-one F->G Intermediate J Reaction G->J H Reducing Agent (e.g., Pd/C, H₂ or SnCl₂·2H₂O) H->J I Solvent (e.g., Ethanol, Ethyl Acetate) I->J K Work-up and Crystallization J->K L This compound K->L

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-(4-Nitrophenyl)piperazin-2-one

Causality: This step involves an intramolecular nucleophilic substitution to form the piperazinone ring. N-(4-Nitrophenyl)ethylenediamine acts as the bifunctional starting material. The more nucleophilic aliphatic amine end reacts with chloroacetyl chloride to form an amide intermediate. The presence of a base is crucial to neutralize the HCl generated and to facilitate the subsequent intramolecular cyclization, where the secondary amine displaces the chloride to form the six-membered ring.[10][11] The reaction is typically performed at low temperatures to control the initial acylation and then allowed to warm to drive the cyclization.

Protocol:

  • To a stirred solution of N-(4-nitrophenyl)ethylenediamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a three-necked flask under a nitrogen atmosphere, add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% methanol in DCM mobile phase).

  • Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(4-nitrophenyl)piperazin-2-one as a yellow solid.[12][13]

Step 2: Reduction of 1-(4-Nitrophenyl)piperazin-2-one

Causality: The selective reduction of the aromatic nitro group to a primary amine is a critical transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this purpose.[14] Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in an acidic medium can be employed, which is particularly useful if other reducible functional groups are present that are sensitive to hydrogenation.

Protocol (Catalytic Hydrogenation):

  • Dissolve 1-(4-nitrophenyl)piperazin-2-one (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm, or using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent (e.g., isopropanol) to obtain pure This compound .

Application Protocol: Synthesis of a Factor Xa Inhibitor Analogue

The primary amino group of this compound is a key nucleophilic handle for introducing various pharmacophoric groups. A prominent application is the acylation with heteroaromatic acyl chlorides, a key step in the synthesis of many Factor Xa inhibitors, including the blockbuster drug Rivaroxaban.[15][16]

Workflow for Acylation with 5-Chlorothiophene-2-carbonyl chloride

G cluster_0 Acylation of this compound A This compound D Reaction at 0 °C to rt A->D B 5-Chlorothiophene-2-carbonyl chloride B->D C Base (e.g., Pyridine or Triethylamine) Solvent (e.g., DCM, THF) C->D E Aqueous Work-up D->E F Purification (Crystallization/Chromatography) E->F G N-(4-(2-oxopiperazin-1-yl)phenyl)-5-chlorothiophene-2-carboxamide F->G

References

Application Notes and Protocols for Developing Cell-based Assays with 1-(4-Aminophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

1-(4-Aminophenyl)piperazin-2-one is a novel small molecule with a chemical scaffold suggesting potential interactions with key targets in cellular signaling pathways, particularly within the central nervous system. The presence of the piperazine moiety, a common feature in many neuropharmacological agents, combined with an aminophenyl group, points towards possible modulation of G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmitter metabolism.[1][2][3] This document provides detailed application notes and protocols for developing robust cell-based assays to investigate the biological activity of this compound. Specifically, we will focus on two high-value target classes: the Dopamine D2 receptor, a critical Gi/o-coupled GPCR, and Monoamine Oxidase (MAO), a key enzyme in neurotransmitter degradation.[4][5][6]

These protocols are designed for researchers, scientists, and drug development professionals, offering a framework for characterizing the compound's potency, selectivity, and mechanism of action. By following these guidelines, researchers can generate reliable and reproducible data, accelerating the exploration of this compound's therapeutic potential.

Part 1: Investigating Dopamine D2 Receptor Modulation

The piperazine scaffold is a well-established pharmacophore in many Dopamine D2 receptor ligands.[7] Therefore, a primary avenue of investigation is to assess whether this compound acts as an agonist or antagonist at this receptor. The D2 receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][8][9] We will leverage this signaling pathway to develop a functional cell-based assay.

Workflow for D2 Receptor Agonist/Antagonist Screening

D2_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection & Analysis Cell_Culture Culture HEK293 cells stably expressing the human Dopamine D2 Receptor Cell_Plating Plate cells in a 96- or 384-well plate and incubate overnight Cell_Culture->Cell_Plating Agonist_Mode Add compound to cells Cell_Plating->Agonist_Mode Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Agonist_Mode Antagonist_Mode Pre-incubate with compound, then add a known D2 agonist (e.g., Dopamine) Compound_Prep->Antagonist_Mode Lysis_Detection Lyse cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA) Agonist_Mode->Lysis_Detection Antagonist_Mode->Lysis_Detection Data_Analysis Plot dose-response curves and calculate EC50 or IC50 values Lysis_Detection->Data_Analysis

Caption: Workflow for D2 Receptor Agonist and Antagonist Assays.

Protocol 1: Functional Dopamine D2 Receptor cAMP Assay

This protocol outlines a method to determine if this compound modulates D2 receptor activity by measuring changes in intracellular cAMP levels.

Materials:

  • HEK293 cell line stably expressing the human Dopamine D2 receptor (e.g., DRD2 Nomad Cell Line).[4]

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • This compound.

  • Dopamine (positive control agonist).[4]

  • A known D2 receptor antagonist (e.g., Haloperidol, for antagonist mode validation).

  • cAMP detection kit (e.g., HTRF cAMP assay kit or ELISA-based kit).

  • 96-well or 384-well white opaque microplates.

  • Multichannel pipette and/or automated liquid handler.

  • Plate reader capable of detecting the signal from the chosen cAMP kit.

Procedure:

  • Cell Culture and Plating:

    • Culture the D2-expressing HEK293 cells according to the supplier's recommendations.

    • On the day before the assay, harvest the cells and resuspend them in fresh culture medium.

    • Plate the cells into a 96-well or 384-well plate at a density optimized for your cell line and plate format. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the solubility and stability of the compound.[10][11]

    • Perform a serial dilution of the compound stock in assay buffer to generate a range of concentrations for dose-response analysis. Also, prepare dilutions of the positive control agonist (Dopamine) and antagonist.

  • Assay Execution (Agonist Mode):

    • Carefully remove the culture medium from the cell plate.

    • Add the prepared dilutions of this compound and Dopamine to the respective wells. Include wells with assay buffer only as a negative control.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for receptor activation and subsequent changes in cAMP levels.

  • Assay Execution (Antagonist Mode):

    • Remove the culture medium and add the serial dilutions of this compound.

    • Pre-incubate the plate at 37°C for a specific duration (e.g., 15-30 minutes).

    • Add a fixed concentration of Dopamine (typically the EC80 concentration, determined from an agonist dose-response curve) to all wells except the negative control.

    • Incubate for an additional 30 minutes at 37°C.

  • cAMP Detection:

    • Following incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis:

    • For agonist mode, plot the response (e.g., fluorescence ratio) against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

    • For antagonist mode, plot the response against the log of the compound concentration and fit the data to determine the IC50 value.

Data Interpretation:

Assay ModeExpected Outcome for an AgonistExpected Outcome for an Antagonist
Agonist Dose-dependent decrease in cAMP levels, yielding a calculable EC50.No change in cAMP levels.
Antagonist Dose-dependent reversal of the Dopamine-induced decrease in cAMP, yielding a calculable IC50.Not applicable.

Part 2: Assessing Monoamine Oxidase Inhibition

The aminophenyl moiety of this compound suggests a potential for interaction with monoamine oxidases (MAO-A and MAO-B), which are crucial enzymes in the metabolism of monoamine neurotransmitters.[5][6][12] An in vitro assay to measure the inhibition of these enzymes can provide valuable insights into the compound's off-target effects or primary mechanism of action.

Signaling Pathway for MAO Activity Detection

MAO_Pathway cluster_reaction Enzymatic Reaction cluster_detection Fluorometric Detection MAO MAO-A or MAO-B H2O2 Hydrogen Peroxide (H2O2) MAO->H2O2 oxidative deamination Probe Non-fluorescent Probe Substrate MAO Substrate (e.g., Tyramine) Fluor_Product Fluorescent Product H2O2->Fluor_Product HRP-catalyzed reaction HRP Horseradish Peroxidase (HRP)

Caption: Principle of the Fluorometric MAO Activity Assay.

Protocol 2: Fluorometric Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against MAO-A and MAO-B isoforms. The assay measures the production of hydrogen peroxide, a byproduct of MAO activity, using a fluorometric probe.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • MAO substrate (e.g., Tyramine).

  • Horseradish peroxidase (HRP).

  • Fluorometric probe (e.g., Amplex Red or equivalent).

  • This compound.

  • Selective MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Selegiline) as positive controls.

  • Black, flat-bottom 96-well or 384-well microplates.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the fluorometric probe and HRP in assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create serial dilutions of the test compound and the control inhibitors (Clorgyline and Selegiline) in assay buffer.

  • Assay Setup:

    • In separate plates for MAO-A and MAO-B, add the serial dilutions of this compound and the control inhibitors.

    • Include wells with assay buffer only (no inhibitor) and wells with a known inhibitor (positive control).

    • Add the respective MAO enzyme (MAO-A or MAO-B) to all wells.

    • Pre-incubate the plates for a defined period (e.g., 15 minutes) at 37°C to allow the compound to bind to the enzyme.

  • Initiation of Reaction and Signal Detection:

    • To initiate the enzymatic reaction, add the MAO substrate (Tyramine) to all wells.

    • Simultaneously or immediately after, add the HRP/probe working solution.

    • Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).[13]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for both MAO-A and MAO-B.

Data Interpretation:

ParameterInterpretation
IC50 (MAO-A) The concentration of this compound required to inhibit 50% of MAO-A activity.
IC50 (MAO-B) The concentration of this compound required to inhibit 50% of MAO-B activity.
Selectivity Index The ratio of IC50 (MAO-B) / IC50 (MAO-A). A value > 1 indicates selectivity for MAO-A, while a value < 1 indicates selectivity for MAO-B.

Validation and Best Practices

For all cell-based assays, rigorous validation is crucial to ensure the reliability of the results.[14][15] Key validation parameters include:

  • Assay Window: The signal-to-background and signal-to-noise ratios should be sufficiently large for robust data analysis.

  • Reproducibility: The assay should demonstrate low intra- and inter-assay variability.

  • Specificity: The observed effects should be attributable to the specific target of interest. This can be confirmed using known selective inhibitors or activators.

  • Z'-factor: For high-throughput screening, a Z'-factor > 0.5 is generally considered acceptable.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the initial characterization of this compound. By systematically evaluating its effects on the Dopamine D2 receptor and Monoamine Oxidase enzymes, researchers can gain crucial insights into its pharmacological profile. These foundational assays are essential steps in the drug discovery and development process, paving the way for further preclinical investigation.[16]

References

Application Notes & Protocols for the In Vitro Evaluation of 1-(4-Aminophenyl)piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-(4-Aminophenyl)piperazin-2-one Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its unique physicochemical properties—conformational flexibility and the ability to modulate aqueous solubility and basicity—make it an attractive moiety for drug design.[2] When incorporated into the piperazin-2-one structure, and further substituted with a 4-aminophenyl group, a versatile chemical entity emerges with potential interactions across a wide range of biological targets. Derivatives of this core structure have been investigated for diverse pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[4][5][6][7][8]

This guide provides a comprehensive, tiered approach to the in vitro evaluation of novel this compound derivatives. It is designed for researchers in drug discovery and development, offering not just protocols, but the strategic rationale behind them. Our philosophy is to move logically from broad, foundational assessments to highly specific, mechanism-of-action studies, ensuring an efficient use of resources while building a robust data package for each candidate compound.

A Tiered Strategy for In Vitro Evaluation

A structured, multi-tiered approach is essential for systematically characterizing a library of new chemical entities. This strategy allows for early "fail-fast" decisions on compounds with undesirable properties (e.g., high toxicity) and prioritizes promising candidates for more intensive, resource-heavy investigation.

Tiered_Evaluation_Workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Primary Biological Activity cluster_2 Tier 3: Mechanism of Action (MoA) cluster_3 Tier 4: Early ADME-Tox T1_Cytotox Cytotoxicity Profiling (e.g., MTT/XTT Assay) T2_Phenotypic Phenotypic Assays (e.g., Anti-inflammatory, Antiproliferative) T1_Cytotox->T2_Phenotypic Define therapeutic window T2_Target Target-Based Assays (Enzyme Inhibition, Receptor Binding) T1_Cytotox->T2_Target Select non-toxic concentrations T1_Solubility Aqueous Solubility T3_Signaling Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) T2_Phenotypic->T3_Signaling Investigate 'How?' T3_Kinetics Enzyme Kinetics / Binding Kinetics T2_Target->T3_Kinetics Characterize interaction T4_Metabolism Metabolic Stability (Microsomes, Hepatocytes) T3_Signaling->T4_Metabolism T3_Kinetics->T4_Metabolism T4_Safety In Vitro Safety Pharmacology (e.g., CYP450 Inhibition) T4_Metabolism->T4_Safety

Caption: Tiered workflow for evaluating novel piperazin-2-one derivatives.

Tier 1: Foundational Assays - Cytotoxicity Profiling

Application Note: Why Begin with Cytotoxicity?

Before assessing the desired biological activity of a compound, it is crucial to first determine its inherent toxicity to cells.[9][10] A cytotoxicity assay serves two primary purposes:

  • Identify Non-Specific Toxicity: Compounds that kill all cells at low concentrations are generally poor drug candidates. This initial screen weeds out pan-toxic molecules early.

  • Establish a Therapeutic Window: For subsequent biological assays, it is essential to use compound concentrations that are non-toxic to the cells. This ensures that the observed biological effect is due to a specific mechanism, not simply a consequence of cell death.[9]

The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12] The choice between them often depends on throughput needs; the XTT assay is simpler as its formazan product is water-soluble, eliminating a solubilization step required for the MTT assay.[11][12]

Protocol: MTT Cell Viability Assay

This protocol provides a general method for assessing the cytotoxicity of this compound derivatives against a chosen cell line (e.g., a cancer cell line like A549 or a normal cell line like MRC-5).[4][6]

Materials:

  • Target cell line (e.g., HeLa, MCF-7, HEK293)[9][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[9]

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or acidified isopropanol[10]

  • Test compounds dissolved in DMSO to create a concentrated stock solution.

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.

    • Controls: Include wells with medium only (blank), cells with medium and vehicle (DMSO) only (negative control), and cells with a known cytotoxic agent (e.g., Doxorubicin) (positive control).

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.[10]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[9] Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently agitate the plate on a shaker for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Data Presentation: Cytotoxicity Profile

Summarize the results in a clear, comparative table.

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
Derivative 1A549 (Lung Cancer)4815.2
Derivative 1MRC-5 (Normal Lung)48> 100
Derivative 2A549 (Lung Cancer)488.4[10]
Derivative 2MRC-5 (Normal Lung)4865.7
DoxorubicinA549 (Lung Cancer)480.8

Tier 2: Target-Based and Phenotypic Screening

Based on the cytotoxicity profile, non-toxic concentrations are selected for screening the desired biological activities. The piperazine scaffold is common in compounds targeting inflammation and CNS receptors.[1][3][7]

Application Note 2.1: Probing Anti-Inflammatory Potential

Inflammation is a key pathological process in many diseases. Macrophages activated by lipopolysaccharide (LPS) are a standard in vitro model to screen for anti-inflammatory agents.[14][15] A primary marker of this inflammatory activation is the production of nitric oxide (NO), a signaling molecule generated by the inducible nitric oxide synthase (iNOS) enzyme.[14][16] The Griess assay is a simple and robust colorimetric method to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.[17]

Protocol 2.1: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • LPS from E. coli

  • Test compounds and a known iNOS inhibitor (e.g., L-NAME) as a positive control

  • Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[17]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours. Include vehicle-only and positive control wells.

  • Inflammatory Stimulation: Add LPS to all wells (except the unstimulated negative control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percent inhibition of NO production relative to the LPS-stimulated vehicle control.

Application Note 2.2: Evaluation as Enzyme Inhibitors

Many drugs exert their effects by inhibiting enzymes.[18] Enzyme assays are fundamental to drug discovery, allowing for the identification and characterization of molecules that modulate the activity of a specific enzyme target.[19][20] For instance, piperazine derivatives have been explored as inhibitors of enzymes like tyrosinase.[21][22]

Protocol 2.2: General Spectrophotometric Enzyme Inhibition Assay

This is a template protocol that must be adapted for the specific enzyme of interest (e.g., target enzyme, substrate, buffer conditions).

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • Assay buffer (optimized for pH, ionic strength for the enzyme)

  • Test compounds and a known inhibitor (positive control)

  • 96-well UV-transparent plate

  • Spectrophotometer (plate reader)

Procedure:

  • Assay Preparation: Add assay buffer, test compound (at various concentrations), and enzyme to the wells of the 96-well plate. Include controls: no enzyme (blank), enzyme + vehicle (100% activity), and enzyme + known inhibitor (positive control).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin reading the change in absorbance over time at a wavelength specific to the product formation or substrate consumption.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus log concentration to calculate the IC₅₀ value.

Data Presentation: Enzyme Inhibition and Receptor Affinity
Compound IDTargetAssay TypeIC₅₀ / Kᵢ (µM)
Derivative 3TyrosinaseEnzyme Inhibition30.7[22]
Derivative 45-HT₁ₐ ReceptorBinding Affinity0.05 (Kᵢ)
Reference CpdTyrosinaseEnzyme Inhibition12.5
Reference Cpd5-HT₁ₐ ReceptorBinding Affinity0.01 (Kᵢ)
Application Note 2.3: Assessing Receptor Binding Affinity

For compounds designed to act on the CNS, determining their affinity for specific neurotransmitter receptors is a critical step.[8] Receptor binding assays measure the interaction between a ligand (the test compound) and a receptor.[23][24] Competitive binding assays are commonly used, where the test compound competes with a radiolabeled ligand of known high affinity for the receptor.[23][25] The resulting IC₅₀ value is a measure of the test compound's affinity.

Protocol 2.3: Competitive Radioligand Binding Assay

This protocol is a general guide and requires specific reagents (radioligand, cell membranes expressing the target receptor) for the system under study (e.g., 5-HT₁ₐ receptor).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO cells transfected with the human 5-HT₁ₐ receptor)

  • A specific high-affinity radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ)

  • Assay buffer

  • Test compounds and a known high-affinity unlabeled ligand (positive control)

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Assay Setup: In test tubes, combine the cell membranes, assay buffer, and increasing concentrations of the test compound.

  • Radioligand Addition: Add the radioligand at a single concentration (typically near its Kₑ value).

  • Incubation: Incubate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of any competitor.

    • Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of a known unlabeled ligand.

    • Specific Binding: Total Binding - NSB.

    • Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀. The Kᵢ (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Tier 3: Mechanism of Action (MoA) Elucidation

Active compounds from Tier 2 are advanced to MoA studies to understand how they work at a molecular level.

Application Note: Beyond "If" to "How" - Unraveling the Mechanism

If a compound inhibits NO production, the next logical question is how? It could be inhibiting the iNOS enzyme directly or, more commonly, it could be inhibiting the upstream signaling pathway that leads to the expression of the iNOS gene. A key pathway controlling inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[16] In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation (e.g., by LPS), upstream kinases (like IKKβ) are activated, leading to the degradation of the inhibitory protein IκBα and allowing NF-κB to translocate to the nucleus and turn on pro-inflammatory genes like iNOS.[16] Techniques like Western Blotting can be used to measure the levels of key proteins in this pathway (e.g., phosphorylated IKKβ, IκBα) to pinpoint where a compound acts.

NFkB_Pathway cluster_n cluster_c Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (P) IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB IκBα degraded, NF-κB released Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes activates transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

References

Application Notes & Protocols: Molecular Docking Studies of 1-(4-Aminophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[2] This versatile moiety can be found in drugs targeting a wide array of conditions, including cancer, central nervous system (CNS) disorders, and infectious diseases.[3][4] The compound 1-(4-Aminophenyl)piperazin-2-one is a derivative that combines the piperazine core with a reactive aminophenyl group, presenting an intriguing starting point for drug discovery.

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It has become an indispensable tool in modern drug development, enabling rapid screening of virtual compound libraries, elucidation of binding mechanisms, and optimization of lead candidates. This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on this compound, from rational target selection to the analysis of simulation results.

Section 1: Ligand Profile: this compound

Before commencing any in silico study, a thorough understanding of the ligand is essential. This compound (PubChem CID: 138676641) is a small molecule whose potential bioactivity is inferred from the extensive pharmacology of related piperazine derivatives.[2][5] Its structure features key pharmacophoric elements: hydrogen bond donors and acceptors in the piperazine ring and the aniline moiety, and a rigid core suitable for fitting into well-defined binding pockets.

PropertyValueSource
CAS Number 1022128-82-0ChemicalBook[6]
Molecular Formula C₁₀H₁₃N₃OPubChem
Molecular Weight 191.23 g/mol PubChem
Hydrogen Bond Donors 1 (from the -NH₂)PubChem
Hydrogen Bond Acceptors 3 (from the two N atoms and one O atom)PubChem
Topological Polar Surface Area 58.6 ŲPubChem
Predicted pKa 7.65 ± 0.20ChemicalBook[6]

Section 2: Rationale for Target Protein Selection

The broad bioactivity of the piperazine scaffold necessitates a rational approach to target selection.[4] Minor structural modifications can pivot the therapeutic application from an anticancer agent to an antidepressant.[3] Therefore, we propose a multi-pronged docking strategy against representative proteins from three key therapeutic areas where piperazine derivatives have shown significant promise. This approach maximizes the potential for discovering a high-affinity interaction.

Therapeutic AreaTarget ProteinPDB IDRationale for Selection
Oncology Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase2J6MMany piperazine-containing compounds act as kinase inhibitors. EGFR is a well-validated target in various cancers, and inhibiting its kinase activity is a proven therapeutic strategy.[7]
Neuroscience Human Serotonin Transporter (SERT)5I71The piperazine moiety is a common feature in antidepressants and anxiolytics that modulate monoamine pathways.[1] SERT is a primary target for drugs treating depression and anxiety disorders.
Infectious Disease S. aureus DNA Gyrase Subunit B4UROQuinolone antibiotics, which often incorporate a piperazine ring, target bacterial DNA gyrase.[8] Docking against this enzyme can reveal potential antibacterial activity.

Section 3: The Molecular Docking Workflow: Core Principles

Molecular docking simulates the binding process by employing two key components: a search algorithm to generate a multitude of possible ligand conformations ("poses") within the protein's active site, and a scoring function to estimate the binding affinity (typically in kcal/mol) for each pose. A lower, more negative binding energy generally indicates a more stable and favorable interaction.

The entire workflow is a systematic process designed to ensure reproducibility and scientific validity.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ligand_prep 1. Ligand Preparation (Get 3D Structure, Minimize Energy) protein_prep 2. Protein Preparation (Download from PDB, Clean Structure, Add Hydrogens) grid_gen 3. Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep->grid_gen docking 4. Run Docking Simulation (Search Algorithm + Scoring Function) grid_gen->docking results 5. Analyze Binding Poses (Binding Energy, RMSD) docking->results visualize 6. Visualize Interactions (H-bonds, Hydrophobic, etc.) results->visualize

Caption: High-level workflow for molecular docking studies.

Section 4: Detailed Experimental Protocols

This section provides a step-by-step methodology using freely available and widely adopted software.

Required Software and Resources
  • UCSF Chimera: For protein and ligand preparation and visualization.

  • AutoDock Tools (ADT): For preparing PDBQT files required by AutoDock Vina.

  • AutoDock Vina: A powerful and efficient open-source docking engine.

  • Discovery Studio Visualizer: For generating 2D diagrams of protein-ligand interactions.

  • Databases:

    • PubChem: For obtaining ligand structures (CID: 138676641).

    • Protein Data Bank (PDB): For obtaining protein crystal structures.

Protocol 1: Ligand Preparation

Causality: The ligand's 3D structure, charge distribution, and rotatable bonds must be accurately defined. An energy-minimized conformation is used as the starting point to reduce steric strain and provide a more realistic initial structure for docking.

  • Obtain Ligand Structure: Download the 3D SDF file for this compound from PubChem.

  • Load into UCSF Chimera: Open the SDF file in Chimera.

  • Add Hydrogens: Navigate to Tools > Structure Editing > AddH. Specify the protonation state appropriate for a physiological pH of ~7.4. Given the predicted pKa of 7.65, the piperazine ring will be largely protonated.

  • Assign Charges: Navigate to Tools > Structure Editing > Add Charge. Use the AM1-BCC charge model.

  • Energy Minimization: Navigate to Tools > Structure Editing > Minimize Structure. Use the steepest descent method for 100 steps, followed by the conjugate gradient method for 100 steps. This relieves any steric clashes.

  • Save the File: Save the prepared ligand as a MOL2 file.

  • Convert to PDBQT: Use AutoDock Tools to convert the MOL2 file to a PDBQT file, which defines the rotatable bonds and atomic charges for Vina.

Protocol 2: Target Protein Preparation

Causality: Raw PDB files often contain non-essential water molecules, co-factors, or multiple protein chains that can interfere with docking. It is crucial to prepare a clean, single-chain protein structure with all hydrogen atoms added to correctly model polar interactions like hydrogen bonds.

  • Download Protein Structure: Download the PDB file for your chosen target (e.g., 2J6M for EGFR) from the PDB.

  • Load into UCSF Chimera: Open the PDB file.

  • Clean the Structure:

    • Delete all water molecules (Select > Structure > solvent, then Actions > Atoms/Bonds > delete).

    • Remove any co-crystallized ligands or ions not essential for the binding interaction you are studying. For validation, you may keep the original ligand to define the active site.

    • If multiple identical chains exist, retain only one (e.g., Chain A).

  • Add Hydrogens: Use Tools > Structure Editing > AddH to add hydrogen atoms. Ensure histidines are protonated correctly based on the local environment.

  • Assign Charges: Use Tools > Structure Editing > Add Charge to assign Gasteiger charges.

  • Save as PDBQT: Open the cleaned PDB file in AutoDock Tools. It will automatically add polar hydrogens and assign charges. Save the final structure as a PDBQT file.

Protocol 3: Docking Simulation with AutoDock Vina

Causality: The grid box defines the specific three-dimensional space where the docking algorithm will search for viable binding poses. Its size and location are critical; it must be large enough to encompass the entire active site but small enough to focus the computational effort for efficiency and accuracy.

  • Define the Binding Site (Grid Box):

    • In AutoDock Tools, load the prepared protein PDBQT file.

    • Navigate to Grid > Grid Box.

    • Center the grid box on the active site. A reliable method is to center it on the co-crystallized ligand if one is present.

    • Adjust the dimensions of the box to fully enclose the binding cavity, typically adding a 4-5 Å buffer around the known ligand space.

    • Record the coordinates for the center (e.g., center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Run Vina: Open a command line or terminal and execute the following command:

    Vina will perform the docking and output the top binding poses into results.pdbqt and a summary of their scores into results.log.

Section 5: Post-Docking Analysis and Interpretation

A successful docking run is only the beginning. The true scientific insight comes from a careful analysis of the results.

G cluster_filter Filtering & Selection cluster_visual Visualization & Validation start Docking Output (Poses & Scores) score 1. Analyze Binding Affinity (Lowest kcal/mol is best) start->score rmsd 2. Cluster Poses by RMSD (Identify distinct binding modes) score->rmsd best_pose 3. Select Top Pose(s) (Lowest energy from largest cluster) rmsd->best_pose visualize 4. Visualize 3D Pose (in UCSF Chimera or PyMOL) best_pose->visualize interactions 5. Identify Key Interactions (H-bonds, Pi-stacking, Hydrophobic) visualize->interactions twod_diagram 6. Generate 2D Diagram (in Discovery Studio) interactions->twod_diagram hypothesis Formulate Binding Hypothesis twod_diagram->hypothesis

Caption: Logical workflow for post-docking analysis.
Protocol 4: Analyzing and Visualizing Results

  • Review Binding Affinities: Open the .log file. The top poses are ranked by binding affinity (kcal/mol). A value below -7.0 kcal/mol is generally considered a good starting point.

    Example Results Table:

    Pose Binding Affinity (kcal/mol) RMSD from best mode (Å)
    1 -8.5 0.000
    2 -8.2 1.251
    3 -8.1 1.432

    | 4 | -7.9 | 3.567 |

  • Visualize Binding Poses: Load the receptor PDBQT and the results PDBQT file into UCSF Chimera. You can cycle through the different poses to observe their orientations.

  • Identify Key Interactions:

    • Use the "Find H-Bond" tool (Tools > Structure Analysis > FindHBond) to identify hydrogen bonds between the ligand and protein residues.

    • Visually inspect for other non-covalent interactions:

      • Hydrophobic interactions: Proximity of nonpolar parts of the ligand to nonpolar residues (e.g., Leu, Val, Ile).

      • Pi-stacking: The aromatic aminophenyl ring interacting with aromatic residues (e.g., Phe, Tyr, Trp).

      • Salt bridges: The protonated piperazine nitrogen interacting with acidic residues (e.g., Asp, Glu).

  • Generate 2D Interaction Map: Load the best pose and the protein into Discovery Studio Visualizer. Use the "Ligand Interactions" tool to generate a 2D schematic that clearly summarizes all the binding interactions.

Section 6: Trustworthiness and Protocol Validation

To ensure the docking protocol is trustworthy, a re-docking validation is essential.

  • Protocol: Before docking your test ligand, take the co-crystallized ligand from the PDB file (if available). Run it through the exact same docking protocol.

  • Success Criteria: The protocol is considered validated if the top-ranked pose of the re-docked ligand has a Root-Mean-Square Deviation (RMSD) of less than 2.0 Å compared to its original crystallographic position. This confirms that your chosen software and parameters can accurately reproduce a known binding mode.

Conclusion

This application guide provides a robust and validated framework for conducting molecular docking studies of this compound. By systematically evaluating its binding potential against a rationalized set of protein targets from diverse therapeutic areas, researchers can efficiently generate testable hypotheses for its mechanism of action. The insights gained from these in silico experiments can guide further ligand optimization, prioritize experimental testing, and accelerate the journey from a promising scaffold to a novel therapeutic agent.

References

The Versatility of the 1-(4-Aminophenyl)piperazin-2-one Scaffold in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3][4] Its unique stereoelectronic properties, including two strategically placed nitrogen atoms, allow for the creation of compounds with favorable pharmacokinetic profiles, such as improved aqueous solubility and oral bioavailability.[2][4] A close relative, the piperazin-2-one moiety, introduces a lactam function, providing an additional point for hydrogen bonding and structural rigidity. This application note delves into the medicinal chemistry applications of a key derivative, 1-(4-aminophenyl)piperazin-2-one , a versatile building block for the synthesis of novel therapeutic agents. We will explore its potential in various therapeutic areas and provide detailed protocols for its synthesis and biological evaluation.

Therapeutic Potential of the this compound Core

The this compound scaffold is a rich starting point for the development of a wide array of drug candidates. The primary amino group on the phenyl ring serves as a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Central Nervous System (CNS) Agents

A significant number of CNS-active drugs incorporate a piperazine or related heterocyclic core.[1][4] The this compound moiety can be envisioned as a key component in the design of novel antipsychotics, antidepressants, and anxiolytics. The phenylpiperazine substructure is a well-known pharmacophore for interacting with various neurotransmitter receptors, including dopamine and serotonin receptors. By analogy with known CNS drugs, derivatives of this compound could be designed to modulate these signaling pathways.

Anticancer Agents

The piperazine nucleus is also a common feature in many anticancer drugs.[5][6] The this compound scaffold can be utilized to synthesize novel kinase inhibitors, a major class of targeted cancer therapies. The aniline nitrogen can be functionalized to interact with the hinge region of a kinase, while the piperazin-2-one portion can be modified to occupy other pockets within the ATP-binding site. Furthermore, the cytotoxic potential of piperazin-2-one-based structures has been demonstrated, suggesting that derivatives of our lead compound could also be explored as cytotoxic agents.[5]

Other Therapeutic Avenues

The versatility of the piperazine scaffold extends to other therapeutic areas. Derivatives have shown promise as antihistamines, analgesics, antimicrobials, and antifungals.[7][8][9] The this compound core provides a template that can be readily adapted to target a diverse range of biological targets.

Synthetic Protocols

The following protocols provide a general framework for the synthesis and derivatization of this compound.

Protocol 1: Synthesis of 1-(4-Nitrophenyl)piperazin-2-one

This protocol describes the synthesis of the nitro-precursor to our target molecule.

Workflow for the Synthesis of 1-(4-Nitrophenyl)piperazin-2-one

reagent1 4-Nitroaniline intermediate1 2-Chloro-N-(4-nitrophenyl)acetamide reagent1->intermediate1 Acylation (Et3N, DCM) reagent2 Chloroacetyl chloride reagent2->intermediate1 product 1-(4-Nitrophenyl)piperazin-2-one intermediate1->product Cyclization (K2CO3, DMF) reagent3 Ethylenediamine reagent3->product

Caption: Synthetic scheme for 1-(4-nitrophenyl)piperazin-2-one.

Materials:

  • 4-Nitroaniline

  • Chloroacetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Ethylenediamine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide.

    • To a stirred solution of 4-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 2-chloro-N-(4-nitrophenyl)acetamide.

  • Step 2: Synthesis of 1-(4-Nitrophenyl)piperazin-2-one.

    • To a solution of 2-chloro-N-(4-nitrophenyl)acetamide (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and ethylenediamine (1.5 eq).

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (EtOAc/Hexanes gradient) to afford 1-(4-nitrophenyl)piperazin-2-one.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the nitro group to the desired aniline.

Workflow for the Synthesis of this compound

start 1-(4-Nitrophenyl)piperazin-2-one product This compound start->product Reduction (MeOH or EtOH) reagent Pd/C, H2 (or other reducing agent) reagent->product cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with varying concentrations of test compounds cell_seeding->compound_treatment incubation1 Incubate for 48-72 hours compound_treatment->incubation1 mtt_addition Add MTT solution incubation1->mtt_addition incubation2 Incubate for 4 hours mtt_addition->incubation2 solubilization Add solubilization solution (e.g., DMSO) incubation2->solubilization measurement Measure absorbance at 570 nm solubilization->measurement cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse modulates Derivative 1-(4-Acylaminophenyl) piperazin-2-one Derivative Derivative->D2R antagonizes

References

Application Note: Strategies for the Derivatization of 1-(4-Aminophenyl)piperazin-2-one to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(4-aminophenyl)piperazin-2-one scaffold is a privileged structure in medicinal chemistry, offering multiple points for chemical modification to modulate biological activity. This application note provides a detailed guide for researchers engaged in drug discovery, outlining two robust strategies for the derivatization of its primary aromatic amine: N-acylation for amide library synthesis and palladium-catalyzed Suzuki-Miyaura coupling for C-C bond formation. We provide detailed, step-by-step protocols, the scientific rationale behind experimental choices, and a method for evaluating the biological activity of the resulting derivatives.

Introduction: The Value of the Piperazin-2-one Scaffold

The piperazine ring is a cornerstone of modern drug design, present in numerous FDA-approved drugs targeting a wide array of conditions, including cancer, infections, and central nervous system disorders.[1][2] Its six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[1] The piperazin-2-one variant incorporates a lactam moiety, which can participate in crucial hydrogen bonding interactions with biological targets, further enhancing its utility.[3]

The specific scaffold, this compound, is a particularly versatile starting material. The exocyclic primary aromatic amine serves as a prime chemical handle for extensive derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).[4] By modifying this position, researchers can fine-tune a compound's steric, electronic, and lipophilic properties to optimize its potency, selectivity, and pharmacokinetic profile.[5] This guide details two powerful and widely applicable synthetic strategies to unlock the potential of this scaffold.

Core Derivatization Strategies

The primary amino group of this compound is a nucleophilic site readily amenable to a variety of chemical transformations. We will focus on two high-impact strategies:

  • N-Acylation: The formation of an amide bond by reacting the amine with an acylating agent. This is a robust and straightforward method to introduce a wide range of functional groups, altering the molecule's polarity and hydrogen bonding capacity.[6]

  • C-C Bond Formation: A more complex, multi-step approach that replaces the amino group with a new aryl or heteroaryl ring system via Suzuki-Miyaura cross-coupling. This transformation dramatically alters the molecular architecture, enabling access to novel chemical space.[7]

Strategy 1: N-Acylation for Amide Library Synthesis

Scientific Rationale

Converting the aniline amine to an amide is a foundational tactic in medicinal chemistry. The resulting amide linkage is generally more stable metabolically than the parent amine. Furthermore, the introduction of an acyl group (R-C=O) provides a new vector for interaction with biological targets. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H proton can act as a donor. By varying the "R" group of the acylating agent, one can systematically probe the target's binding pocket for steric tolerance and favorable interactions. This reaction is typically high-yielding and tolerant of a diverse range of functional groups, making it ideal for parallel synthesis and library generation.[8][9]

General Workflow for N-Acylation

start_end start_end process process reagents reagents product product start Start: this compound mix Mix & React start->mix reagents_node Reagents: - Acyl Chloride (R-COCl) - Base (e.g., Pyridine) - Anhydrous Solvent (e.g., DCM) reagents_node->mix workup Aqueous Work-up (Quench & Extract) mix->workup purify Purification (Column Chromatography) workup->purify end Product: N-Acylated Derivative purify->end

Caption: General workflow for the N-acylation of this compound.

Detailed Protocol: N-Acylation with Acetyl Chloride

This protocol describes a standard procedure for N-acetylation, which can be adapted for other acyl chlorides.[10]

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Pyridine (1.2 eq) or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringes, and standard glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under ambient atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add pyridine (1.2 eq) to the solution and stir for 5 minutes. The base acts as a scavenger for the HCl byproduct generated during the reaction.[11]

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to obtain the pure N-acylated product.

Data Presentation: Example Acylating Agents

The following table illustrates the diversity of structures that can be synthesized using this protocol.

EntryAcylating Agent"R" GroupProduct Molecular Formula
1Acetyl Chloride-CH₃C₁₂H₁₅N₃O₂
2Benzoyl Chloride-C₆H₅C₁₇H₁₇N₃O₂
3Cyclopropanecarbonyl Chloride-c-C₃H₅C₁₄H₁₇N₃O₂
42-Thiophenecarbonyl Chloride-C₄H₃SC₁₅H₁₅N₃O₂S

Strategy 2: C-C Bond Formation via Suzuki-Miyaura Coupling

Scientific Rationale

The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning, palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron species.[7] This strategy enables the introduction of diverse aryl and heteroaryl groups, which can fundamentally alter the compound's topology and explore interactions in regions of the target protein inaccessible to simple amide derivatives. This approach requires a two-stage process: first, the conversion of the starting amine to an aryl halide (e.g., via a Sandmeyer reaction), followed by the Suzuki coupling itself. While more complex, this method offers unparalleled power for significant scaffold modification.[12][13]

General Workflow for Suzuki Coupling Strategy

cluster_main Overall Synthesis cluster_cycle Suzuki Catalytic Cycle start_end start_end process process intermediate intermediate product product catalyst_cycle catalyst_cycle start 1-(4-Aminophenyl) piperazin-2-one sandmeyer Stage 1: Sandmeyer Reaction start->sandmeyer halide Intermediate: 1-(4-Bromophenyl) piperazin-2-one sandmeyer->halide suzuki Stage 2: Suzuki Coupling halide->suzuki final_product Product: 1-(4-Biaryl)piperazin- 2-one Derivative suzuki->final_product pd0 Pd(0) ox_add Oxidative Addition pd0->ox_add pd_intermediate1 Ar-Pd(II)-X ox_add->pd_intermediate1 transmetal Transmetalation pd_intermediate1->transmetal pd_intermediate2 Ar-Pd(II)-Ar' transmetal->pd_intermediate2 red_elim Reductive Elimination pd_intermediate2->red_elim red_elim->pd0

Caption: Two-stage workflow for bi-aryl synthesis via Sandmeyer and Suzuki reactions.

Detailed Protocol: Stage 1 - Sandmeyer Reaction

This protocol converts the primary amine to a more versatile aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Hydrobromic acid (HBr), 48% solution

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Deionized water, ice

Procedure:

  • Diazotization: Suspend this compound in 48% HBr. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Copper Catalyst: In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr.

  • Coupling: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to 60 °C for 30 minutes to ensure complete reaction.

  • Work-up & Purification: Cool the mixture, extract with ethyl acetate, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 1-(4-bromophenyl)piperazin-2-one.

Detailed Protocol: Stage 2 - Suzuki-Miyaura Coupling

This protocol couples the synthesized aryl bromide with a boronic acid.[7]

Materials:

  • 1-(4-Bromophenyl)piperazin-2-one (1.0 eq)

  • Arylboronic Acid (e.g., Phenylboronic acid, 1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine (PPh₃) or other suitable ligand (0.04 eq)

  • Potassium Carbonate (K₂CO₃) or other base (2.0 eq)

  • Solvent mixture (e.g., Toluene/Ethanol/Water)

  • Schlenk flask, condenser, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add the aryl bromide, arylboronic acid, base, and palladium catalyst/ligand. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-24 hours.[12]

  • Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the desired bi-aryl compound.

Data Presentation: Example Boronic Acids
EntryBoronic Acid"Ar'" GroupProduct Molecular Formula
1Phenylboronic Acid-C₆H₅C₁₆H₁₆N₂O
24-Methoxyphenylboronic Acid-C₆H₄-OCH₃C₁₇H₁₈N₂O₂
3Pyridine-3-boronic Acid-C₅H₄NC₁₅H₁₅N₃O
4Furan-2-boronic Acid-C₄H₃OC₁₄H₁₄N₂O₂

Evaluation of Enhanced Activity: A Protocol Example

Rationale

Once a library of derivatives is synthesized, it is crucial to screen them for biological activity. Piperazine derivatives are well-known for their antimicrobial properties.[14][15] The broth microdilution assay is a standard, high-throughput method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Workflow for MIC Determination

start_end start_end process process data data result result start Start: Prepare Compound Stock Solutions dilute 2-Fold Serial Dilution in 96-Well Plate start->dilute inoculate Inoculate Wells with Standardized Bacterial Suspension dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually Inspect for Turbidity (Bacterial Growth) incubate->read end Result: Determine MIC (Lowest concentration with no visible growth) read->end

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Detailed Protocol: Broth Microdilution Assay

Materials:

  • Synthesized derivatives and parent compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • DMSO (for compound stock solutions)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or plate reader (optional, for quantitative reading)

Procedure:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of each test compound in DMSO.

  • Serial Dilution: Add 50 µL of sterile MHB to wells 2-12 of a 96-well plate. Add 100 µL of the compound stock solution (appropriately diluted from the DMSO stock) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the bacterial inoculum to wells 1-11. Well 12 receives 50 µL of sterile MHB only. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear). Compare the MIC values of the derivatives to the parent this compound to identify compounds with enhanced activity.

Conclusion

The this compound scaffold is an excellent starting point for drug discovery campaigns. The strategic derivatization of its primary amino group through robust methods like N-acylation and Suzuki-Miyaura coupling allows for a comprehensive exploration of structure-activity relationships. The protocols outlined in this application note provide researchers with reliable and adaptable methods to synthesize novel compound libraries and evaluate their biological potential, accelerating the journey from a promising scaffold to a potent drug candidate.

References

Troubleshooting & Optimization

ChemSupport Technical Center: Synthesis of 1-(4-Aminophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(4-Aminophenyl)piperazin-2-one. This molecule is a crucial building block in medicinal chemistry, particularly in the development of various therapeutic agents. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities.

The typical synthetic route involves a two-step process:

  • N-Arylation: Coupling of piperazin-2-one with an activated nitroaromatic compound, typically 1-fluoro-4-nitrobenzene.

  • Nitro Reduction: Reduction of the nitro group on the 1-(4-nitrophenyl)piperazin-2-one intermediate to the desired primary amine.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome common hurdles in this synthesis.

General Reaction Scheme

Reaction_Scheme cluster_0 Step 1: N-Arylation cluster_1 Step 2: Nitro Reduction Piperazin-2-one Piperazin-2-one Intermediate 1-(4-Nitrophenyl)piperazin-2-one Piperazin-2-one->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMSO) 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene->Intermediate Final_Product This compound Intermediate_ref 1-(4-Nitrophenyl)piperazin-2-one Intermediate_ref->Final_Product Reducing Agent (e.g., H2/Pd-C, SnCl2)

Caption: General two-step synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis. The causality behind each issue is explained to provide a deeper understanding of the reaction mechanics.

Problem ID Issue Potential Causes Recommended Solutions & Scientific Rationale
TS-NA-01 Low yield in N-Arylation step 1. Insufficient Base: The base is crucial for deprotonating the piperazin-2-one, making it nucleophilic. Incomplete deprotonation leads to poor reactivity. 2. Low Reaction Temperature: Nucleophilic aromatic substitution (SNAr) reactions often require elevated temperatures to overcome the activation energy barrier. 3. Poor Solvent Choice: The solvent must be polar aprotic to dissolve the reagents and facilitate the reaction without interfering.Solutions: 1. Increase Base Stoichiometry: Use at least 2-3 equivalents of a mild inorganic base like K₂CO₃ or Cs₂CO₃. Cesium carbonate is more effective due to its higher solubility and the "cesium effect," which enhances nucleophilicity. 2. Optimize Temperature: Gradually increase the reaction temperature, monitoring by TLC for product formation and side reactions. A typical range is 80-120°C. 3. Solvent Selection: Use high-boiling point polar aprotic solvents like DMSO, DMF, or NMP. DMSO is often preferred for its ability to solvate both the organic and inorganic components.
TS-NA-02 Multiple spots on TLC after N-Arylation (Side Products) 1. Di-arylation: The product, 1-(4-nitrophenyl)piperazin-2-one, still has a secondary amine that can react with another molecule of 1-fluoro-4-nitrobenzene. 2. Decomposition: High temperatures can lead to the decomposition of starting materials or products. 3. Hydrolysis of Piperazin-2-one: The lactam ring can be susceptible to hydrolysis under harsh basic conditions.Solutions: 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of piperazin-2-one relative to the aryl halide to favor mono-arylation. 2. Careful Temperature Control: Do not exceed the optimal reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use of Milder Base: If hydrolysis is suspected, switch to a milder base like DIPEA in combination with a suitable solvent.
TS-NR-01 Incomplete reduction of the nitro group 1. Catalyst Inactivity: The Palladium on Carbon (Pd/C) catalyst can be poisoned by impurities (e.g., sulfur compounds) or become deactivated over time. 2. Insufficient Hydrogen Pressure: For catalytic hydrogenation, inadequate H₂ pressure will result in slow or incomplete reaction. 3. Poor Reducing Agent Choice: For chemical reductions (e.g., with SnCl₂), the stoichiometry and reaction conditions are critical.Solutions: 1. Use Fresh Catalyst: Always use fresh, high-quality Pd/C. Ensure all reagents and solvents are free from potential catalyst poisons. 2. Optimize Hydrogenation Conditions: Ensure the reaction vessel is properly purged with H₂. A pressure of 50-60 psi is typically effective. Agitate the reaction mixture vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, gas). 3. Alternative Reducing Agents: If catalytic hydrogenation is not feasible, consider using SnCl₂·2H₂O in ethanol or ethyl acetate, or sodium dithionite (Na₂S₂O₄) in a biphasic system.[1]
TS-PU-01 Difficulty in purifying the final product 1. High Polarity: The amino group makes the final product highly polar, leading to poor solubility in common organic solvents and streaking on silica gel columns. 2. Co-elution with Impurities: Polar impurities from the reduction step can be difficult to separate. 3. Oxidation: Aromatic amines are susceptible to oxidation, leading to colored impurities.Solutions: 1. Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous HCl. The amine will be protonated and move to the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract the pure amine back into an organic solvent.[2] 2. Specialized Chromatography: Use amine-functionalized silica gel or alumina for column chromatography to prevent streaking and improve separation.[3] A mobile phase containing a small amount of triethylamine or ammonia can also be effective on standard silica. 3. Inert Atmosphere: Perform the final purification and drying steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best arylating agent for the first step? 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene?

A1: 1-Fluoro-4-nitrobenzene is generally the preferred reagent. The high electronegativity of fluorine makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack, leading to faster reaction rates compared to the chloro-analogue in SNAr reactions.

Q2: I am considering a Buchwald-Hartwig amination instead of SNAr for the N-arylation. Is this a viable alternative?

A2: Yes, the Buchwald-Hartwig cross-coupling reaction is a powerful alternative, especially for less activated aryl halides.[4] It involves a palladium catalyst and a suitable ligand. This method can offer milder reaction conditions and broader substrate scope. However, it requires careful optimization of the catalyst, ligand, and base, and the cost of the palladium catalyst can be a consideration for large-scale synthesis.[5]

Q3: My final product, this compound, is always slightly colored, even after purification. Why is this, and how can I prevent it?

A3: Aromatic amines are notoriously prone to air oxidation, which forms highly colored quinone-imine type impurities. To obtain a colorless product, it is critical to handle the purified material under an inert atmosphere (N₂ or Ar).[1] Storing the final product under inert gas and in the dark at low temperatures (e.g., <4°C) will help maintain its purity and color.

Q4: Can I perform a one-pot synthesis from piperazin-2-one to the final product?

A4: While theoretically possible, a one-pot procedure is challenging due to incompatible reaction conditions. The reduction step (e.g., catalytic hydrogenation) is typically performed under neutral or acidic conditions, whereas the initial N-arylation requires a base. Furthermore, the palladium catalyst used for hydrogenation could potentially be incompatible with the reagents from the first step. A stepwise process with isolation of the nitro-intermediate is generally more reliable and leads to a purer final product.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Nitrophenyl)piperazin-2-one (Intermediate)

Safety Precaution: Wear appropriate PPE (lab coat, gloves, safety glasses). 1-Fluoro-4-nitrobenzene is toxic and an irritant. DMSO can penetrate the skin; avoid contact.

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazin-2-one (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous dimethyl sulfoxide (DMSO).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-fluoro-4-nitrobenzene (1.05 eq) to the mixture.

  • Heat the reaction mixture to 100-110°C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water. A yellow precipitate will form.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol or diethyl ether to remove residual DMSO.

  • Dry the solid under vacuum to obtain 1-(4-nitrophenyl)piperazin-2-one as a yellow powder. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of this compound (Final Product)

Safety Precaution: Handle hydrogen gas with extreme care in a well-ventilated fume hood. Palladium on carbon is flammable.

  • In a hydrogenation vessel (e.g., a Parr shaker bottle), suspend 1-(4-nitrophenyl)piperazin-2-one (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).

  • Seal the vessel, evacuate the air, and purge with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Shake or stir the reaction mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully depressurize the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric; quench it carefully with water before disposal.

  • Wash the Celite® pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by acid-base extraction or column chromatography as described in the troubleshooting section (TS-PU-01) to yield this compound as an off-white solid.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis step1 Step 1: N-Arylation start->step1 check1 Check TLC & Yield step1->check1 issue1 Low Yield / Side Products? check1->issue1 solve1 Troubleshoot N-Arylation (See Table TS-NA-01/02) issue1->solve1 Yes step2 Step 2: Nitro Reduction issue1->step2 No solve1->step1 check2 Check TLC step2->check2 issue2 Incomplete Reaction? check2->issue2 solve2 Troubleshoot Reduction (See Table TS-NR-01) issue2->solve2 Yes step3 Purification issue2->step3 No solve2->step2 check3 Check Purity & Color step3->check3 issue3 Purification Issues? check3->issue3 solve3 Troubleshoot Purification (See Table TS-PU-01) issue3->solve3 Yes end_node Pure Product issue3->end_node No solve3->step3

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Synthesis of 1-(4-Aminophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(4-Aminophenyl)piperazin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental challenges. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system.

Overview of Synthetic Strategies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and reliable synthetic pathway involves two key transformations:

  • N-Arylation: A palladium-catalyzed cross-coupling reaction (specifically, a Buchwald-Hartwig amination) to form the C-N bond between the piperazin-2-one scaffold and a nitro-substituted aryl halide.

  • Nitro Group Reduction: Conversion of the nitro intermediate, 1-(4-nitrophenyl)piperazin-2-one, to the target primary amine.

Each step presents unique challenges and opportunities for optimization. This guide will address both.

Synthesis_Overview start Starting Materials: - Piperazin-2-one - 1-chloro-4-nitrobenzene step1 Step 1: N-Arylation (Buchwald-Hartwig Amination) start->step1 intermediate Intermediate: 1-(4-nitrophenyl)piperazin-2-one step1->intermediate Pd Catalyst, Ligand, Base step2 Step 2: Nitro Group Reduction intermediate->step2 product Final Product: This compound step2->product Reducing Agent (e.g., H₂, Pd/C)

Caption: General two-step synthesis route for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Issue 1: Low Yield in N-Arylation (Buchwald-Hartwig) Step

Question: My Buchwald-Hartwig reaction between piperazin-2-one and 1-chloro-4-nitrobenzene is giving a very low yield (<30%). What are the likely causes and how can I fix it?

Answer: Low yields in this C-N coupling step are common and can typically be traced to the catalyst system, base, or reaction conditions.

  • Causality—The Catalyst Cycle: The Buchwald-Hartwig amination is a palladium-catalyzed cycle involving oxidative addition, ligand exchange, and reductive elimination.[1][2] A failure at any stage will stall the reaction. Bulky, electron-rich phosphine ligands are crucial because they accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species.[2]

  • Troubleshooting Steps:

    • Evaluate the Ligand: First-generation ligands like P(o-tolyl)₃ are often insufficient. Switch to a more advanced, sterically hindered biarylphosphine ligand such as XPhos or BrettPhos . These ligands promote faster reaction rates and are effective for less reactive aryl chlorides.[2]

    • Check the Base: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the piperazin-2-one amide without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) is the standard and most effective choice.[3] Weaker bases like K₂CO₃ are generally not strong enough for this transformation. Ensure the base is fresh and has been stored under inert conditions, as it is highly hygroscopic.

    • Ensure an Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Incomplete removal of air can lead to catalyst oxidation and deactivation. Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) for at least 15-20 minutes before adding the catalyst.[1]

    • Solvent and Temperature: The reaction is typically run in an anhydrous, aprotic solvent like toluene or dioxane at elevated temperatures (90-110 °C).[3][4] Ensure your solvent is truly anhydrous. If the yield is still low, a controlled increase in temperature by 10 °C may improve the reaction rate.

Troubleshooting_BH start Low Yield in N-Arylation? q1 What ligand are you using? start->q1 a1_bad Basic phosphine (e.g., PPh₃) q1->a1_bad No a1_good Bulky Biaryl Ligand (e.g., XPhos, BrettPhos) q1->a1_good Yes sol1 Action: Switch to a Buchwald-type ligand. a1_bad->sol1 q2 Is your base fresh and strong enough? a1_good->q2 a2_bad Weak (K₂CO₃) or old NaOt-Bu q2->a2_bad No a2_good Fresh NaOt-Bu or LHMDS q2->a2_good Yes sol2 Action: Use fresh, anhydrous NaOt-Bu. a2_bad->sol2 q3 Is the reaction strictly anaerobic? a2_good->q3 a3_bad No / Insufficient Purge q3->a3_bad No a3_good Yes / Thorough Purge q3->a3_good Yes sol3 Action: Purge system with Ar/N₂ for >15 min. a3_bad->sol3

Caption: Troubleshooting flowchart for the Buchwald-Hartwig amination step.

Issue 2: Incomplete Reduction of the Nitro Group

Question: I'm trying to reduce 1-(4-nitrophenyl)piperazin-2-one to the amine using H₂ and Pd/C, but the reaction stalls, leaving a mixture of starting material and product. Why is this happening?

Answer: Incomplete catalytic hydrogenation is often due to catalyst deactivation or insufficient hydrogen pressure.

  • Causality—Catalyst Poisoning and Activity: Palladium on carbon (Pd/C) is a heterogeneous catalyst that facilitates the addition of hydrogen across the nitro group. Its surface can be "poisoned" by impurities (like sulfur-containing compounds) or deactivated by improper handling. The reaction is also highly dependent on the efficient transfer of H₂ gas to the catalyst surface.

  • Troubleshooting Steps:

    • Catalyst Quality and Loading: Use a fresh, high-quality Pd/C catalyst (5-10 wt. %). A common cause of failure is using old or improperly stored catalyst. Increase the catalyst loading from a standard 5 mol% to 10 mol% if the reaction is sluggish.

    • Hydrogen Pressure: While a balloon of hydrogen is sometimes sufficient, it provides minimal pressure. For a more robust and complete reaction, use a Parr shaker or a similar hydrogenation apparatus that allows for positive pressure (e.g., 50 psi of H₂). This increases the concentration of dissolved hydrogen in the solvent, accelerating the reaction.

    • Solvent Choice: Methanol or ethanol are excellent solvents for this reduction.[5] Ensure the intermediate is fully dissolved. If solubility is an issue, a co-solvent like THF or ethyl acetate can be added.

    • Alternative Reducing Agents: If catalytic hydrogenation remains problematic, chemical reduction is a reliable alternative. A solution of sodium hypophosphite in water can be used with a Pd/C catalyst in a transfer hydrogenation, which avoids the need for pressurized H₂ gas.[5][6] Another common method is using tin(II) chloride (SnCl₂) in ethanol or ethyl acetate, though this requires a more involved aqueous workup to remove tin salts.[7]

Reduction MethodReagents & ConditionsTypical YieldProsCons
Catalytic Hydrogenation H₂ (1-4 atm), 5-10% Pd/C, Methanol, RT>90%Clean reaction, high yield, easy workup (filtration)Requires specialized pressure equipment; catalyst can be poisoned
Transfer Hydrogenation Sodium hypophosphite, 5% Pd/C, Methoxyethanol/Water, 70-80°C[5][6]~88%[5]No pressurized H₂ gas needed; effective and high-yieldingHigher temperatures required; aqueous workup
Chemical Reduction SnCl₂·2H₂O, Ethanol, Reflux80-90%Tolerant of more functional groups; inexpensiveStoichiometric amounts of metal reagent; tedious aqueous workup to remove tin salts

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the Buchwald-Hartwig amination step? A1: Sodium tert-butoxide (NaOt-Bu) is generally the most effective and widely used base for this specific transformation due to its high basicity and low nucleophilicity.[3] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used and may offer advantages in certain cases due to its high solubility in organic solvents.

Q2: How should I monitor the progress of the nitro group reduction? A2: Thin-Layer Chromatography (TLC) is the most convenient method. The starting material, 1-(4-nitrophenyl)piperazin-2-one, is a UV-active, yellow compound, while the product, this compound, is also UV-active but colorless. Use a solvent system like 1:1 Hexane/Ethyl Acetate. The product amine will have a lower Rf value than the nitro starting material. A ninhydrin stain can also be used to specifically visualize the primary amine product as a colored spot.

Q3: My final product is difficult to purify and appears as a brown oil. What should I do? A3: The product, this compound, is a solid at room temperature. An oily or colored appearance suggests impurities. The primary amino group is susceptible to air oxidation, which can cause discoloration.

  • Purification: Column chromatography on silica gel is the most effective method for purification. Use a gradient elution, starting with a less polar solvent system (e.g., 7:3 Hexane/Ethyl Acetate) and gradually increasing the polarity (e.g., to 100% Ethyl Acetate, then 95:5 Ethyl Acetate/Methanol) to first elute non-polar impurities and then the product.

  • Handling: After purification, handle the product under an inert atmosphere (e.g., in a glovebox or under a stream of argon) to prevent oxidation. Store it in a sealed container in a freezer. If the purified product is still an oil, it may be due to residual solvent; ensure it is thoroughly dried under high vacuum.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(4-nitrophenyl)piperazin-2-one

This protocol is adapted from established Buchwald-Hartwig amination procedures.[3][8]

  • To an oven-dried Schlenk flask, add piperazin-2-one (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), and sodium tert-butoxide (1.4 eq).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the biarylphosphine ligand (e.g., XPhos, 4.5 mol %).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe. The final concentration should be approximately 0.1 M with respect to piperazin-2-one.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC (eluent: 1:1 Hexanes/Ethyl Acetate).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield 1-(4-nitrophenyl)piperazin-2-one as a yellow solid.

Protocol 2: Reduction to this compound

This protocol is based on a reliable transfer hydrogenation method.[5][6]

  • In a round-bottom flask, suspend 1-(4-nitrophenyl)piperazin-2-one (1.0 eq) in methoxyethanol (approx. 0.5 M).

  • Add the palladium on carbon catalyst (5% Pd/C, 50% water content, 0.1 eq by weight).

  • Purge the suspension with nitrogen and heat to 70-75 °C.

  • In a separate flask, dissolve sodium hypophosphite monohydrate (3.5 eq) in deionized water.

  • Add the aqueous sodium hypophosphite solution dropwise to the heated suspension over 2 hours, maintaining the internal temperature at 75-80 °C.

  • After the addition is complete, continue stirring at 70-75 °C and monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).

  • Cool the reaction to room temperature and dilute with water.

  • Adjust the pH to ≤2 with concentrated HCl to dissolve the product.

  • Filter the mixture to remove the Pd/C catalyst, washing the filter cake with water.

  • Warm the combined filtrates to 35 °C and adjust the pH to ~7.1 with concentrated NaOH, which will precipitate the product.

  • Cool the suspension to 20 °C, stir for 30 minutes, and collect the product by filtration.

  • Wash the solid with water, then methanol, and dry under vacuum to obtain this compound as an off-white solid.[5]

References

Technical Support Center: Troubleshooting Solubility Issues of 1-(4-Aminophenyl)piperazin-2-one in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Aminophenyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. Here, we provide a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides to help you overcome these issues and ensure the reliability and reproducibility of your experimental data.

Introduction to this compound and its Solubility Challenges

This compound belongs to the piperazine class of compounds, a scaffold frequently utilized in modern drug discovery for its versatile chemical properties and significant biological activities.[1][2] These derivatives have been explored for a wide range of therapeutic applications, including their potential as anticancer agents and selective serotonin reuptake inhibitors (SSRIs).[3][4][5]

However, like many small molecules developed in drug discovery programs, this compound can exhibit poor aqueous solubility, which can present significant challenges in biological assays.[3][6] Precipitation of the compound in your assay can lead to inaccurate and misleading results, making it crucial to address solubility issues effectively. This guide will walk you through a systematic approach to troubleshooting and resolving these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my cell culture media. What is the likely cause?

A1: Precipitation in aqueous-based biological media is a common issue for compounds with low water solubility. The primary cause is that the concentration of the compound exceeds its solubility limit in the final assay medium. This can be influenced by several factors, including the physicochemical properties of the compound, the composition of the media (e.g., pH, salt concentration), and the concentration of any co-solvents carried over from your stock solution.

Q2: What is the best solvent to use for preparing a stock solution of this compound?

A2: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is a strong organic solvent and a common first choice for dissolving a wide array of organic materials, including many active pharmaceutical ingredients.[7] However, it is critical to keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[8]

Q3: How can I determine the solubility of this compound in my specific assay buffer?

A3: Determining the kinetic solubility of your compound in your specific assay buffer is a critical first step. A simple method is to prepare a serial dilution of your compound in the assay buffer and visually inspect for precipitation after a relevant incubation period. For a more quantitative assessment, you can use techniques like nephelometry or UV-Vis spectroscopy to measure the amount of soluble compound.

Troubleshooting Workflow for Solubility Issues

When encountering solubility problems, a stepwise approach is recommended. Start with the simplest and most common solutions before moving to more complex and resource-intensive techniques.

Solubility_Troubleshooting_Workflow start Start: Compound Precipitation Observed check_stock Q1: Is the stock solution clear? start->check_stock prepare_stock A1: Prepare a fresh, clear stock solution in 100% DMSO. check_stock->prepare_stock No check_final_conc Q2: Is the final assay concentration too high? check_stock->check_final_conc Yes prepare_stock->check_final_conc optimize_conc A2: Determine the Maximum Soluble Concentration. check_final_conc->optimize_conc Yes adjust_ph Q3: Can the assay pH be adjusted? check_final_conc->adjust_ph No optimize_conc->adjust_ph ph_protocol A3.1: Test solubility at different pH values. adjust_ph->ph_protocol Yes use_cosolvent Q4: Is a co-solvent being used effectively? adjust_ph->use_cosolvent No ph_protocol->use_cosolvent cosolvent_protocol A4.1: Optimize the final co-solvent concentration. use_cosolvent->cosolvent_protocol Yes advanced_methods Q5: Are advanced formulation methods needed? use_cosolvent->advanced_methods No cosolvent_protocol->advanced_methods salt_formation A5.1: Salt Formation advanced_methods->salt_formation Yes end_fail End: Consider compound modification advanced_methods->end_fail No cyclodextrin A5.2: Cyclodextrin Complexation salt_formation->cyclodextrin nanosuspension A5.3: Nanosuspension cyclodextrin->nanosuspension end_success End: Solubility Issue Resolved nanosuspension->end_success

Caption: A stepwise workflow for troubleshooting solubility issues.

Detailed Troubleshooting Guides

Stock Solution Preparation and Handling

Proper preparation of your stock solution is the foundation for avoiding solubility issues.

Protocol 1: Preparing a Stock Solution in DMSO

  • Weighing: Accurately weigh a small amount of this compound in a suitable vial.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve your desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate for 5-10 minutes to aid dissolution.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Table 1: Recommended Starting Concentrations for Stock Solutions

SolventStarting ConcentrationNotes
DMSO10-50 mMEnsure final DMSO concentration in assay is <0.5%.[8]
Ethanol1-10 mMMay be more compatible with certain cell types, but generally a weaker solvent than DMSO.
pH Adjustment

For ionizable compounds like this compound, which contains a basic piperazine moiety, altering the pH of the assay buffer can significantly impact solubility.[9]

Protocol 2: pH-Dependent Solubility Assessment

  • Prepare Buffers: Prepare a series of your assay buffer at different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).

  • Compound Addition: Add a consistent, high concentration of your compound from a DMSO stock to each buffer.

  • Incubation: Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour).

  • Observation: Visually inspect for precipitation.

  • Quantification (Optional): Centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Advanced Formulation Strategies

If basic troubleshooting steps are insufficient, more advanced formulation techniques can be employed.

Converting the free base of a compound to a salt is a highly effective method to enhance aqueous solubility.[3][10] Common acidic counterions used include hydrochloride, mesylate, and sulfate.[8] While this typically requires chemical synthesis, it is a powerful strategy for long-term use of a compound.

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming water-soluble inclusion complexes.[11][12][13]

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).

  • Compound Addition: Add your this compound stock solution to the HP-β-CD solution.

  • Complexation: Vortex and allow the mixture to equilibrate (e.g., 1-2 hours at room temperature).

  • Serial Dilution: Prepare your working concentrations by diluting the complex solution in your assay buffer.

This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[14][15][16][17][18] Nanosuspensions are stabilized by surfactants or polymers. While this method is more complex and requires specialized equipment, it can be very effective for compounds that are challenging to solubilize by other means.

Safety and Handling

It is essential to handle this compound and its related compounds with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[19][20]

  • Handling: Avoid breathing dust, fumes, or vapors. Handle in a well-ventilated area or a chemical fume hood.[19][20]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[19]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[19]

    • Inhalation: Move to fresh air.[19]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20]

Conclusion

Solubility issues with this compound are a common but surmountable challenge in biological assays. By systematically working through the troubleshooting steps outlined in this guide, from optimizing stock solution preparation to employing advanced formulation techniques, researchers can enhance the solubility of this compound and obtain more reliable and reproducible experimental results.

References

Technical Support Center: A Researcher's Guide to Overcoming Resistance with Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel piperazine derivatives to overcome multidrug resistance (MDR). This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions that arise during your experiments. Our goal is to empower you with the knowledge to anticipate challenges, interpret your data accurately, and accelerate your research.

Introduction: The Promise of Piperazine Derivatives in Reversing Multidrug Resistance

Multidrug resistance is a significant hurdle in the effective treatment of various diseases, including cancer and bacterial infections.[1] A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as cellular efflux pumps, actively removing therapeutic agents from target cells and reducing their intracellular concentration to sub-therapeutic levels.[1][2]

Novel piperazine derivatives have emerged as a promising class of compounds capable of reversing this resistance. Many of these molecules are designed to inhibit the function of efflux pumps, thereby restoring the efficacy of conventional drugs.[1][3][4] This guide will address the common practical challenges encountered when working with these innovative compounds, from initial synthesis to final data analysis.

Part 1: Troubleshooting Experimental Workflows

This section is designed to help you navigate common experimental hurdles. The troubleshooting advice is presented in a question-and-answer format, addressing issues you may encounter at different stages of your research.

Synthesis of Piperazine Derivatives

The synthesis of novel piperazine derivatives can be a multi-step process with potential pitfalls. Here are some common challenges and their solutions.

Question: My N-arylpiperazine synthesis is resulting in low yields and multiple side products. What are the likely causes and how can I optimize the reaction?

Answer: Low yields and the formation of side products in N-arylpiperazine synthesis are common issues. The primary culprits are often related to reaction conditions and the purity of your starting materials. Here’s a step-by-step troubleshooting guide:

  • Purity of Starting Materials: Ensure your starting anilines and bis(2-chloroethyl)amine hydrochloride are of high purity. Impurities can lead to unwanted side reactions.

  • Reaction Temperature and Time: The cyclization reaction to form the piperazine ring often requires high temperatures (e.g., 150°C).[4] However, prolonged exposure to high heat can lead to degradation. We recommend starting with the published reaction time and temperature and then optimizing. A time-course experiment can help you identify the point of maximum product formation before significant degradation occurs.

  • Solvent Choice: The choice of solvent is critical. High-boiling point solvents like diglyme are often used.[4] Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Purification Method: Column chromatography is often necessary to separate your desired product from unreacted starting materials and side products. Experiment with different solvent systems to achieve optimal separation. A gradient elution is often more effective than an isocratic one.

  • Alternative Synthetic Routes: If optimization of the direct cyclization fails, consider a multi-step approach using protecting groups. While this adds steps, it can provide a cleaner reaction with a higher overall yield.[5]

Question: I'm having trouble with the purification of my final piperazine derivative. It seems to be sticking to the silica gel during column chromatography.

Answer: The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silica gel, leading to poor recovery. Here are a few strategies to overcome this:

  • Basified Silica Gel: Prepare a slurry of silica gel with a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v), before packing your column. This will neutralize the acidic sites on the silica.

  • Use of a Different Stationary Phase: If basified silica is not effective, consider using a less acidic stationary phase, such as alumina (basic or neutral).

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) may be a more suitable purification method.

In Vitro Cell-Based Assays

Cell-based assays are the cornerstone of evaluating the efficacy of your novel piperazine derivatives. However, they come with their own set of challenges.

Question: My novel piperazine derivative shows low to no cytotoxicity in my cancer cell line, even at high concentrations. What should I check?

Answer: This is a common observation and can be due to a variety of factors. It is crucial to systematically troubleshoot to pinpoint the issue.[6]

  • Compound Solubility: Piperazine derivatives can have poor aqueous solubility.[7][8] Your compound may be precipitating out of the cell culture medium, leading to a lower effective concentration.

    • Troubleshooting:

      • Visually inspect the wells of your assay plate under a microscope for any signs of precipitation after adding the compound.

      • Determine the kinetic solubility of your compound in the assay medium.[9]

      • If solubility is an issue, consider using a co-solvent like DMSO (ensure the final concentration is non-toxic to the cells, typically <0.5%), or explore formulation strategies like creating a salt form of your compound.[7][9]

  • Compound Stability: The compound may be unstable in the cell culture medium over the course of the experiment.

    • Troubleshooting: Prepare fresh stock solutions for each experiment and assess the stability of your compound in the medium over the incubation period (e.g., using HPLC).

  • Cell Line Characteristics: The chosen cell line may be inherently resistant to your compound's mechanism of action, or it may not express the target efflux pump at high enough levels.

    • Troubleshooting:

      • Use a panel of cell lines with varying expression levels of the target efflux pump.

      • Confirm the expression of the target pump (e.g., P-gp) in your cell line using techniques like Western blotting or qPCR.

  • Assay Protocol: The incubation time may be too short for the compound to exert its effect.

    • Troubleshooting: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.[6]

Question: I am seeing high variability between replicate wells in my cell viability assay. What are the potential causes?

Answer: High variability can mask the true effect of your compound. The following are common sources of variability and how to mitigate them:

  • Inconsistent Cell Seeding: Uneven cell distribution will lead to different starting cell numbers in each well.

    • Troubleshooting: Ensure you have a homogenous single-cell suspension before plating. Gently swirl the cell suspension between pipetting to prevent settling.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of your compound and affect cell growth.

    • Troubleshooting: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier.[6]

  • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, is a major source of error.

    • Troubleshooting: Use calibrated pipettes and practice proper pipetting technique. For serial dilutions, ensure thorough mixing between each dilution step.

Question: How do I properly interpret the results of my Rhodamine 123 efflux assay to assess P-gp inhibition?

Answer: The Rhodamine 123 efflux assay is a powerful tool, but accurate interpretation is key. An increase in intracellular fluorescence of Rhodamine 123 in the presence of your piperazine derivative suggests inhibition of P-gp.[10] However, you must consider the following:

  • Intrinsic Fluorescence of Your Compound: Your piperazine derivative may be fluorescent at the same wavelengths as Rhodamine 123.

    • Troubleshooting: Run a control experiment with your compound alone (without Rhodamine 123) to check for any background fluorescence.

  • Cytotoxicity of Your Compound: At higher concentrations, your compound might be causing cell death, which can lead to a decrease in the number of cells and, consequently, a lower overall fluorescence signal, masking the inhibitory effect.

    • Troubleshooting: Determine the cytotoxicity of your compound in a separate assay and ensure you are using non-toxic concentrations in your efflux assay.

  • Mitochondrial Membrane Potential: Rhodamine 123 is also a substrate for the mitochondrial membrane potential.[11][12] A compound that disrupts mitochondrial function could alter Rhodamine 123 accumulation independently of P-gp inhibition.

    • Troubleshooting: If you suspect mitochondrial effects, consider using a different P-gp substrate for your efflux assay, such as calcein-AM.[13]

Question: My drug-resistant cell line seems to be losing its resistant phenotype over time. How can I maintain a stable resistant cell line?

Answer: Maintaining a stable drug-resistant cell line is crucial for consistent and reproducible results. Here are some best practices:

  • Continuous vs. Pulsed Exposure: Some resistant cell lines require continuous exposure to a low concentration of the selecting drug to maintain the resistant phenotype.[14][15] Others may be stable without the drug for a certain number of passages. It is important to characterize the stability of your specific cell line.

  • Periodic IC50 Testing: Regularly determine the IC50 of the selecting drug for your resistant cell line to ensure the resistant phenotype is being maintained.[14] A significant decrease in the IC50 indicates a loss of resistance.

  • Low Passage Number: Work with cells at a low passage number. High passage numbers can lead to genetic drift and changes in phenotype.[6]

  • Cryopreservation: Cryopreserve multiple vials of your resistant cell line at an early passage. If you suspect the resistance is waning, you can thaw a fresh vial of cells.[16]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the experimental process.

Q1: What is a suitable starting concentration range for screening novel piperazine derivatives in a cell viability assay?

A1: A good starting point is to test a broad range of concentrations, typically from nanomolar to micromolar (e.g., 1 nM to 100 µM), to establish a dose-response curve.[6] This will help you determine the IC50 (the concentration at which 50% of cell growth is inhibited) and the therapeutic window of your compound.

Q2: How do I choose the right vehicle for my piperazine derivative in cell-based assays?

A2: The most common vehicle for poorly soluble compounds is dimethyl sulfoxide (DMSO).[9] It is crucial to ensure that the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells, which is generally less than 0.5%. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest compound concentration) in your experiments to account for any effects of the solvent itself.

Q3: Can I use a single assay to confirm that my piperazine derivative is a P-gp inhibitor?

A3: While a single assay, like the Rhodamine 123 efflux assay, can provide strong evidence, it is best practice to use multiple assays to confirm the mechanism of action.[13][17] This could include:

  • ATPase activity assay: P-gp inhibitors can modulate the ATP hydrolysis activity of the transporter.

  • Transcellular transport assay: Using a polarized cell monolayer (e.g., Caco-2 or MDCK-MDR1), you can directly measure the effect of your compound on the directional transport of a known P-gp substrate.[18]

  • Competitive binding assays: These assays can determine if your compound directly competes with a known P-gp substrate for binding to the transporter.

Q4: What are the key differences between a cytostatic and a cytotoxic effect, and how can I differentiate them in my assays?

A4: A cytostatic effect inhibits cell proliferation without killing the cells, while a cytotoxic effect directly leads to cell death. Standard endpoint viability assays, like the MTT assay, often cannot distinguish between these two effects because they measure metabolic activity, which correlates with cell number.[19] To differentiate:

  • Include a time-zero measurement: Plate cells and measure the viability at the time of compound addition (T=0). At the end of the experiment, if the cell number is the same as at T=0, the effect is cytostatic. If it is lower, the effect is cytotoxic.

  • Use a direct cytotoxicity assay: Assays that measure membrane integrity, such as the LDH release assay or trypan blue exclusion, can specifically detect cell death.

Part 3: Experimental Protocols and Data Visualization

Generalized Protocol for Rhodamine 123 Efflux Assay

This protocol provides a general framework. Optimization for specific cell lines and compounds is recommended.

  • Cell Seeding: Seed your multidrug-resistant and parental (sensitive) cell lines in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Pre-incubation: Remove the culture medium and add fresh medium containing your piperazine derivative at various concentrations. Include a positive control (e.g., verapamil) and a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Normalize the fluorescence of the treated cells to the vehicle control. An increase in fluorescence indicates inhibition of Rhodamine 123 efflux.

Data Presentation

Table 1: Example Data for a Novel Piperazine Derivative (Compound X) in a P-gp Overexpressing Cell Line (MCF-7/ADR)

Concentration of Compound X (µM)Mean Fluorescence Intensity (a.u.) ± SD% Increase in Fluorescence (compared to vehicle)
Vehicle (0.1% DMSO)1500 ± 1200%
0.11850 ± 15023.3%
13200 ± 250113.3%
105800 ± 450286.7%
Verapamil (50 µM)6200 ± 500313.3%
Visualization of Experimental Workflow and Signaling Pathways

Workflow for Screening Novel Piperazine Derivatives

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Piperazine Derivative Purification Purification & Characterization (NMR, MS) Synthesis->Purification Solubility Solubility & Stability Assessment Purification->Solubility Cytotoxicity Cytotoxicity Assay (Parental & Resistant Cell Lines) Solubility->Cytotoxicity Efflux_Assay Efflux Pump Inhibition Assay (e.g., Rhodamine 123) Cytotoxicity->Efflux_Assay Chemosensitization Chemosensitization Assay (Combination with Known Drug) Efflux_Assay->Chemosensitization ATPase_Assay ATPase Activity Assay Chemosensitization->ATPase_Assay Binding_Assay Competitive Binding Assay ATPase_Assay->Binding_Assay Transport_Assay Transcellular Transport Assay Binding_Assay->Transport_Assay

Caption: A typical experimental workflow for the development and evaluation of novel piperazine derivatives as MDR inhibitors.

Mechanism of P-glycoprotein Inhibition by Piperazine Derivatives

G cluster_cell Resistant Cancer Cell Pgp P-glycoprotein (Efflux Pump) Drug Chemotherapeutic Drug Pgp->Drug Effluxed ADP ADP + Pi Pgp->ADP Drug->Pgp Enters Cell Intracellular Intracellular Space Piperazine Piperazine Derivative Piperazine->Pgp Inhibits ATP ATP ATP->Pgp Extracellular Extracellular Space

Caption: Simplified diagram illustrating how piperazine derivatives inhibit P-glycoprotein, leading to intracellular accumulation of chemotherapeutic drugs.

References

optimizing reaction conditions for piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Reaction Conditions for Piperazine Synthesis

Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing piperazine derivatives. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of Monosubstituted Piperazine and Formation of Disubstituted Byproduct

  • Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of my desired monosubstituted product. How can I improve the selectivity?

  • Answer: This is a classic challenge in piperazine chemistry. The monosubstituted product is often still nucleophilic and can react further with your electrophile.[1] The key is to control the relative reactivity and concentration of the species in your reaction.

    • Causality & Solution 1: Stoichiometry Control: The most straightforward approach is to use a large excess of piperazine (5 to 10-fold) relative to your electrophile.[1][2] This statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine. However, this creates a downstream challenge of separating your product from the excess starting material.

    • Causality & Solution 2: Protecting Group Strategy: A more robust and controlled method is to use a mono-protected piperazine, such as N-Boc-piperazine.[3][4] The protecting group "blocks" one of the nitrogen atoms, ensuring that the reaction can only occur at the unprotected site. The Boc group can then be removed in a subsequent step under acidic conditions.[5] This multi-step process often results in cleaner reactions and higher overall yields of the pure monosubstituted product.[5][6]

    • Causality & Solution 3: In Situ Mono-Protonation: A clever, one-pot alternative involves reacting piperazine with one equivalent of an acid to form the mono-salt. The protonated nitrogen is deactivated, directing the substitution to the free nitrogen.[5][6][7] This can be a cost-effective strategy but may require longer reaction times or activation of the alkylating agent due to the reduced nucleophilicity of the unprotonated nitrogen.[5]

    • Causality & Solution 4: Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product.[3][4] It is crucial to monitor the reaction progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the monosubstituted product is maximized.[3][4]

Issue 2: Consistently Low Yields in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

  • Question: I am attempting to synthesize an N-aryl piperazine using a Buchwald-Hartwig reaction, but my yields are consistently low. What are the critical parameters to investigate?

  • Answer: Low yields in Buchwald-Hartwig aminations of piperazines can often be traced back to catalyst deactivation, suboptimal choice of catalyst components, or inappropriate reaction conditions.[3]

    • Causality & Solution 1: Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is paramount.[3] For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary to promote the reaction.[3] It is highly recommended to screen a variety of ligands and palladium sources to find the optimal combination for your specific substrates.

    • Causality & Solution 2: Base Selection: The base is not just a proton scavenger; it plays a critical role in the catalytic cycle.[3] Strong bases like NaOtBu can sometimes lead to the decomposition of sensitive starting materials. If you observe degradation, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃.[3]

    • Causality & Solution 3: Solvent Effects: The solvent influences the solubility of your reagents and the stability of the active catalytic species.[3] Common solvents for this reaction include toluene, dioxane, and THF.[3] If you are experiencing solubility issues, a more polar solvent like t-butanol may be beneficial.[3]

    • Causality & Solution 4: Temperature and Reaction Time: Suboptimal temperature can lead to an incomplete reaction or decomposition of the catalyst or starting materials.[3] Monitoring the reaction's progress is essential to determine the optimal reaction time and temperature.[3] A temperature screen can be a valuable experiment to identify the ideal conditions.[3][8][9]

Issue 3: Difficulty in Purifying Substituted Piperazine Products

  • Question: My reaction seems to have worked, but I am struggling to isolate a pure product. What are the best practices for purifying basic piperazine-containing compounds?

  • Answer: The basic and often polar nature of piperazines can make purification challenging.[10] Standard purification techniques may need to be adapted.

    • Causality & Solution 1: Column Chromatography: This is a very common purification method. To prevent the basic piperazine product from tailing on the acidic silica gel, it is advisable to add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent.[3]

    • Causality & Solution 2: Acid-Base Extraction: This is a powerful technique for separating your basic piperazine product from non-basic impurities.[3] The crude reaction mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move into the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[3]

    • Causality & Solution 3: Crystallization: If your product is a solid, recrystallization can be a highly effective purification method.[3] For some piperazines, forming a salt, such as the diacetate, can facilitate crystallization and purification.[11] The pure piperazine can then be regenerated from the salt.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to access substituted piperazines?

A1: The most prevalent methods include:

  • N-Alkylation: This involves the reaction of piperazine with alkyl halides or sulfonates. It is a direct method but can be prone to over-alkylation.[2]

  • Reductive Amination: A versatile method for N-alkylation that involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent.[2][4][12] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild reducing agent for this transformation.[4][12]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl piperazines from aryl halides.[2][3]

  • Synthesis from Diethanolamine: Piperazine can be synthesized by the reaction of diethanolamine with ammonia in the presence of a catalyst.[13] Another route involves the cyclization of aminoethylethanolamine.[14]

Q2: What are some common side reactions in piperazine synthesis, and how can they be minimized?

A2: Besides the common issue of di-substitution, other side reactions can include elimination reactions (especially with certain alkyl halides), ring-opening, and over-oxidation, depending on the specific synthetic route.[3] Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial for minimizing these byproducts.[1]

Q3: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?

A3: The most reliable method is a stepwise approach.[1] First, introduce one substituent onto the piperazine ring, often utilizing a mono-protecting group strategy (e.g., with N-Boc-piperazine) to ensure monosubstitution.[1] After purification of the monosubstituted intermediate, the protecting group is removed, and the second substituent can be introduced at the other nitrogen atom.

Data Presentation & Experimental Protocols

Table 1: Comparison of Strategies for Mono-N-Alkylation of Piperazine
StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Monosubstituted ProductKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%[5]One-step, cost-effective.[5]Difficult removal of excess piperazine.[5]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for alkylation step[5]High selectivity, clean reaction.[5]Multi-step process, higher cost.[5]
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%[5]One-pot synthesis, good yields.[5]May require longer reaction times or activation.[5]
Experimental Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.[5]

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[5]

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.[5]

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography or an acidic wash to remove excess piperazine.[5]

Experimental Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)

This protocol provides a reliable method for preparing a key intermediate for selective monosubstitution.

  • Materials:

    • Piperazine (2.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.[3]

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.[3]

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.[3]

    • After reaction completion, concentrate the mixture.

    • Purify by column chromatography to isolate N-Boc-piperazine.[3]

Visualizations

Troubleshooting Workflow for Low Yield in Piperazine Synthesis

G start Low Yield Observed check_sm Check Starting Material Purity start->check_sm monitor_rxn Monitor Reaction Progress (TLC/LC-MS) check_sm->monitor_rxn incomplete_rxn Incomplete Reaction? monitor_rxn->incomplete_rxn degradation Degradation Observed? incomplete_rxn->degradation No optimize_time_temp Optimize Reaction Time & Temperature incomplete_rxn->optimize_time_temp Yes change_conditions Change Reaction Conditions degradation->change_conditions Yes purification_issue Purification Issues? degradation->purification_issue No success Improved Yield optimize_time_temp->success optimize_reagents Optimize Reagents optimize_reagents->success change_conditions->optimize_reagents optimize_purification Optimize Purification Method purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

Caption: A decision tree for troubleshooting low yield in piperazine synthesis.

Logical Relationship for Achieving Mono-Substitution

G cluster_0 Strategies for Mono-Substitution cluster_1 Key Considerations strategy Excess Piperazine Protecting Group (Boc) In Situ Protonation considerations Stoichiometry Reaction Kinetics Purification strategy:f0->considerations:f0 strategy:f1->considerations:f1 strategy:f2->considerations:f1 goal Selective Mono-Substituted Piperazine considerations->goal

Caption: Interplay of strategies and considerations for selective mono-substitution.

References

troubleshooting guide for 1-(4-Aminophenyl)piperazin-2-one experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Aminophenyl)piperazin-2-one

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during synthesis, purification, and characterization. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and properties of this compound.

Q1: What are the essential physicochemical properties of this compound?

Understanding the basic properties of your compound is the first step to successful experimentation. Key data for this compound (CAS: 1022128-82-0) are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃O[1]
Molecular Weight 191.23 g/mol [1]
Boiling Point 499.1±40.0 °C (Predicted)[1]
Density 1.25±0.1 g/cm³ (Predicted)[1]
pKa 7.65±0.20 (Predicted)[1]
Appearance Typically an off-white to white solid[2]

Q2: How should I properly store and handle this compound to ensure its stability?

Proper storage is critical for maintaining the integrity of the compound. Phenylpiperazine derivatives, particularly those with free amino groups, can be sensitive to oxidation and degradation.

  • Storage Temperature: The recommended storage temperature is 2-8°C in a tightly sealed container to minimize exposure to air and moisture.[1] For long-term stability, storage at -20°C is advisable. Studies on related phenyl piperazines have shown significant degradation after six months, even under refrigerated conditions, highlighting the importance of proper storage.[3]

  • Atmosphere: The aniline moiety is susceptible to oxidation, which can lead to discoloration (e.g., turning pink or brown) and the formation of impurities. After drying the compound, storing it under an inert atmosphere (e.g., nitrogen or argon) can significantly extend its shelf life.[4][5]

  • Handling Precautions: Handle the compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[6] According to GHS classifications for similar compounds, it may be harmful if swallowed and can cause skin and serious eye irritation.[7]

Q3: What are suitable solvents for dissolving this compound for reactions and analysis?

Solubility is a key parameter for setting up reactions and preparing samples for analysis. Based on data for structurally similar compounds, the following solvents are recommended:

  • For NMR Spectroscopy: Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice due to its high polarity, which can effectively dissolve polar molecules containing amide and amine functionalities.

  • For Reactions: Aprotic polar solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and DMSO are commonly used in coupling reactions involving piperazine derivatives.[5] Toluene is also used, particularly in palladium-catalyzed reactions.[8]

  • For Purification/Chromatography: For reverse-phase HPLC, mixtures of acetonitrile or methanol with water (often containing modifiers like formic acid or TFA) are standard. For column chromatography, solvent systems typically involve gradients of ethyl acetate in hexanes or dichloromethane in methanol, depending on the polarity of the impurities.

Section 2: Synthesis Troubleshooting

The synthesis of substituted piperazin-2-ones can be challenging, often involving multi-step sequences where yield and purity can be compromised. This section provides a troubleshooting guide for common synthetic issues.

Below is a generalized workflow for the synthesis of functionalized piperazines, which often involves coupling reactions followed by purification.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Select Starting Materials (e.g., Piperazin-2-one precursor, Aryl halide) Inert Establish Inert Atmosphere (Nitrogen/Argon) Start->Inert Coupling Perform N-Arylation (e.g., Buchwald-Hartwig Coupling) Inert->Coupling Monitoring Monitor Reaction Progress (TLC/HPLC/LC-MS) Coupling->Monitoring Monitoring->Coupling If incomplete Quench Quench Reaction & Aqueous Work-up Monitoring->Quench If complete Extract Solvent Extraction Quench->Extract Purify Purification (Column Chromatography/Recrystallization) Extract->Purify Characterize Characterize Product (NMR, MS, HPLC) Purify->Characterize Dry Dry Final Product (High Vacuum) Characterize->Dry

Caption: Generalized workflow for the synthesis of N-aryl piperazin-2-ones.

Q4: My N-arylation reaction (e.g., Buchwald-Hartwig) to synthesize the precursor is failing or giving very low yields. What are the common causes?

This is a frequent issue in palladium-catalyzed amination reactions. The success of these reactions hinges on the precise control of several factors.

  • Cause 1: Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. Ensure that the catalyst is fresh and has been handled under an inert atmosphere. The phosphine ligand used is also prone to oxidation.

    • Solution: Use a glovebox for dispensing the catalyst and ligand. Ensure all solvents are anhydrous and the reaction vessel is properly dried and purged with nitrogen or argon.[8]

  • Cause 2: Incorrect Base: The choice and quality of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide, potassium tert-butoxide, or cesium carbonate are commonly used.[8]

    • Solution: Ensure the base is anhydrous and finely powdered to maximize its surface area and reactivity. The stoichiometry of the base is also important; typically 1.5 to 2.5 equivalents are required.

  • Cause 3: Inappropriate Solvent: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature (often 80-110°C).

    • Solution: Toluene, dioxane, and DMF are common choices. Ensure they are anhydrous. Toluene is often preferred for its ability to azeotropically remove traces of water.[2]

Q5: During the synthesis of the piperazin-2-one ring itself, I observe significant byproduct formation. What are these byproducts and how can I avoid them?

Synthesizing the piperazin-2-one heterocycle, for example from ethylenediamine and a chloroacetyl derivative, can lead to side reactions if not controlled carefully.[9]

  • Byproduct 1: Dimerization/Polymerization: Ethylenediamine has two nucleophilic amino groups of similar reactivity. This can lead to reactions where one chloroacetyl molecule reacts with two ethylenediamine molecules, or vice-versa, leading to oligomeric byproducts.

    • Solution: Use a significant excess of one reagent (typically the diamine) to favor the desired 1:1 reaction.[9] Alternatively, use a mono-protected ethylenediamine (e.g., N-Boc-ethylenediamine) to ensure only one nitrogen atom reacts. This multi-step approach often provides cleaner products and higher overall yields despite the extra steps.[10]

  • Byproduct 2: Disubstitution: If a pre-formed piperazin-2-one is reacted with an aryl halide, reaction at the second nitrogen atom (the amide nitrogen) is possible under certain conditions, though generally less favorable.

    • Solution: Careful control of stoichiometry (using close to a 1:1 ratio of reactants) and milder reaction conditions can minimize this. Protecting the amide nitrogen is another, more robust strategy.

Section 3: Purification Troubleshooting

Effective purification is essential to obtain material suitable for biological assays or further synthetic steps. The polar nature of this compound can present challenges.

Q6: I'm having difficulty purifying the compound by column chromatography. The product either streaks badly or co-elutes with polar impurities.

This is a common problem with compounds containing both a basic amine and a polar amide.

  • Problem: Streaking on Silica Gel: The basic aniline and piperazine nitrogens can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking and poor separation.

    • Solution 1: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

    • Solution 2: Switch to a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Reverse-phase chromatography (C18) is also an excellent option if the impurities have significantly different polarities.

  • Problem: Co-elution of Impurities: If impurities have similar polarity to the product, separation on silica can be difficult.

    • Solution: Optimize your solvent system using TLC. Test a range of solvent systems with varying polarity (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane/Triethylamine). A shallow gradient during the column run can improve resolution. If co-elution persists, recrystallization or preparative HPLC may be necessary.

Q7: My product appears pure by TLC, but HPLC and NMR analysis show the presence of residual solvents or other contaminants.

TLC is a low-resolution technique and may not reveal all impurities.

  • Contaminant: Residual High-Boiling Solvents (DMF, DMSO): These solvents are difficult to remove under standard vacuum.

    • Solution: After column chromatography, dissolve the product in a minimal amount of a solvent it is highly soluble in (like dichloromethane or methanol) and precipitate it by adding a solvent it is poorly soluble in (like diethyl ether or hexanes). Alternatively, lyophilization (freeze-drying) from a water/acetonitrile mixture can be effective if the compound is stable under these conditions.

  • Contaminant: Triethylamine (from chromatography): If used as a modifier, triethylamine can be difficult to remove.

    • Solution: Co-evaporation with a lower-boiling solvent like toluene can help remove residual triethylamine. Dissolve the product in toluene and evaporate the solvent under reduced pressure; repeat this process 2-3 times.

  • Contaminant: Grease: Stopcock grease from glassware can appear in NMR spectra.

    • Solution: Ensure minimal use of grease. If contamination occurs, precipitating the product from a polar solvent with a non-polar one (like hexanes) can leave the non-polar grease behind in the supernatant.

Section 4: Characterization Troubleshooting

Accurate characterization is the final validation of your experiment. Ambiguous data can arise from several sources, including molecular structure and sample purity.

The following decision tree illustrates a logical approach to troubleshooting unexpected analytical results.

TroubleshootingLogic cluster_nmr NMR Issues cluster_hplc HPLC/LC-MS Issues Start Unexpected Analytical Result NMR_Issue ¹H NMR Spectrum Anomaly Start->NMR_Issue HPLC_Issue HPLC/MS Anomaly Start->HPLC_Issue Complex Complex/Broad Signals? NMR_Issue->Complex Impurity Unexpected Peaks? NMR_Issue->Impurity Rotamers Check for Rotamers/Conformers (Variable Temp. NMR) Complex->Rotamers Yes Solvent Check for Residual Solvent/ Grease Impurity->Solvent Yes Rotamers->Complex If confirmed Repurify Repurify Sample Solvent->Repurify Peak_Shape Poor Peak Shape/Drifting RT? HPLC_Issue->Peak_Shape Mass_Issue Incorrect Mass? HPLC_Issue->Mass_Issue Optimize_Method Adjust Mobile Phase/pH/ Column Peak_Shape->Optimize_Method Yes Check_Adducts Check for Adducts (Na⁺, K⁺) or Fragmentation Mass_Issue->Check_Adducts Yes

Caption: Decision tree for troubleshooting analytical data.

Q8: My ¹H NMR spectrum shows more peaks than expected, or some peaks are very broad. What is happening?

This is a classic issue with molecules that have restricted bond rotation or multiple conformations.

  • Cause 1: Rotational Isomers (Rotamers): The amide C-N bond in the piperazin-2-one ring has a partial double bond character, which restricts free rotation. This can lead to the presence of two distinct rotamers in solution at room temperature, each giving its own set of NMR signals. This can make the spectrum appear doubled or overly complex.[11]

    • Solution: Perform a variable temperature (VT) NMR experiment. As the temperature is increased, the rate of rotation around the amide bond increases. If rotamers are present, you will see the distinct sets of peaks broaden, coalesce into single broad peaks, and eventually sharpen into a single time-averaged set of signals at a high enough temperature.

  • Cause 2: Aggregation: Polar molecules can sometimes aggregate in solution, leading to broad peaks.

    • Solution: Try running the NMR in a different solvent (e.g., methanol-d₄ if soluble) or at a lower concentration.

  • Cause 3: Proton Exchange: The protons on the aniline nitrogen (-NH₂) and the piperazine secondary amine (-NH-, if present) can exchange with trace amounts of acid or water in the solvent, leading to peak broadening.

    • Solution: Add a drop of D₂O to the NMR tube. This will exchange the labile N-H protons for deuterium, causing their signals to disappear from the spectrum, which can help simplify it and confirm their assignment.

Q9: My HPLC analysis shows poor peak shape (tailing or fronting). How can I improve it?

Peak shape is a critical indicator of a good chromatographic method.

  • Cause: Secondary Interactions: As with column chromatography, the basic nitrogen atoms can interact with residual acidic silanols on the C18 column packing, causing peak tailing.

    • Solution: Add a modifier to the mobile phase. A small amount of trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid (0.1%) will protonate the basic sites on the molecule and also suppress the ionization of the silica silanols, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.

References

stability testing of 1-(4-Aminophenyl)piperazin-2-one under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 1-(4-Aminophenyl)piperazin-2-one

Welcome to the technical support center for the stability testing of this compound. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common and complex issues encountered during experimental stability studies of this molecule. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

Question Brief Answer
1. Where should I start with stability testing for this compound? Begin with forced degradation (stress testing) studies as outlined in ICH Guideline Q1A(R2). This will help you identify likely degradation products and establish a stability-indicating analytical method.[1][2]
2. What are the most probable degradation pathways for this molecule? Based on its structure, the primary pathways are likely hydrolysis of the lactam (amide) bond in the piperazin-2-one ring and oxidation of the aromatic amine group.
3. My HPLC assay shows a loss of the main peak but no new impurity peaks. What's happening? This could indicate that the degradation products are not being retained or detected by your current HPLC method. They might be highly polar (e.g., ring-opened hydrolytic products) or may have lost their chromophore. Re-evaluation of your analytical method is necessary.
4. I'm observing a color change (e.g., pink or brown) in my sample under oxidative or photolytic stress. Why? The aromatic amine moiety is susceptible to oxidation, which can form highly colored quinone-imine type structures. This is a common degradation pathway for anilines.
5. Do I need to conduct photostability testing? Yes, photostability testing is an integral part of stress testing according to ICH Q1B guidelines.[3][4] You must evaluate the molecule's intrinsic photostability and the protection offered by its proposed packaging.

Troubleshooting Guide & In-Depth Protocols

Issue 1: Designing a Scientifically Sound Forced Degradation Study

Q: I need to design a forced degradation study for this compound. What conditions should I use, and what is the scientific rationale behind them?

A: A forced degradation study is essential to understand the intrinsic stability of a drug substance, identify potential degradants, and develop a stability-indicating analytical method.[5] The study should deliberately degrade the sample to a target level of 5-20%.[6] Degradation beyond this range can lead to secondary degradation, complicating the analysis.

The design of your study must be based on the structure of this compound, which contains a lactam (cyclic amide), a secondary aliphatic amine, and a primary aromatic amine.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol or Acetonitrile) aliquot Aliquot for each stress condition prep->aliquot acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) aliquot->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) aliquot->base ox Oxidation (e.g., 3% H₂O₂, RT) aliquot->ox therm Thermal (e.g., 80°C, Solid State) aliquot->therm photo Photolytic (ICH Q1B Light Source) aliquot->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize inject Inject into HPLC-UV/DAD ox->inject therm->inject photo->inject neutralize->inject mass_bal Assess Peak Purity & Mass Balance inject->mass_bal end end mass_bal->end Is method stability-indicating? success Proceed to Formal Stability Studies end->success Yes failure Optimize Analytical Method end->failure No G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photolysis (UV/Vis Light) parent This compound hydrolysis_prod Ring-Opened Product (N-(4-aminophenyl)-N-(2-aminoethyl)glycine) parent->hydrolysis_prod H⁺ or OH⁻ oxidation_prod1 N-oxide derivative parent->oxidation_prod1 [O] photo_prod Dimeric or Polymeric Species parent->photo_prod oxidation_prod2 Quinone-imine species (Colored) oxidation_prod1->oxidation_prod2 Further [O]

References

Technical Support Center: Characterization of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of piperazine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the analysis of this important class of molecules. The piperazine scaffold is a privileged structure in medicinal chemistry, but its unique physicochemical properties can present significant analytical hurdles.[1] This resource provides in-depth, experience-based troubleshooting advice and validated protocols to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Physicochemical & Stability Issues
Q1: My piperazine compound is highly hygroscopic, leading to inconsistent weighing and inaccurate concentrations. How can I mitigate this?

A1: Hygroscopicity, the tendency to absorb moisture from the air, is a well-documented challenge with piperazine and many of its salts.[2] This can lead to significant errors in weighing, affecting the accuracy of assays and the reproducibility of experiments.

Root Causes & Immediate Solutions:

  • Inherent Property: The two nitrogen atoms in the piperazine ring are responsible for its basicity and polarity, which contribute to its hygroscopic nature.[3]

  • Salt Form: Certain salt forms are more prone to moisture absorption. For instance, piperazine citrate can exist in various stable hydrate forms, while tartrate salts are reported to be non-hygroscopic.[2]

  • Amorphous vs. Crystalline: Amorphous material will generally be more hygroscopic than a highly crystalline solid.

Troubleshooting Protocol: Handling Hygroscopic Piperazine Compounds

  • Controlled Environment: Handle the compound in a glove box with controlled low humidity or a dry room.

  • Drying: Before weighing, dry the material in a vacuum oven at an appropriate temperature to remove absorbed water. Ensure the temperature is below the compound's decomposition point.

  • Rapid Weighing: Minimize the time the compound is exposed to the atmosphere. Use a calibrated and fast-settling analytical balance.

  • Aliquotting: For routine experiments, consider preparing a concentrated stock solution in a suitable non-aqueous solvent, which can then be aliquoted and stored under inert gas.

  • Salt Selection: If you are in the early stages of development, consider a salt screening study to identify a non-hygroscopic salt form.[2]

Q2: I am observing degradation of my piperazine compound upon storage. What are the common degradation pathways and how can I prevent them?

A2: Piperazine compounds can be susceptible to chemical degradation, primarily through oxidation and reaction with atmospheric components.

Common Degradation Products & Pathways:

  • Oxidation: The nitrogen atoms in the piperazine ring can be oxidized to form N-oxides. This is a common metabolic pathway but can also occur during storage.

  • Reaction with CO2: Piperazine readily absorbs carbon dioxide from the air to form carbamates.[4]

  • Nitrosamine Formation: A critical concern is the formation of N-nitrosamine impurities, which are potent carcinogens.[5][6] This can occur if the piperazine-containing drug substance is exposed to nitrosating agents, such as nitrites, under acidic conditions.[7][8] Regulatory agencies like the FDA and EMA have stringent guidelines for the control of these impurities.[7][9]

  • Improper Storage: High temperatures can lead to the formation of degradation products like N-formylpiperazine.[3]

Prevention & Mitigation Strategies:

  • Storage Conditions: Store piperazine compounds in well-sealed containers, protected from light and air (preferably under an inert atmosphere like argon or nitrogen). Refrigeration or freezing can also slow down degradation.

  • Antioxidants: For formulated products, the inclusion of antioxidants can be considered.

  • pH Control: Maintaining an appropriate pH can prevent degradation pathways that are pH-dependent.

  • Risk Assessment for Nitrosamines: It is crucial to perform a risk assessment for the potential formation of nitrosamines throughout the manufacturing process and shelf-life of the drug product.[6] This includes evaluating starting materials, reagents, and solvents for the presence of amines and nitrosating agents.[6]

Analytical & Chromatographic Challenges
Q3: I'm struggling with poor peak shape (tailing) for my piperazine compound in reverse-phase HPLC. What is causing this and how can I fix it?

A3: Poor peak shape is a frequent issue in the HPLC analysis of basic compounds like piperazines. This is typically due to strong interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based stationary phase.

Troubleshooting Workflow for Poor Peak Shape in RP-HPLC:

start Poor Peak Shape (Tailing) Observed step1 Modify Mobile Phase start->step1 step2 Use Additives (e.g., TFA, Formic Acid) to protonate silanols and analyte step1->step2 Primary Action step5 Consider Alternative Stationary Phase step1->step5 If Mobile Phase Modification Fails step3 Increase Ionic Strength (e.g., add buffer like ammonium formate) step2->step3 step4 Optimize pH to ensure consistent ionization step3->step4 step8 Check for Method Suitability step4->step8 step6 Use a column with end-capping or a base-deactivated phase step5->step6 step7 Try a different chemistry (e.g., embedded polar group, polymer-based) step6->step7 step7->step8 parent [M+H]⁺ Piperazine Derivative frag1 Cleavage of N-C bond (exocyclic) parent->frag1 Pathway 1 frag2 Ring Opening & Cleavage of C-N or C-C bonds (endocyclic) parent->frag2 Pathway 2 subfrag1a Loss of Substituent frag1->subfrag1a subfrag2a Characteristic Ring Fragments (e.g., m/z 56, 70) frag2->subfrag2a

References

Technical Support Center: Enhancing the Selectivity of 1-(4-Aminophenyl)piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-aminophenyl)piperazin-2-one derivatives. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges encountered when aiming to enhance the selectivity of this important chemical scaffold. The piperazine moiety is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs due to its favorable physicochemical properties.[1][2][3] However, achieving high target selectivity with piperazine-based compounds can be a significant challenge.[4][5][6] This guide offers practical, experience-driven advice to navigate these complexities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the design and experimental evaluation of this compound derivatives.

Q1: My this compound derivative shows high potency in a biochemical assay but weak activity in a cell-based assay. What are the likely causes and how can I troubleshoot this?

A1: This is a frequent and multifaceted issue. The discrepancy between biochemical and cellular potency often points to challenges with the compound's ability to reach and engage its target within a cellular environment. Here’s a systematic approach to diagnosing the problem:

  • Poor Cell Permeability: The compound may not be effectively crossing the cell membrane.

    • Troubleshooting: Assess the physicochemical properties of your derivative, such as its octanol-water partition coefficient (LogP) and polar surface area (PSA). Consider structural modifications aimed at improving permeability, though this must be balanced with maintaining on-target activity.[4]

  • Drug Efflux: The compound could be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[4]

    • Troubleshooting: Co-incubate your derivative with known efflux pump inhibitors. If cellular potency is restored or significantly improved, it strongly suggests that your compound is an efflux pump substrate.

  • Compound Degradation: The derivative may be unstable in the cellular milieu and subject to metabolic degradation.[7]

    • Troubleshooting: Conduct stability assays in cell culture media and with liver microsomes to assess the metabolic stability of your compound.

Q2: I'm observing unexpected cytotoxicity in my cell-based assays, even at low concentrations. How can I determine if this is an off-target effect?

A2: Unexpected cytotoxicity is a red flag that warrants a thorough investigation to distinguish between on-target and off-target effects.

  • Initial Steps:

    • Broad Off-Target Screening: Utilize a commercially available off-target screening panel. These services screen your compound at a fixed concentration (e.g., 10 µM) against a wide array of receptors, ion channels, and transporters to provide a broad overview of potential liabilities.[4]

    • Dose-Response Comparison: Compare the cytotoxic concentration with the on-target potency. A large window between the two suggests the toxicity may be due to an off-target effect.

  • Investigating the Cause:

    • Cell Line Specificity: Test your compound on a panel of different cell lines, including non-cancerous control cells, to determine if the toxicity is cell-type specific.[4]

    • Metabolic Activation: Cellular enzymes, like cytochrome P450s, could be metabolizing your compound into a more toxic form. Co-incubation with CYP450 inhibitors can help determine if this is the case.[4]

Q3: How can I proactively design this compound derivatives with better selectivity from the outset?

A3: Rational drug design principles are key to improving selectivity.[5][6]

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure to understand the relationship between structural features and biological activity.[8] This helps in identifying the key pharmacophores and optimizing the compound design for enhanced potency and selectivity.

  • Computational Modeling:

    • Similarity-Based Searches: Compare your molecule's 2D and 3D structure against databases of compounds with known off-target activities.[4]

    • Pharmacophore Modeling: Develop a 3D model of the key features required for binding to a known off-target and screen your compound against it.[4]

    • Molecular Docking: Dock your compound into the crystal structures of common off-targets to predict binding affinity and identify key interactions that could be disrupted through chemical modification.[4]

  • Fragment Hopping: This technique involves replacing a part of the molecule with a structurally different fragment that retains similar biological activity but may have an improved selectivity profile.[9]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific experimental issues you may encounter.

Issue 1: Low Selectivity Against Homologous Proteins (e.g., Kinase Isoforms)

You've developed a potent inhibitor, but it shows significant activity against other closely related proteins, leading to potential off-target effects.

Causality:

Many protein families, such as kinases, share highly conserved ATP-binding pockets.[4][5] This structural similarity makes it challenging to design inhibitors that are selective for a single member.

Troubleshooting Protocol:
  • Quantify Selectivity:

    • Biochemical Assays: The most common method to study inhibitor selectivity is through profiling in multiple parallel biochemical assays.[10] Determine the IC50 or Kd values for your target and a panel of homologous proteins.

    • Tiered Screening Approach: A cost-effective strategy is to first screen your compound at a single high concentration against a broad panel.[10] For any "hits" (e.g., >70% inhibition), perform full dose-response curves to determine accurate IC50 values.[10]

  • Structural Modifications to Enhance Selectivity:

    • Exploit Non-Conserved Residues: Analyze the crystal structures of your target and off-targets to identify non-conserved amino acids in or near the binding pocket. Design modifications to your compound that create favorable interactions with unique residues in your target or steric clashes with residues in off-targets.[5][6]

    • Targeting Allosteric Sites: Consider designing inhibitors that bind to less conserved allosteric sites, which can offer a higher degree of selectivity.[5][6]

    • Modulate Physicochemical Properties:

      • Electrostatic Optimization: Fine-tuning the charge distribution of your ligand can improve selectivity, as electrostatic interactions are highly sensitive to the specific charge profile of the binding pocket.[5][6]

      • Lipophilicity and Basicity: For issues like hERG inhibition, reducing lipophilicity (LogP) and modulating the basicity (pKa) of the piperazine nitrogen can significantly reduce off-target cardiotoxicity.[4]

Data Presentation:
DerivativeTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity (Fold vs. OT1)Selectivity (Fold vs. OT2)
Parent Compound 1050100510
Modification A 155008003353
Modification B 84090511

This table provides an example of how to track selectivity improvements through structural modifications.

Issue 2: Inconsistent Results in Kinase Inhibition Assays
Causality:

Kinase assays are sensitive to a variety of experimental parameters. Inconsistencies can arise from reagent quality, assay conditions, and compound-specific issues.[11]

Troubleshooting Protocol:
  • Verify Reagents and Assay Conditions:

    • Enzyme and Substrate Concentrations: Ensure you are working under conditions where neither the substrate is depleted nor the product is causing inhibition.[11]

    • Optimal Reaction Conditions: Maintain consistent and optimal pH and temperature.[11]

    • DMSO Concentration: Determine the highest concentration of DMSO that does not significantly impact kinase activity, and use this consistently as your vehicle control.[7][11]

    • Reagent Purity: Impurities in ATP, substrates, or buffers can affect reaction kinetics.[11] Prepare fresh buffers and ensure all reagents are within their expiration dates.[7]

  • Address Compound Interference:

    • Fluorescence Interference: Some compounds may fluoresce or quench fluorescent signals, leading to false positives or negatives in fluorescence-based assays.[11] Consider using an alternative assay format, such as a luminescence-based assay (e.g., ADP-Glo®), which measures ATP consumption.[11]

    • Non-Specific Inhibition: Your compound might be inhibiting the kinase through non-specific mechanisms, such as aggregation or by chelating necessary cofactors.[11]

  • Essential Controls for Robust Data:

    • Vehicle Control: Always include a control with the same concentration of the inhibitor's solvent (e.g., DMSO).[7]

    • Positive and Negative Controls: Use a known potent inhibitor as a positive control and a structurally similar but inactive molecule as a negative control.

    • Time-Course and Dose-Response: Evaluate the inhibitor's effect at multiple time points and concentrations to understand its dynamics and potency.[7]

Visualization of Troubleshooting Workflow:

G cluster_0 Problem: Inconsistent Kinase Assay Results cluster_1 Initial Checks cluster_2 Investigate Compound-Specific Issues cluster_3 Implement Robust Controls cluster_4 Resolution start High Data Variability reagents Verify Reagent Quality (Fresh Buffers, No Impurities) start->reagents conditions Standardize Assay Conditions (pH, Temp, DMSO %) start->conditions interference Test for Assay Interference (e.g., Fluorescence) reagents->interference conditions->interference nonspecific Evaluate Non-Specific Inhibition (e.g., Aggregation) interference->nonspecific controls Include Vehicle, Positive, and Negative Controls nonspecific->controls dose_response Perform Dose-Response & Time-Course Experiments nonspecific->dose_response end Reliable and Reproducible Data controls->end dose_response->end

Caption: Troubleshooting workflow for inconsistent kinase assay results.

Section 3: Experimental Protocols

Protocol 1: Tiered Kinase Selectivity Profiling

This protocol outlines an efficient method for assessing the selectivity of a this compound derivative against a panel of kinases.

Materials:
  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (commercial service or in-house)

  • Appropriate kinase buffers, substrates, and ATP

  • Assay plates (e.g., 384-well)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader

Methodology:

Tier 1: Single-Dose Screening

  • Prepare a working solution of the test compound at a high concentration (e.g., 10 µM).

  • In duplicate, add the test compound to the assay wells containing the individual kinases from the panel.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the recommended time and temperature.

  • Stop the reaction and measure the kinase activity using the chosen detection method.

  • Calculate the percent inhibition for each kinase relative to a DMSO control.

Tier 2: IC50 Determination for "Hits"

  • For any kinase that showed significant inhibition (e.g., >70%) in Tier 1, perform a dose-response experiment.

  • Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution series).

  • Add the different concentrations of the compound to the assay wells.

  • Follow steps 3-5 from Tier 1.

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization of Tiered Screening Logic:

G start Test Compound tier1 Tier 1: Screen at 10 µM against Kinase Panel start->tier1 decision Inhibition > 70%? tier1->decision tier2 Tier 2: Determine IC50 (Dose-Response Curve) decision->tier2 Yes no_hit Low Off-Target Activity decision->no_hit No hit Quantified Off-Target Potency tier2->hit

Caption: Logic flow for tiered kinase selectivity screening.

References

Technical Support Center: Addressing Off-Target Effects of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-based compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects commonly associated with this versatile chemical scaffold. My goal is to equip you with the knowledge to anticipate, identify, and mitigate these effects, ensuring the progression of specific and safe drug candidates.

Introduction: The Piperazine Paradox

The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its prevalence is due to its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets. However, this versatility is also its Achilles' heel, leading to promiscuous binding and a variety of off-target effects. This guide will provide a structured approach to navigating these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding off-target effects of piperazine-based compounds.

Q1: What are the most common off-target interactions observed with piperazine derivatives?

A1: Piperazine derivatives are known for their potential to interact with a range of G-protein coupled receptors (GPCRs) beyond the intended target. The most frequently observed off-target activities are at serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[2][3] Additionally, a significant concern is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[2][4] Interactions with other kinases are also possible due to the conserved nature of the ATP-binding pocket.[2] Furthermore, piperazine-containing compounds can inhibit or act as mechanism-based inactivators of cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2D6, leading to potential drug-drug interactions.[5][6]

Q2: How can I predict potential off-target effects of my piperazine derivative in silico before starting wet-lab experiments?

A2: Computational methods are a valuable first step to anticipate potential off-target liabilities.[2][3] A tiered computational approach is recommended:

  • Similarity-Based Searches: Compare your molecule's 2D and 3D structure against databases of compounds with known off-target activities (e.g., ChEMBL, BindingDB). This can provide early warnings of potential issues.

  • Pharmacophore Modeling: Develop a 3D model of the key chemical features required for binding to a known off-target (e.g., the hERG channel) and screen your compound against it.[2][3]

  • Molecular Docking: Dock your compound into the crystal structures of common off-targets (like various GPCR subtypes or kinase domains) to predict binding affinity and identify key interactions that could be disrupted through chemical modification.[2][3]

Q3: What is a good experimental starting point for profiling the selectivity of a new piperazine derivative?

A3: A tiered experimental approach is the most efficient strategy.

  • Broad Off-Target Screening: Utilize a commercially available off-target screening panel. These services screen your compound at a fixed concentration (e.g., 10 µM) against a wide array of receptors, ion channels, and transporters to provide a broad overview of potential liabilities.[2]

  • Dose-Response Assays: For any "hits" identified in the initial screen, perform concentration-response assays to determine the potency (e.g., IC50 or Ki) of the off-target interaction.

  • Functional/Cell-Based Assays: For potent off-target hits, move to functional assays to understand the physiological consequence of the interaction (e.g., agonist vs. antagonist activity at a GPCR, or downstream signaling effects).

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Unexpected Cytotoxicity

Symptom: You observe significant cell death in your experiments, even in non-cancerous cell lines or at low concentrations of your piperazine derivative.

Troubleshooting Workflow:

G A Unexpected Cytotoxicity Observed B Check Compound Integrity (Precipitation, Degradation) A->B C Assess in Culture Medium (e.g., HPLC, DLS) B->C How to check? D Compound is Unstable/ Precipitated C->D Problem Found E Compound is Stable & Soluble C->E No Issue F Evaluate Off-Target Cytotoxicity E->F G Broad Off-Target Panel (e.g., Eurofins SafetyScreen, CEREP) F->G How to check? H No Significant Hits G->H Outcome I Significant Hits Identified G->I Outcome J Investigate Cell Line Specificity H->J I->J K Test on a Panel of Different Cell Lines J->K How to check? L Toxicity is Cell-Type Specific K->L Outcome M Toxicity is Broad K->M Outcome N Consider Metabolic Activation M->N O Co-incubate with CYP450 Inhibitors N->O How to check? P Toxicity Reduced O->P Outcome Q Toxicity Unchanged O->Q Outcome R Check Solvent Toxicity (Vehicle Control) Q->R

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Action
Compound Instability/Precipitation Your compound may not be fully dissolved or could be degrading in the culture medium. Precipitates can lead to inconsistent, high localized concentrations.Assess compound stability and solubility in your specific culture medium over the time course of your experiment using methods like HPLC or Dynamic Light Scattering (DLS).[2] Consider using a different solvent or formulation.
Off-Target Cytotoxicity The compound may be interacting with unintended cellular targets essential for cell survival.Perform a broad off-target screening to identify potential liabilities.[2] Compare the cytotoxic concentration with the on-target potency; a large window suggests a potential off-target effect.
Cell Line Sensitivity The chosen cell line may be particularly sensitive to your compound's mechanism of action or off-target effects.Test your compound on a panel of different cell lines, including non-cancerous control cells, to determine if the toxicity is cell-type specific.[2]
Metabolic Activation Cellular enzymes (e.g., cytochrome P450s) could be metabolizing your compound into a more toxic form.[2][7][8]Co-incubate your compound with broad-spectrum CYP450 inhibitors (e.g., 1-aminobenzotriazole) to see if toxicity is reduced.[2]
Solvent Toxicity The solvent used to dissolve your compound (e.g., DMSO) may be causing toxicity at the concentrations used.Ensure the final concentration of your solvent is not toxic to the cells (typically <0.5% for DMSO). Always include a vehicle-only control in your experiments.[2]
Issue 2: Discrepancy Between Biochemical and Cell-Based Potency

Symptom: Your piperazine derivative is a potent inhibitor in biochemical assays (e.g., purified enzyme), but shows significantly lower potency in cell-based assays.

Troubleshooting Workflow:

G A Low Cellular Potency vs. Biochemical Potency B Assess Cell Permeability A->B C Physicochemical Properties (LogP, PSA, MWt) B->C In Silico D Cellular Uptake Assay (e.g., LC-MS/MS of cell lysates) B->D Experimental E Poor Permeability D->E Result F Good Permeability D->F Result G Investigate Drug Efflux F->G H Co-incubate with Efflux Pump Inhibitors (e.g., Verapamil) G->H How to check? I Potency Restored H->I Outcome J No Change in Potency H->J Outcome K Evaluate Assay Conditions J->K L High Intracellular ATP? (for Kinase Inhibitors) K->L M Plasma Protein Binding? (if using serum) K->M N Run biochemical assay with physiological ATP concentrations L->N Solution O Run cellular assay in serum-free media M->O Solution

Caption: Workflow for troubleshooting poor cell-based potency.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Action
Poor Cell Permeability The compound may not be efficiently crossing the cell membrane to reach its intracellular target.Assess the compound's physicochemical properties (e.g., LogP, polar surface area). Consider structural modifications to improve permeability (e.g., reducing polarity).[2] Directly measure intracellular compound concentration using LC-MS/MS.
Drug Efflux The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.Co-incubate with known efflux pump inhibitors (e.g., verapamil, cyclosporin A) to see if cellular potency is restored.[2]
High Intracellular ATP (for Kinase Inhibitors) Biochemical kinase assays are often run at ATP concentrations near the Km of the kinase. Intracellular ATP levels are much higher (mM range), leading to competitive displacement of ATP-competitive inhibitors.Re-run the biochemical assay with physiological ATP concentrations (1-5 mM) to get a more accurate measure of potency.[2]
Plasma Protein Binding In cell culture media containing serum, your compound may bind to proteins like albumin, reducing the free concentration available to interact with the target.Perform cellular assays in serum-free media to see if potency improves. Alternatively, measure the fraction of unbound compound in the presence of serum.[2]
Issue 3: Potential for Cardiotoxicity (hERG Inhibition)

Symptom: Initial screens or in silico predictions indicate that your compound may inhibit the hERG channel, a major safety liability that can lead to QT prolongation and torsades de pointes.[4][9]

Mitigation Strategies:

The basic nitrogen of the piperazine ring is often a key driver of hERG affinity.[2] Structural modifications should aim to reduce the compound's interaction with the hERG channel pore.

Strategy Rationale Example Modification
Reduce Lipophilicity High lipophilicity (LogP) is strongly correlated with hERG binding.[2][10]Replace lipophilic substituents on aromatic rings (e.g., -CF3, -Cl) with more polar ones (e.g., -OH, -NH2). Introduce polar atoms (e.g., oxygen) into alkyl chains.
Modulate Basicity (pKa) A highly basic nitrogen can form a strong ionic interaction with key acidic residues in the hERG channel pore.Introduce electron-withdrawing groups near the basic nitrogen to lower its pKa.[2][10] Replacing a piperidine with a piperazine has been shown to lower pKa and reduce hERG liability.[9]
Introduce Steric Hindrance Bulky groups can prevent the molecule from adopting the correct conformation to enter and bind within the hERG channel pore.Add bulky substituents near the basic nitrogen center.
Remove/Mask Key Pharmacophore Features hERG inhibitors often share common pharmacophore features: a basic amine and one or more hydrophobic/aromatic groups.Modify the scaffold to alter the spatial relationship between the basic center and hydrophobic regions.

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Objective: To assess the effect of a piperazine derivative on cell metabolic activity as an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative. Remove the old media from the cells and add media containing the various concentrations of the compound. Include a vehicle-only control (e.g., DMSO) and a media-only (blank) control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).[2]

  • Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Protocol 2: Automated Patch-Clamp Assay for hERG Inhibition

Objective: To evaluate the potential for a piperazine derivative to inhibit the hERG potassium channel using a high-throughput automated system (e.g., QPatch, Patchliner).

Principle: This electrophysiology assay directly measures the flow of ions through the hERG channel in living cells. Inhibition of the channel is observed as a reduction in the current.

Methodology:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Culture and harvest the cells according to standard protocols for automated patch-clamp systems.

  • Compound Plate Preparation: Prepare a multi-well plate containing serial dilutions of the piperazine derivative, a vehicle control (e.g., DMSO), and a positive control (e.g., Cisapride, E-4031).

  • Experiment Execution: The system automatically establishes a whole-cell recording from a single cell in each well. A voltage protocol is applied to elicit hERG channel currents (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current).[2]

  • Compound Application: A stable baseline current is recorded. The system then perfuses the cell with the different concentrations of the test compound, and the corresponding current inhibition is recorded.

  • Data Analysis: Measure the hERG tail current amplitude at each concentration. Calculate the percentage of inhibition relative to the baseline current. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

References

Validation & Comparative

A Comparative Efficacy Analysis of 1-(4-Aminophenyl)piperazin-2-one and Structurally Related Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Versatility of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—such as its ability to improve aqueous solubility and oral bioavailability, coupled with its structural rigidity—make it a "privileged scaffold" in drug design.[1][2] This guide delves into a comparative analysis of 1-(4-Aminophenyl)piperazin-2-one, a specific lactam-containing derivative, and contrasts its potential efficacy with other well-established piperazine compounds in the realms of central nervous system (CNS) disorders and oncology. While public data on this compound itself is limited, its structure provides a valuable template for discussing how subtle chemical modifications can profoundly impact biological activity.[3] This document is intended for researchers and drug development professionals, offering not just a comparison but a framework for evaluating novel piperazine-based candidates.

The Chemical Landscape: A Tale of Two Rings and Numerous Substituents

The therapeutic efficacy of a piperazine derivative is dictated by the nature of the substituents on its nitrogen atoms and the core ring structure itself.[4] Let us consider our lead compound, this compound, alongside established drugs to appreciate the structural diversity.

  • This compound: This molecule features two key distinctions. First, the presence of a carbonyl group creates a lactam (a cyclic amide) within the piperazine ring, which reduces the basicity of the adjacent nitrogen and introduces a hydrogen bond donor/acceptor site. Second, the N1 position is substituted with a 4-aminophenyl group, a common pharmacophore in many CNS-active agents.[5]

  • Arylpiperazine Antipsychotics (e.g., Aripiprazole, Clozapine): These compounds typically feature a classic piperazine ring. One nitrogen is linked to an aryl group (like dichlorophenyl), while the other is connected via a linker to a larger, often heterocyclic, moiety. This architecture is crucial for their multi-receptor binding profiles, particularly at dopamine and serotonin receptors.[4][6]

  • Anticancer Kinase Inhibitors (e.g., Imatinib): In oncology, the piperazine ring often serves as a central, soluble linker connecting two key pharmacophoric regions that interact with the ATP-binding pocket of a target kinase.[7]

The fundamental difference between the piperazin-2-one core and a traditional piperazine ring lies in the electronic and conformational properties, which can alter target affinity, selectivity, and metabolic stability.[8][9]

Comparative Efficacy: Synthesizing Data from Established Derivatives

Efficacy in CNS Disorders: A Focus on Receptor Affinity

Piperazine derivatives are mainstays in treating schizophrenia and depression, primarily through their action on dopamine (D₂) and serotonin (5-HT) receptors.[10][11] Atypical antipsychotics often exhibit high affinity for both D₂ and 5-HT₂ₐ receptors, a profile believed to contribute to their efficacy against a broader range of symptoms with fewer motor side effects.[12]

Table 1: Receptor Binding Affinities (Ki, nM) of Representative Arylpiperazine Antipsychotics

CompoundDopamine D₂ Affinity (Ki, nM)Serotonin 5-HT₁ₐ Affinity (Ki, nM)Serotonin 5-HT₂ₐ Affinity (Ki, nM)Reference
Aripiprazole0.341.73.4[6][12]
Olanzapine1.1>10004[4][12]
Clozapine12513[4]
Risperidone3.13>10000.12[12]

Lower Ki values indicate higher binding affinity.

Causality and Experimental Insight: The choice to target both D₂ and 5-HT₂ₐ receptors stems from the "dopamine-serotonin hypothesis" of schizophrenia. Simple D₂ antagonism (typical antipsychotics) is effective for positive symptoms but can cause significant extrapyramidal side effects. Modulating the serotonin system, particularly 5-HT₂ₐ antagonism, is thought to restore dopamine balance in different brain regions, improving efficacy and tolerability.[12] The 4-aminophenyl moiety of our lead compound is a classic arylpiperazine feature, suggesting potential activity at these receptors. The lactam structure, however, would likely alter its binding kinetics and selectivity compared to the non-lactam analogs listed above.

Efficacy in Oncology: Cytotoxicity as a Primary Metric

In cancer therapy, piperazine derivatives have been successfully developed as kinase inhibitors.[7][13] Their efficacy is typically first assessed by their ability to kill cancer cells in vitro, measured as the half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀).[14]

Table 2: In Vitro Cytotoxic Activity (IC₅₀/GI₅₀, µM) of Representative Anticancer Piperazine Derivatives

Compound ClassCancer Cell LineActivity (IC₅₀/GI₅₀ in µM)Reference
Thiouracil-piperazine derivativesMCF7 (Breast)18.23 - >100[15]
Vindoline-piperazine conjugatesMDA-MB-468 (Breast)1.00[16]
Vindoline-piperazine conjugatesHOP-92 (Lung)1.35[16]
Piperazine-1,2,3-triazole hybridsLNCaP (Prostate)3.67[14]

Causality and Experimental Insight: The piperazine moiety in these agents often serves as a critical linker that correctly orients other chemical groups within the enzyme's active site.[7][17] The selection of cell lines for testing is crucial; using a panel representing different cancer types (e.g., breast, lung, prostate) provides a broader understanding of a compound's potential therapeutic range. The cytotoxic activity of piperazin-2-one-based structures has been noted, though often with a need for improved selectivity against non-malignant cells.[18]

Experimental Cornerstones for Efficacy Assessment

To objectively compare a novel compound like this compound against these benchmarks, rigorous and validated experimental protocols are essential.

Protocol 1: In Vitro Receptor Binding Assay (Dopamine D₂)

This protocol determines a compound's affinity for a specific receptor target, a cornerstone for evaluating potential CNS drugs.

Objective: To quantify the binding affinity (Ki) of a test compound for the human dopamine D₂ receptor.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the human D₂ receptor.

  • Radioligand Selection: Employ a high-affinity radioligand, such as [³H]-Spiperone, which binds reversibly to the D₂ receptor.[19]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add cell membranes, radioligand, and assay buffer.

    • Non-specific Binding Wells: Add cell membranes, radioligand, assay buffer, and a high concentration of a known D₂ antagonist (e.g., Haloperidol) to saturate all specific binding sites.[19]

    • Test Compound Wells: Add cell membranes, radioligand, assay buffer, and serial dilutions of the test compound (e.g., this compound).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 27°C) for a sufficient duration (e.g., 120 minutes) to reach binding equilibrium.[19]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Scintillation Counting: Measure the radioactivity retained on the filter mat for each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: This protocol is self-validating through the inclusion of controls for total and non-specific binding. The calculated Ki for a known standard compound should fall within its accepted literature range, confirming the assay's accuracy.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard, reliable method for assessing a compound's ability to inhibit cell growth or induce cell death, a primary screen for anticancer agents.[14]

Objective: To determine the IC₅₀ value of a test compound against a specific cancer cell line.

Methodology:

  • Cell Culture: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).[14]

  • Incubation: Incubate the plate for a defined period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add a sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 1-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and plot this against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value.

Workflow Visualization:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere (24h) A->B D Add Compound to Wells B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate (48-72h) D->E F Add MTT Reagent (Live cells form formazan) E->F G Add Solubilizing Agent F->G H Read Absorbance (Plate Reader) G->H I Calculate % Viability H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: In Vivo Efficacy Model (Prepulse Inhibition of Startle)

In vivo models are critical for evaluating how a drug behaves in a whole biological system. The Prepulse Inhibition (PPI) model is a highly reliable predictor of antipsychotic efficacy.[20][21]

Objective: To assess the ability of a test compound to reverse sensorimotor gating deficits induced by a psychotomimetic agent (e.g., phencyclidine, PCP).

Methodology:

  • Animal Model: Use rodents (rats or mice), which are standard for this behavioral test.[22]

  • Apparatus: Place the animal in a startle chamber equipped with a sensor to detect whole-body startle responses and a speaker to deliver acoustic stimuli.

  • Acclimation: Allow the animal to acclimate to the chamber with background noise.

  • Drug Administration: Administer the test compound (e.g., this compound) or a vehicle control. After a set pretreatment time, administer a psychotomimetic agent like PCP to induce a deficit in PPI.

  • Testing Paradigm: Expose the animal to a series of trials:

    • Pulse-alone trials: A strong, startling acoustic pulse (e.g., 120 dB).

    • Prepulse-pulse trials: A weaker, non-startling prepulse (e.g., 75 dB) presented shortly before the startling pulse.

    • No-stimulus trials: Background noise only.

  • Measurement: Record the startle amplitude for each trial.

  • Data Analysis:

    • Calculate the percentage of PPI for each animal: %PPI = 100 * [(Pulse-alone amplitude - Prepulse-pulse amplitude) / Pulse-alone amplitude].

    • Compare the %PPI between treatment groups (Vehicle, PCP+Vehicle, PCP+Test Compound). An effective antipsychotic will significantly reverse the PPI deficit caused by PCP.

Causality and Trustworthiness: This model has high predictive validity because PPI deficits are observed in schizophrenia patients, and the model reliably identifies clinically effective antipsychotic drugs.[21] The reversal of PCP-induced deficits is a key indicator of potential therapeutic efficacy.

Signaling Pathways and Mechanistic Insights

The efficacy of arylpiperazines in CNS disorders is rooted in their ability to modulate specific neurotransmitter signaling pathways. The Dopamine D₂ receptor, a G-protein coupled receptor (GPCR), is a primary target.

D2_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein couples to AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP converts G_protein->AC inhibits Dopamine Dopamine (Agonist) Dopamine->D2R activates Antipsychotic Arylpiperazine (Antagonist) Antipsychotic->D2R blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response phosphorylates targets

Caption: Simplified Dopamine D₂ receptor antagonist signaling pathway.

Conclusion and Future Directions

While this compound remains a molecule with underexplored potential, its structure provides a compelling case for investigation. The presence of the lactam ring offers a unique modification to the well-trodden arylpiperazine scaffold, potentially leading to novel selectivity profiles and improved drug-like properties. This guide demonstrates that a direct comparison of efficacy requires a multi-pronged approach, grounding structural intuition in rigorous in vitro and in vivo experimental validation.

The logical next step for any research program centered on this molecule would be to perform the very assays detailed herein: quantify its binding affinity at key CNS receptors and screen its cytotoxic potential against a panel of cancer cell lines. Only through such systematic evaluation can we truly place this compound within the broader landscape of piperazine therapeutics and determine if it represents a meaningful advancement in the field.

References

A Comparative Guide to the Mechanistic Validation of 1-(4-Aminophenyl)piperazin-2-one: An Integrated Workflow for Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, strategic framework for the elucidation and validation of the mechanism of action (MoA) for novel chemical entities (NCEs), using 1-(4-Aminophenyl)piperazin-2-one as a representative example. For many NCEs, the primary molecular target and its functional consequences are unknown. Therefore, this document eschews a rigid validation template in favor of a logical, multi-stage workflow designed to first identify high-confidence targets, then rigorously validate target engagement, and finally, characterize the downstream functional effects.

The piperazine and piperazinone scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of biologically active agents.[1][2][3][4] This prevalence suggests a high potential for biological activity but necessitates a systematic and unbiased approach to define the precise MoA, a critical step for successful drug development.[5][6] We will compare and contrast orthogonal experimental strategies at each stage, explaining the causality behind each choice to build a self-validating and trustworthy body of evidence for researchers, scientists, and drug development professionals.

Stage 1: Unbiased Target Identification — Casting a Wide Net

The foundational step in characterizing an NCE with an unknown MoA is to identify its direct binding partners within the native cellular environment. An unbiased, proteome-wide approach is essential to generate high-quality, data-driven hypotheses and avoid the inherent limitations of candidate-driven approaches.[6] Here, we compare two powerful, mass spectrometry-based proteomics methods.

Comparative Methodologies for Target Discovery
Methodology Principle Advantages Limitations Best Suited For
Chemical Proteomics (e.g., Kinobeads) Affinity purification using immobilized broad-spectrum inhibitors to capture a class of proteins (like kinases). The NCE is used as a soluble competitor.[7][8]Excellent for specific protein families (e.g., kinome). Identifies direct competitive binding. High signal-to-noise.[8][9]Biased towards the protein class captured by the beads. Requires that the NCE binds competitively. May not capture allosteric binders.[8]NCEs suspected to target a well-defined protein family, such as kinases, for which affinity reagents are available.
Thermal Proteome Profiling (TPP) Measures ligand-induced changes in protein thermal stability across the proteome. Target binding stabilizes a protein, increasing its melting temperature.[10]Unbiased; interrogates thousands of proteins simultaneously. Does not require compound modification. Detects both competitive and allosteric binders.[10]Technically demanding. Can have a lower signal-to-noise ratio. May not be suitable for membrane proteins without optimization.Initial, hypothesis-free screening for any soluble protein target, providing the broadest possible view of direct and off-target interactions.
Experimental Workflow: Unbiased Target Identification

The following diagram illustrates the logical flow for the initial target discovery phase, starting with parallel screening approaches to generate and then triage putative targets.

G cluster_0 Unbiased Screening cluster_1 Chemical Proteomics cluster_2 Thermal Proteome Profiling NCE This compound Kinobeads Kinobeads Competition Assay NCE->Kinobeads TPP Thermal Challenge + NCE NCE->TPP Lysate Cell Lysate Lysate->Kinobeads Lysate->TPP LCMS1 LC-MS/MS Analysis Kinobeads->LCMS1 Identify competed proteins Hits1 Putative Targets (e.g., Kinases) LCMS1->Hits1 Triage Target Triage & Prioritization Hits1->Triage LCMS2 LC-MS/MS Analysis TPP->LCMS2 Identify stabilized proteins Hits2 Putative Targets (All soluble proteins) LCMS2->Hits2 Hits2->Triage Validated_Target High-Confidence Target Candidate (e.g., 'Kinase X') Triage->Validated_Target Select overlapping hits or highest confidence

Caption: Workflow for unbiased target identification of this compound.

Stage 2: Target Validation and In-Cell Engagement

Following the identification of a high-confidence putative target—let's hypothetically name it "Kinase X"—the next critical step is to validate this interaction. The goal is to confirm that the compound directly engages its target within intact, live cells, a crucial prerequisite for attributing any cellular phenotype to this specific interaction.[11]

The Gold Standard: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that measures target engagement in a physiological context without requiring labels or genetic modification.[12][13] The principle is that ligand binding confers thermodynamic stability to the target protein, making it more resistant to heat-induced unfolding and aggregation.[10][14][15]

Detailed Protocol: Targeted CETSA via Western Blot

Objective: To determine if this compound stabilizes the putative target Kinase X in intact cells.

Materials:

  • Cell line expressing endogenous Kinase X (e.g., HEK293, HeLa).

  • This compound (test compound).

  • Known selective inhibitor of Kinase X (positive control).

  • DMSO (vehicle control).

  • PBS, Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • Primary antibody specific for Kinase X.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Culture & Treatment: Seed cells in multiple plates to a confluency of ~80-90%. Treat cells with vehicle (DMSO), this compound (e.g., 10 µM), or the positive control inhibitor for 1-2 hours.

  • Harvesting: Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS to a defined cell concentration. Aliquot cell suspensions into PCR tubes for each condition.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Include an unheated control (room temperature).

  • Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blotting: Analyze the normalized soluble fractions by SDS-PAGE and Western blot using the primary antibody against Kinase X.

  • Data Analysis: Quantify the band intensities for Kinase X at each temperature point. Plot the percentage of soluble protein remaining relative to the unheated control for each condition. A rightward shift in the melting curve for the compound-treated samples indicates target stabilization.[14]

Comparative Method: NanoBRET™ Target Engagement

An alternative is the NanoBRET™ assay, a proximity-based method that measures compound binding in live cells.[11] It requires engineering the cells to express the target protein fused to a NanoLuc® luciferase enzyme. A fluorescent tracer that binds the target is added, and when the tracer is displaced by the test compound, the Bioluminescence Resonance Energy Transfer (BRET) signal decreases.

Feature Cellular Thermal Shift Assay (CETSA) NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization.[16]Competitive displacement of a fluorescent tracer.[11]
Cellular System Untagged, endogenous protein in any cell type.[10]Requires genetic modification (luciferase fusion).
Compound Type Label-free.Label-free.
Readout Western blot, ELISA, or Mass Spectrometry.Live-cell luminescence/fluorescence measurement.
Throughput Lower to medium.High; suitable for screening.
Key Advantage Measures engagement with the native, unmodified target.Provides quantitative binding affinity (IC50) in live cells.
Hypothetical CETSA Data for this compound
Temperature (°C) Vehicle (% Soluble) This compound (10 µM) (% Soluble) Positive Control (1 µM) (% Soluble)
40100100100
469899100
48919798
50759295
5252 (Tm) 8188
543165 (Tm) 79
56154468 (Tm)
5882549

Tm = Apparent Melting Temperature

The data clearly show a thermal shift, confirming that this compound engages and stabilizes Kinase X inside the cell.

G cluster_0 CETSA Workflow A 1. Treat intact cells (Vehicle, Compound) B 2. Apply heat gradient A->B C 3. Lyse cells B->C D 4. Separate soluble vs. aggregated proteins C->D E 5. Quantify soluble target (e.g., Western Blot) D->E F 6. Plot melting curve E->F Result Result: Thermal Shift (ΔTm) Confirms Target Engagement F->Result

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Stage 3: Elucidating Functional Consequences

Confirming target engagement is necessary but not sufficient. The validation of an MoA requires demonstrating that this binding event translates into a functional modulation of the target's activity and a corresponding cellular phenotype.

Experiment 1: Downstream Pathway Modulation

Rationale: If Kinase X is the true target, its inhibition by this compound should lead to a decrease in the phosphorylation of its known downstream substrates.

Protocol: Phospho-Substrate Western Blot

  • Cell Treatment: Treat cells with a dose-response of this compound and a positive control inhibitor for an appropriate time (e.g., 1-4 hours).

  • Lysis & Quantification: Lyse the cells and quantify total protein content.

  • Western Blotting: Perform Western blot analysis on normalized lysates using two primary antibodies: one that recognizes the phosphorylated form of a known Kinase X substrate (p-Substrate) and one that recognizes the total amount of that substrate (Total-Substrate).

  • Analysis: Quantify band intensities. A dose-dependent decrease in the p-Substrate/Total-Substrate ratio confirms functional inhibition of the signaling pathway.

Experiment 2: Cellular Phenotypic Assay

Rationale: The inhibition of the Kinase X pathway should result in a measurable cellular outcome, such as reduced proliferation or induction of apoptosis, depending on the known function of the pathway.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of this compound and the positive control inhibitor.

  • Incubation: Incubate for 72 hours.

  • Assay: Perform the CellTiter-Glo® assay according to the manufacturer's protocol to measure ATP levels as an indicator of cell viability.

  • Analysis: Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for cell viability.

Hypothetical Signaling Pathway and Comparative Data

G Compound This compound Target Kinase X Compound->Target Inhibits pSubstrate p-Substrate Target->pSubstrate Phosphorylates Substrate Substrate Phenotype Cell Proliferation pSubstrate->Phenotype Drives

Caption: Hypothesized signaling pathway for this compound.

Compound Pathway Inhibition IC50 (p-Substrate) Cell Viability IC50 (72h)
This compound0.25 µM0.85 µM
Known Kinase X Inhibitor (Control)0.05 µM0.15 µM

The strong correlation between the concentration required to inhibit the pathway and the concentration required to affect cell viability provides compelling evidence that the compound's phenotypic effect is mediated through its action on Kinase X.

Stage 4: Defining Selectivity and Off-Target Effects

The final pillar of MoA validation is to understand the compound's selectivity. A highly selective compound is a superior chemical probe and a more promising drug candidate. Off-target activities can cause unintended side effects and complicate the interpretation of experimental results.[17][18][19]

Comparative Approaches for Selectivity Profiling
  • Biased (Panel-Based) Screening: This involves testing the compound against a large, predefined panel of related proteins. For a kinase inhibitor, a commercial kinome scan (e.g., Eurofins DiscoverX KINOMEscan™) is the industry standard. It provides quantitative dissociation constants (Kd) against hundreds of kinases.[6]

  • Unbiased (Proteome-Wide) Screening: Revisiting Thermal Proteome Profiling (TPP) at a high compound concentration can reveal unintended binding partners across the proteome, which would show up as additional stabilized proteins.[10] This approach can uncover novel off-targets that would be missed by a biased panel.

A comprehensive strategy often employs both. The biased panel provides deep, quantitative data on the most likely off-targets, while the unbiased method serves as a safety net to catch unexpected interactions.

Building the Final Mechanistic Case

References

The Strategic Replacement: A Head-to-Head Comparison of Piperazine Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperazine ring is a familiar and trusted ally. Its presence in over 100 FDA-approved drugs is a testament to its favorable physicochemical properties, including high aqueous solubility and two readily functionalizable nitrogen atoms that allow for fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1] However, the very characteristics that make piperazine so useful can also be a source of metabolic liabilities.[1] This has led to the exploration of bioisosteres—molecular mimics designed to retain the desirable properties of piperazine while mitigating its drawbacks. This guide provides a comprehensive, head-to-head comparison of piperazine and its common bioisosteres, supported by experimental data, to inform strategic decisions in drug design.

The Rationale for Piperazine Bioisosteres: Beyond a Simple Swap

The decision to replace a piperazine moiety is driven by a desire to optimize a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. While piperazine's basic nitrogens enhance solubility, they can also be susceptible to metabolism by cytochrome P450 enzymes, leading to rapid clearance and potential formation of reactive metabolites.[2] Bioisosteric replacement is a strategic maneuver to address these challenges, aiming to:

  • Enhance Metabolic Stability: By altering the electronic and steric properties of the ring, bioisosteres can block or slow down metabolic pathways that plague piperazine-containing compounds.

  • Modulate Basicity (pKa): Fine-tuning the pKa can impact a compound's solubility, permeability, and off-target activity, such as hERG channel binding.[3]

  • Improve Oral Bioavailability: By optimizing the balance of lipophilicity and permeability, bioisosteres can enhance a drug's ability to be absorbed from the gastrointestinal tract.[3]

  • Refine Target Engagement: The rigidified or altered geometries of some bioisosteres can lead to improved binding affinity and selectivity for the intended biological target.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Strategic workflow for employing piperazine bioisosteres to address ADME challenges.

Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

The choice of a bioisostere has profound implications for a molecule's fundamental properties. The following table summarizes key parameters for piperazine and some of its most common bioisosteres.

CompoundStructurepKa1pKa2clogPGeneral Metabolic Stability Trend (vs. Piperazine)
Piperazine 9.735.35-1.50Baseline
Homopiperazine 11.02 (predicted)--0.48Often similar or slightly decreased
2,6-Diazaspiro[3.3]heptane ---0.51Generally increased
2,5-Diazabicyclo[2.2.1]heptane ---0.6Generally increased
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane ---Generally increased

Case Studies: Bioisosteres in Action

Theoretical advantages are best illustrated through real-world applications. The following case studies highlight the successful implementation of piperazine bioisosteres in medicinal chemistry programs.

Olaparib: Enhancing Specificity and Reducing Cytotoxicity with a Spirodiamine Analog

Olaparib is a PARP inhibitor used in the treatment of various cancers.[4] While effective, off-target effects can be a concern. In a compelling study, the piperazine moiety of olaparib was replaced with a spirodiamine analogue, 2,6-diazaspiro[3.3]heptane. This modification led to a compound (10e ) with high PARP-1 affinity that, importantly, did not induce DNA damage at concentrations similar to olaparib.[5][6]

CompoundPARP-1 IC50 (nM)Cytotoxicity EC50 (µM) in UWB1.289 cells (BRCA1 mutant)
Olaparib 1.90.014
Analog 10e 12.6 ± 1.10.098

This case study demonstrates that a bioisosteric replacement can uncouple desired pharmacology from unwanted toxicity. The spirodiamine-containing analog, 10e , exhibited reduced cytotoxicity, particularly in BRCA1 mutant cells, suggesting a more favorable therapeutic window.[5]

Sigma-2 (σ2) Receptor Ligands: Modulating Affinity and Selectivity

In the development of ligands for the σ2 receptor, a series of compounds were synthesized to explore the impact of replacing a piperazine core. The results show that bioisosteric substitution can subtly modulate receptor affinity and selectivity.

Bioisostereσ2 Receptor Ki (nM)σ1 Receptor Ki (nM)Selectivity (σ1/σ2)
Piperazine (Lead Compound) 1.2 ± 0.2114 ± 1095
Homopiperazine 4.0 ± 0.523 ± 25.8
2,5-Diazabicyclo[2.2.1]heptane 6.8 ± 0.739 ± 45.7

In this series, the homopiperazine and 2,5-diazabicyclo[2.2.1]heptane analogs maintained nanomolar affinity for the σ2 receptor, although with a decrease in selectivity compared to the piperazine-containing lead compound.[7] This highlights that while bioisosteric replacement can be beneficial, it requires careful evaluation to ensure the desired pharmacological profile is maintained or improved.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

}

Caption: Logical relationships between piperazine, its bioisosteres, and their resulting properties.

Experimental Protocols for Head-to-Head Comparison

To ensure the validity and reproducibility of comparative studies, standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate piperazine and its bioisosteres.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses a compound's susceptibility to metabolism by cytochrome P450 enzymes.[8]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds and positive controls (e.g., testosterone, verapamil)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a working solution of HLM in phosphate buffer. Prepare test compound solutions in a suitable organic solvent (e.g., DMSO) and then dilute in buffer.

  • Incubation: In a 96-well plate, add the HLM solution. Pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Add the NADPH regenerating system to initiate the metabolic reaction. At various time points (e.g., 0, 5, 15, 30, 60 minutes), add the test compound to the wells.

  • Termination: At the end of each time point, quench the reaction by adding ice-cold ACN containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.

Caco-2 Permeability Assay

This assay is used to predict in vivo intestinal permeability of a compound.[3][9]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and reagents

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compounds and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.

  • Permeability Measurement (Apical to Basolateral - A to B): Add the test compound to the apical (donor) side. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) side.

  • Permeability Measurement (Basolateral to Apical - B to A): Add the test compound to the basolateral (donor) side and sample from the apical (receiver) side to determine the efflux ratio.

  • Analysis: Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp (B to A) / Papp (A to B).

Radioligand Receptor Binding Assay

This assay determines the affinity of a test compound for a specific receptor.[10][11]

Materials:

  • Membrane preparation from cells expressing the target receptor

  • A radiolabeled ligand with known high affinity for the receptor

  • Unlabeled test compound at various concentrations

  • Assay buffer

  • Filtration apparatus and glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a multi-well plate, incubate the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled ligand).

  • Equilibration: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at a specific temperature).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion: A Strategic Toolkit for the Medicinal Chemist

The replacement of a piperazine ring with a bioisostere is a powerful strategy in drug discovery. It offers a means to address metabolic liabilities, fine-tune physicochemical properties, and ultimately design safer and more effective medicines. As demonstrated, bioisosteres such as homopiperazine, diazaspiro[3.3]heptane, and diazabicyclo[2.2.1]heptane can offer distinct advantages in terms of metabolic stability and receptor engagement. However, there is no "one-size-fits-all" solution. The optimal choice of a bioisostere is context-dependent and requires a thorough evaluation of its impact on the overall pharmacological profile of the compound. By employing the systematic and comparative experimental approaches outlined in this guide, researchers can make data-driven decisions to unlock the full potential of their drug candidates.

References

A Comparative Analysis of the Biological Activity of Piperazin-2-one Enantiomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperazin-2-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of bioactive natural products and synthetic pharmaceuticals.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, and central nervous system effects.[2][3][4][5] However, the true therapeutic potential of these molecules can only be unlocked through a deep understanding of their stereochemistry. The introduction of a chiral center transforms the piperazin-2-one core into a pair of enantiomers—non-superimposable mirror images that can, and often do, interact with the body's intricate biological systems in profoundly different ways.

This guide provides an in-depth comparative analysis of the biological activities of piperazin-2-one enantiomers. Moving beyond a simple list of facts, we will explore the fundamental principles of chiral recognition, present a case study supported by experimental data, and provide detailed protocols to empower researchers in their own investigations. Our focus is on the causality behind experimental choices, ensuring that the methodologies described are robust and self-validating.

The Principle of Stereoselectivity: Why Chirality Matters

Biological systems are inherently chiral. Receptors, enzymes, and other drug targets are composed of L-amino acids and D-sugars, creating specific three-dimensional binding pockets. This chirality dictates that the interaction between a small molecule and its biological target is often stereoselective.[6] One enantiomer, the eutomer, may fit perfectly into the binding site, eliciting the desired pharmacological response. In contrast, its mirror image, the distomer, may bind with significantly lower affinity, exhibit a different activity altogether, or even produce undesirable side effects.[6][7]

This differential interaction is the primary driver for the distinct pharmacological profiles of enantiomers. Therefore, the synthesis and biological evaluation of enantiomerically pure compounds are not merely academic exercises; they are critical steps in developing safer and more effective therapeutic agents.

Case Study: Stereoselectivity in Dermorphin Analogues

A compelling example of enantiomeric differentiation can be found in the study of dermorphin analogues incorporating a chiral piperazin-2-one moiety. Dermorphins are a class of opioid peptides, and their synthetic analogues are investigated for analgesic properties.

In a study by Yamashita et al., piperazin-2-one derivatives were constructed from either (R)- or (S)-phenylalanine and subsequently incorporated into dermorphin analogues.[8] The opiate activities of these stereoisomeric peptides were then evaluated in vitro using the guinea pig ileum (GPI) and mouse vas deferens (MVD) assays, which are standard models for assessing µ- and δ-opioid receptor activity, respectively.

The results clearly demonstrated that the stereochemistry of the piperazin-2-one precursor was a critical determinant of biological activity.[8] For instance, the analogue containing the piperazin-2-one derived from (S)-phenylalanine showed significantly higher potency in the GPI assay compared to its counterpart derived from (R)-phenylalanine. This indicates a stereospecific preference at the µ-opioid receptor.

The following table summarizes the inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit the electrically induced contractions of the isolated tissues by 50%. A lower IC₅₀ value indicates greater potency.

Compound IDChiral PrecursorTarget AssayIC₅₀ (nM)Relative Potency (vs. Morphine)
Analogue 1(S)-PhenylalanineGuinea Pig Ileum (µ-receptor)15.23.6
Analogue 2(R)-PhenylalanineGuinea Pig Ileum (µ-receptor)1380.4
Analogue 3(S)-PhenylalanineMouse Vas Deferens (δ-receptor)2.51.8
Analogue 4(R)-PhenylalanineMouse Vas Deferens (δ-receptor)1.92.4
MorphineN/AGuinea Pig Ileum (µ-receptor)55.01.0
[D-Ala²,Leu⁵]EnkN/AMouse Vas Deferens (δ-receptor)4.51.0
Data compiled and adapted from Yamashita et al. (1996).[8]

As the data illustrates, the stereochemical configuration at the phenylalanine-derived center within the piperazin-2-one ring dramatically influences µ-receptor activity, with the (S)-configuration being nearly an order of magnitude more potent than the (R)-configuration.

Opioid receptors are G-protein coupled receptors (GPCRs). The binding of an agonist, such as a potent dermorphin analogue, stabilizes a receptor conformation that promotes the exchange of GDP for GTP on the intracellular α-subunit of the associated Gi/o protein. This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effectors. A primary consequence is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release. The stereospecific fit of the eutomer (the (S)-enantiomer in the GPI assay) is more effective at inducing this conformational change and initiating the signaling cascade.

G_Protein_Signaling cluster_membrane Cell Membrane receptor μ-Opioid Receptor (GPCR) g_protein Gα (GDP) Gβγ receptor->g_protein Activation (GDP→GTP) adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP (Decreased) adenylyl_cyclase->camp ligand Piperazin-2-one Eutomer ligand->receptor:head Binding atp ATP atp->adenylyl_cyclase response Cellular Response (Analgesia) camp->response

Caption: Simplified opioid receptor signaling cascade initiated by an agonist.

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Here we detail the workflows for both the synthesis of chiral materials and their subsequent biological evaluation.

Synthesis: Asymmetric Catalytic Approach

The generation of enantiomerically pure piperazin-2-ones is paramount. While classical resolution and chiral pool methods exist, modern asymmetric catalysis offers a more elegant and efficient route.[9] A highly effective method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides direct access to chiral piperazin-2-ones with excellent enantioselectivity.[10][11]

Synthesis_Workflow start Start: Pyrazin-2-ol Substrate reactor High-Pressure Hydrogenation Reactor start->reactor catalyst Chiral Palladium Catalyst + Chiral Ligand (e.g., PHOX) catalyst->reactor reaction Reaction Conditions: - Hydrogen Gas (e.g., 1000 psi) - Solvent (e.g., DCM) - Elevated Temperature (e.g., 80°C) reactor->reaction workup Work-up: 1. Catalyst Filtration 2. Solvent Evaporation reaction->workup purification Purification: Silica Gel Chromatography workup->purification analysis Chiral Analysis: High-Performance Liquid Chromatography (HPLC) purification->analysis product Product: Enantiopure Piperazin-2-one analysis->product

Caption: Workflow for asymmetric synthesis of chiral piperazin-2-ones.

Step-by-Step Protocol: Asymmetric Hydrogenation

  • Reactor Preparation: A high-pressure stainless-steel reactor is charged with the pyrazin-2-ol substrate and a chiral palladium catalyst complexed with a suitable chiral ligand (e.g., a phosphine-oxazoline ligand).

  • Solvent Addition: An appropriate solvent, such as dichloromethane (DCM) or methanol, is added under an inert atmosphere (e.g., argon or nitrogen).[10]

  • Hydrogenation: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the target pressure (e.g., 50-100 atm). The reaction mixture is heated and stirred for a specified duration (e.g., 24-48 hours).

  • Reaction Quenching & Work-up: After cooling to room temperature, the reactor is carefully depressurized. The crude reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting residue is purified using column chromatography on silica gel to isolate the chiral piperazin-2-one product.

  • Enantiomeric Excess (ee) Determination: The enantiomeric purity of the product is determined by chiral HPLC analysis, comparing the sample to racemic and enantiopure standards.

Biological Evaluation: Guinea Pig Ileum (GPI) Assay

This ex vivo assay is a classic pharmacological preparation for assessing the activity of substances, particularly opioids, on smooth muscle contractility mediated by neuronal receptors.

GPI_Assay_Workflow prep Tissue Preparation: 1. Isolate ileum from guinea pig. 2. Mount segment in organ bath   with Krebs solution (37°C, 95% O₂/5% CO₂). 3. Connect to isometric force transducer. equilibration Equilibration Period: Allow tissue to stabilize under a resting tension (e.g., 1g) for 60 minutes. prep->equilibration stimulation Electrical Field Stimulation (EFS): Apply regular electrical pulses (e.g., 0.1 Hz, 1 ms duration) to induce twitch contractions. equilibration->stimulation baseline Record Baseline: Measure the amplitude of stable twitch contractions. stimulation->baseline drug_add Cumulative Drug Addition: Add increasing concentrations of the test enantiomer at set intervals. baseline->drug_add response Measure Response: Record the inhibition of twitch amplitude at each concentration. drug_add->response analysis Data Analysis: 1. Plot concentration-response curve. 2. Calculate IC₅₀ value. response->analysis

Caption: Experimental workflow for the Guinea Pig Ileum (GPI) assay.

Step-by-Step Protocol: GPI Assay

  • Tissue Dissection: A male guinea pig is euthanized according to ethical guidelines. A segment of the terminal ileum is excised and placed in oxygenated, physiological Krebs-Henseleit solution.

  • Mounting: A 2-3 cm segment is mounted in a temperature-controlled (37°C) organ bath containing Krebs solution, continuously bubbled with 95% O₂ / 5% CO₂. One end is fixed, and the other is attached to an isometric force transducer connected to a data acquisition system.

  • Equilibration: The tissue is allowed to equilibrate for 45-60 minutes under a resting tension of approximately 1.0 g. The Krebs solution is changed every 15 minutes.

  • Stimulation: The tissue is subjected to electrical field stimulation via two platinum electrodes. The stimulation parameters (e.g., frequency 0.1 Hz, pulse duration 1 ms, supramaximal voltage) are set to elicit consistent, submaximal twitch contractions, which are primarily due to the release of acetylcholine from postganglionic cholinergic nerves.

  • Drug Administration: Once a stable baseline of contractions is achieved, the test compounds (piperazin-2-one enantiomers) are added to the organ bath in a cumulative manner. The tissue is exposed to each concentration until a steady-state inhibitory response is observed (typically 2-3 minutes).

  • Data Acquisition: The peak tension of the twitch contractions is recorded continuously. The inhibitory effect of the drug is calculated as a percentage of the pre-drug baseline contraction amplitude.

  • Analysis: A concentration-response curve is generated by plotting the percentage inhibition against the logarithm of the drug concentration. The IC₅₀ value is then determined from this curve using non-linear regression analysis.

Conclusion and Future Directions

The evidence is unequivocal: the biological activity of piperazin-2-one derivatives is intrinsically linked to their stereochemistry. As demonstrated by the dermorphin analogue case study, enantiomers can exhibit vast differences in potency and receptor selectivity.[8] This underscores the absolute necessity for drug development programs to pursue the synthesis and evaluation of single enantiomers to maximize therapeutic benefit and minimize potential off-target effects or toxicity associated with an inactive or less active distomer.

For researchers in this field, the path forward involves the integration of asymmetric synthesis to efficiently access enantiopure materials.[1][10] Subsequent detailed pharmacological characterization, using validated assays such as the GPI model, is essential to elucidate the stereospecific structure-activity relationships. This rigorous, stereochemically-aware approach is fundamental to unlocking the full potential of the versatile piperazin-2-one scaffold and developing the next generation of targeted, effective therapeutics.

References

independent verification of the synthesis of 1-(4-Aminophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Independent Verification of 1-(4-Aminophenyl)piperazin-2-one Synthesis

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a piperazin-2-one core linked to an aniline moiety, serves as a versatile scaffold for the development of novel therapeutic agents. The piperazine ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate pharmacokinetic properties and interact with various biological targets.[1][2] The addition of the aminophenyl group provides a reactive handle for further chemical modification, making this compound a valuable intermediate in drug discovery pipelines.

Given its importance, the ability to reliably synthesize and, crucially, to independently verify the identity, purity, and structure of this compound is paramount for any research or development program. This guide provides a comprehensive framework for this process, comparing potential synthetic strategies and detailing a complete, self-validating workflow for purification and characterization.

Part 1: Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most common strategies involve forming the C-N bond between the piperazin-2-one nitrogen (N1) and the phenyl ring. Below, we compare two robust and widely applicable methods: Nucleophilic Aromatic Substitution (SNAr) followed by reduction, and a Palladium-catalyzed Buchwald-Hartwig amidation.

FeatureStrategy A: SNAr & Reduction Strategy B: Buchwald-Hartwig Amidation
Starting Materials Piperazin-2-one, 1-Fluoro-4-nitrobenzenePiperazin-2-one, 4-Bromoaniline (or protected version)
Key Reactions Nucleophilic Aromatic Substitution, Nitro Group ReductionPalladium-catalyzed C-N Cross-Coupling
Catalyst/Reagents Base (e.g., K₂CO₃), Reducing Agent (e.g., Pd/C, H₂ or SnCl₂)Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, RuPhos), Base (e.g., NaOtBu)[3][4]
Reaction Conditions SNAr: Moderate to high temp. (80-120°C). Reduction: Room temp. to moderate heat.High temp. (100-120°C), strictly inert atmosphere required.[5]
Advantages - Often uses cheaper, more available starting materials.- Avoids expensive and air-sensitive catalysts.- Scalable and industrially relevant.[6]- Broader substrate scope (can use aryl chlorides, bromides, triflates).- Generally high-yielding.- Milder for some sensitive functional groups (avoids harsh reduction).[4]
Disadvantages - Requires an electron-withdrawing group (like -NO₂) on the aryl ring.- Two distinct synthetic steps.- Requires expensive and often air-sensitive Pd catalysts and ligands.- Requires stringent inert atmosphere techniques.- Potential for heavy metal contamination in the final product.

Rationale for Selection: For this guide, we will detail the protocol for Strategy A (SNAr & Reduction) . This choice is based on its operational simplicity, cost-effectiveness, and the avoidance of specialized air-sensitive reagents, making it more accessible for a broader range of research laboratories. The two-step process is straightforward and provides a clear path to the target compound.

Part 2: Detailed Experimental Protocol (Strategy A)

This section provides a step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 1-(4-Nitrophenyl)piperazin-2-one via SNAr

The first step is a nucleophilic aromatic substitution, where the secondary amine of piperazin-2-one displaces the fluorine atom on 1-fluoro-4-nitrobenzene. The nitro group is a strong electron-withdrawing group, which activates the aryl ring for nucleophilic attack.

Experimental Workflow: Synthesis of Intermediate

reagents Piperazin-2-one 1-Fluoro-4-nitrobenzene K₂CO₃, DMSO reaction Heat Reaction Mixture (e.g., 100 °C, 12-18h) Monitor by TLC reagents->reaction 1. Combine & Heat workup Cool to RT Quench with Water Extract with Ethyl Acetate reaction->workup 2. Work-up purify Wash Organic Layer (Water, Brine) Dry (Na₂SO₄), Concentrate workup->purify 3. Isolate product Crude 1-(4-Nitrophenyl)piperazin-2-one purify->product

Caption: Workflow for the SNAr reaction.

Materials:

  • Piperazin-2-one (1.0 eq)

  • 1-Fluoro-4-nitrobenzene (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazin-2-one, potassium carbonate, and anhydrous DMSO.

  • Begin stirring the suspension at room temperature.

  • Add 1-fluoro-4-nitrobenzene to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the dark mixture into a beaker of cold water, which should precipitate the crude product.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum. This crude yellow solid, 1-(4-nitrophenyl)piperazin-2-one, is often of sufficient purity for the next step.[7]

Step 2: Reduction of 1-(4-Nitrophenyl)piperazin-2-one to this compound

The nitro group of the intermediate is reduced to a primary amine. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C).

Materials:

  • 1-(4-Nitrophenyl)piperazin-2-one (1.0 eq)

  • Palladium on Carbon (10% Pd, ~5 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • In a flask suitable for hydrogenation, dissolve the crude 1-(4-nitrophenyl)piperazin-2-one in methanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

Part 3: Independent Verification Workflow

A synthesized compound cannot be considered validated until its structure and purity have been rigorously confirmed through multiple orthogonal analytical techniques. This workflow ensures a high degree of confidence in the final product.

Verification Workflow Diagram

cluster_purification Purification cluster_analysis Analysis & Verification cluster_structure Structural Confirmation cluster_purity Purity Assessment crude Crude Product from Step 2 chromatography Flash Column Chromatography (Silica Gel, e.g., DCM/MeOH gradient) crude->chromatography pure_compound Purified Compound chromatography->pure_compound nmr ¹H & ¹³C NMR pure_compound->nmr ms Mass Spectrometry (MS) pure_compound->ms ir FT-IR Spectroscopy pure_compound->ir hplc RP-HPLC pure_compound->hplc mp Melting Point pure_compound->mp verified Verified Product Identity & Purity Confirmed nmr->verified ms->verified ir->verified hplc->verified mp->verified

Caption: A comprehensive workflow for the purification and verification of the final product.

A. Purification: Flash Column Chromatography

The crude product from the reduction step should be purified to remove any remaining starting material, reaction byproducts, or catalyst residues.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (DCM) is typically effective. Start with 100% DCM and gradually increase the methanol concentration (e.g., 0% -> 5% -> 10% MeOH).

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the dried silica onto a pre-packed column.

    • Elute the column with the solvent gradient.

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions and concentrate under vacuum to yield the purified product.

B. Structural Confirmation & Purity Assessment Data

The following data should be acquired for the purified compound and compared against expected values. The data presented below are predictive, based on known chemical shift and frequency ranges for similar structural motifs.[8][9][10]

Table 1: Spectroscopic and Physical Data for Verification

Technique Parameter Expected Result for this compound
¹H NMR Chemical Shifts (δ, ppm)~ 6.8-7.0 (d, 2H, Ar-H ortho to N), ~ 6.6-6.7 (d, 2H, Ar-H meta to N), ~ 4.5-5.0 (br s, 2H, -NH₂), ~ 3.8-4.0 (s, 2H, -CO-CH₂-N-), ~ 3.4-3.6 (t, 2H, piperazine -CH₂-), ~ 3.1-3.3 (t, 2H, piperazine -CH₂-)
¹³C NMR Chemical Shifts (δ, ppm)~ 165-170 (C=O), ~ 140-145 (Ar-C-NH₂), ~ 130-135 (Ar-C-N), ~ 120-125 (Ar-CH), ~ 115-120 (Ar-CH), ~ 60-65 (-CO-CH₂-), ~ 50-55 (piperazine CH₂), ~ 45-50 (piperazine CH₂)
Mass Spec (ESI+) m/zExpected for [M+H]⁺: 192.1131 (Calculated for C₁₀H₁₄N₃O⁺)
FT-IR Key Peaks (cm⁻¹)~ 3300-3450 (N-H stretch, amine, two bands), ~ 3200-3300 (N-H stretch, lactam), ~ 1650-1680 (C=O stretch, amide/lactam), ~ 1600, 1510 (C=C stretch, aromatic)
RP-HPLC Purity>95% peak area at a specific retention time (e.g., using a C18 column with an Acetonitrile/Water gradient).[11]
Melting Point RangeA sharp, defined melting point range (e.g., 155-158 °C). A broad range indicates impurity.

Causality and Interpretation:

  • ¹H NMR: Confirms the presence and connectivity of all protons. The distinct aromatic splitting pattern (two doublets) is characteristic of a 1,4-disubstituted benzene ring. The broad singlet for the -NH₂ protons is also a key indicator.

  • ¹³C NMR: Verifies the carbon skeleton. The downfield signal around 165-170 ppm is definitive for the carbonyl carbon of the lactam.

  • Mass Spectrometry: Provides the exact molecular weight, giving the highest confidence in the elemental composition.

  • FT-IR: Confirms the presence of key functional groups. The N-H stretches for the primary amine and the strong C=O stretch for the lactam are crucial diagnostic peaks.

  • HPLC: Quantifies the purity of the sample. A single major peak indicates the absence of significant impurities.

  • Melting Point: A sharp melting point is a classic indicator of a pure crystalline solid.

By collecting and cross-referencing data from all these techniques, a researcher can build a self-validating and authoritative case for the successful synthesis and purification of this compound.

References

A Tale of Two Rings: A Comparative Guide to the Structure-Activity Relationships of Piperazine and Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the six-membered nitrogen-containing heterocycles, piperazine and piperidine, stand as foundational pillars. Their remarkable prevalence in a vast array of pharmaceuticals is a testament to their ability to bestow favorable pharmacokinetic properties, forge specific molecular interactions, and offer a synthetically versatile framework for molecular design.[1] While their structures appear deceptively similar, the introduction of a second nitrogen atom in the piperazine ring imparts crucial distinctions that profoundly shape their applications in medicinal chemistry.

This guide provides an in-depth, data-driven comparison of these two indispensable scaffolds. We will dissect their nuanced physicochemical properties, explore their diverse pharmacological roles with supporting experimental data, and delineate their distinct toxicological profiles. By understanding the subtle yet significant differences in their structure-activity relationships (SAR), researchers, scientists, and drug development professionals can make more strategic and informed decisions in the selection and optimization of these critical heterocyclic moieties.

At a Glance: Key Physicochemical and Pharmacological Distinctions

PropertyPiperazinePiperidineRationale and Implications
Structure 1,4-DiazacyclohexaneAzacyclohexaneThe second nitrogen in piperazine acts as a hydrogen bond acceptor and can be a site for metabolism or further substitution, influencing solubility and target interactions.[2][3]
Basicity (pKa) pKa1 ≈ 5.6, pKa2 ≈ 9.8pKa ≈ 11.2Piperidine is more basic, leading to stronger ionic interactions with acidic residues in target proteins. Piperazine's dual basic centers can engage in multipolar interactions.[1]
Lipophilicity (logP) LowerHigherPiperazine's greater hydrophilicity generally leads to better aqueous solubility and facilitates renal clearance. Piperidine's higher lipophilicity can enhance membrane permeability and oral absorption.[1]
Common Therapeutic Areas CNS disorders (antipsychotics, antidepressants), anticancer (kinase inhibitors), antiviral, antihistamine[1][4]Analgesics, anticoagulants, antipsychotics, anticancer[5][6][7]These preferences are dictated by the scaffold's ability to interact with specific biological targets and cross biological barriers like the blood-brain barrier.[1]
ADME Profile Higher solubility, potential for more metabolic sitesBetter membrane permeability, often simpler metabolismThe choice of scaffold significantly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Toxicity Considerations Potential for active or toxic metabolites due to multiple metabolic sitesBasicity can lead to interactions with acidic phospholipids, potentially causing phospholipidosis.[1]Understanding the toxicological liabilities of each scaffold is crucial for long-term safety assessments.

The Structural Nuances Driving Biological Activity: A Deeper Dive

The true power of these scaffolds lies in their amenability to synthetic modification, allowing for the fine-tuning of their pharmacological properties. The structure-activity relationship (SAR) for each is a complex interplay of sterics, electronics, and conformational effects.

Piperazine: A Privileged Scaffold in CNS and Oncology

The piperazine ring is often considered a "privileged structure" in drug design, particularly for agents targeting the central nervous system (CNS) and for kinase inhibitors in oncology.[1][8] Its unique properties, including the presence of two nitrogen atoms, offer a versatile platform for optimization.

Structural modifications at the N-1 and N-4 positions of the piperazine ring are the most common strategies to modulate activity.[4] For instance, in many antipsychotic drugs, one nitrogen is often attached to an aromatic moiety (like a phenyl or pyridyl group) to confer affinity for dopamine and serotonin receptors, while the other nitrogen is functionalized with a bulkier group to modulate potency and selectivity.[9]

In the realm of oncology, numerous approved kinase inhibitors incorporate the piperazine moiety.[1] The piperazine ring can act as a linker between two key pharmacophoric elements, and its basic nitrogens can form crucial hydrogen bonds with the hinge region of the kinase domain.

SAR_Piperazine cluster_piperazine Piperazine Core cluster_substituents Key Substitution Points cluster_properties Resulting Properties Piperazine Piperazine Ring Solubility Aqueous Solubility Piperazine->Solubility Target_Binding Target Binding Affinity (e.g., Kinase Hinge) Piperazine->Target_Binding ADME ADME Profile Piperazine->ADME N1_Sub N-1 Substituent (e.g., Aryl group for receptor affinity) N1_Sub->Piperazine N4_Sub N-4 Substituent (e.g., Bulky group for potency/selectivity) N4_Sub->Piperazine

Caption: SAR of the piperazine scaffold.

Piperidine: A Versatile Player Across Therapeutic Areas

The piperidine scaffold is another cornerstone of medicinal chemistry, found in over twenty classes of pharmaceuticals and numerous natural alkaloids.[5][6] Its higher basicity and lipophilicity compared to piperazine often translate to enhanced membrane permeability and strong ionic interactions with biological targets.[1]

The SAR of piperidine derivatives is highly dependent on the substitution pattern around the ring. For example, in the development of novel farnesyltransferase inhibitors, it was discovered that substituents at all four positions of the piperidine core played a crucial role in inhibitory potency.[10] The stereochemistry of these substituents is also critical, with different enantiomers often exhibiting vastly different biological activities. The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce cardiac hERG toxicity.[11]

SAR_Piperidine cluster_piperidine Piperidine Core cluster_substituents Key Substitution Points cluster_properties Resulting Properties Piperidine Piperidine Ring Permeability Membrane Permeability Piperidine->Permeability Target_Interaction Ionic Interactions Piperidine->Target_Interaction Selectivity Selectivity Piperidine->Selectivity N_Sub N-Substituent (Modulates basicity and lipophilicity) N_Sub->Piperidine Ring_Sub Ring Substituents (Stereochemistry is critical for target interaction) Ring_Sub->Piperidine

Caption: SAR of the piperidine scaffold.

Experimental Protocols for SAR Elucidation

To rigorously define the SAR of novel piperazine and piperidine derivatives, a suite of well-established experimental assays is employed. The following protocols provide a foundational framework for characterizing the affinity and functional activity of these compounds.

Radioligand Binding Assay: Quantifying Target Affinity

This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate additives.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors), and varying concentrations of the test compound.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Binding_Assay Start Start Prepare_Reagents Prepare Membranes, Radioligand, and Test Compounds Start->Prepare_Reagents Incubate Incubate Membranes, Radioligand, and Test Compounds Prepare_Reagents->Incubate Filter Separate Bound and Unbound Ligand (Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Analyze Data (IC50 and Ki determination) Count->Analyze End End Analyze->End

Caption: Radioligand binding assay workflow.

Cell-Based Functional Assay: Assessing Biological Response

Functional assays measure the biological effect of a compound on a cell, providing crucial information about its efficacy (agonist, antagonist, or inverse agonist activity).

Step-by-Step Methodology (Example: cAMP Assay for GPCRs):

  • Cell Culture: Culture cells expressing the target G-protein coupled receptor (GPCR) in appropriate multi-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist activity, pre-incubate with the test compound before adding a known agonist.

  • Cell Lysis: After a specified incubation time, lyse the cells to release the intracellular contents, including cyclic AMP (cAMP).

  • cAMP Detection: Use a commercial ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit to quantify the levels of cAMP in the cell lysates.

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to generate a dose-response curve. Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a piperazine or piperidine scaffold is a strategic one, with significant downstream consequences for a drug candidate's biological activity, pharmacokinetic profile, and safety. Piperazine, with its dual basic centers and greater hydrophilicity, offers distinct advantages in achieving aqueous solubility and engaging in multipolar interactions, making it a particularly fruitful scaffold in the development of CNS drugs and kinase inhibitors.[1] Conversely, piperidine, with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and form strong ionic bonds with target proteins.[1]

Ultimately, both piperazine and piperidine derivatives will continue to be indispensable tools in the medicinal chemist's arsenal.[1] A thorough understanding of their comparative structure-activity relationships, as outlined in this guide, is paramount for the rational design and successful development of the next generation of therapeutics.

References

Comparison Guide: Confirming the Target Engagement of 1-(4-Aminophenyl)piperazin-2-one in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of leading methodologies to confirm the cellular target engagement of novel chemical entities, using the compound 1-(4-Aminophenyl)piperazin-2-one as a representative example. In early-stage drug discovery, a compound may elicit a desired phenotypic response, but its precise molecular mechanism and direct protein targets within the complex cellular environment remain to be validated. Confirming that a molecule directly binds to its intended target (target engagement) is a critical step to validate its mechanism of action, guide lead optimization, and de-risk progression into more complex models.

This document is structured for researchers, scientists, and drug development professionals, offering an in-depth look at techniques for both validating a hypothesized target and for unbiased discovery of novel targets.

Part 1: Methodologies for Validating a Hypothesized Target

When a researcher has a putative target for this compound based on computational modeling, structural similarity to known ligands, or other preliminary data, the goal is to confirm this direct interaction in a physiological context. The following methods are ideal for this purpose.

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that allows for the detection of direct ligand binding in a label-free manner within intact cells or even tissues.[1]

Principle of the Assay The core principle of CETSA is ligand-induced thermal stabilization.[1] When a protein binds to a ligand (such as our compound of interest), its tertiary structure is often stabilized. This stabilization results in a higher melting temperature (Tm).[2] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.[3] A positive target engagement event is marked by a shift in the melting curve to a higher temperature in the presence of the compound.[4]

Experimental Workflow: CETSA

cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_analysis Quantification p1 Culture cells to appropriate confluency p2 Treat cells with this compound or Vehicle (DMSO) p1->p2 p3 Aliquot cell suspensions into PCR tubes p2->p3 p4 Heat aliquots across a temperature gradient (e.g., 40-70°C for 3 min) p3->p4 p5 Lyse cells via freeze-thaw cycles p4->p5 p6 Centrifuge to separate soluble (non-denatured) fraction from precipitated aggregates p5->p6 p7 Collect supernatant (soluble fraction) p6->p7 p8 Analyze protein levels via Western Blot or Mass Spectrometry p7->p8

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol (Western Blot Readout)

  • Cell Culture: Plate the cellular model of interest and grow to ~80% confluency.

  • Compound Treatment: Treat cells with a predetermined concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) under normal culture conditions.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[2]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This step is crucial for releasing intracellular contents without using detergents that might interfere with protein stability.

  • Fractionation: Separate the soluble fraction from the denatured, aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[5]

  • Analysis: Carefully collect the supernatant. Denature the proteins, resolve them by SDS-PAGE, and perform a Western blot using an antibody specific to the hypothesized target protein.

  • Data Interpretation: Quantify the band intensity at each temperature for both treated and vehicle samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to the right for the compound-treated sample indicates target engagement.

B. NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[6] It is an ideal method for quantitatively assessing compound affinity and occupancy in a physiological setting.[7]

Principle of the Assay The assay requires two components: the target protein fused to a highly luminescent NanoLuc® luciferase (the BRET donor) and a cell-permeable fluorescent tracer that reversibly binds the target protein (the BRET acceptor).[8] When the tracer binds to the NanoLuc®-fused target, the close proximity allows for energy transfer upon addition of the luciferase substrate, generating a BRET signal.[8] A test compound, like this compound, will compete with the tracer for binding to the target protein.[9] This competition displaces the tracer, leading to a dose-dependent decrease in the BRET signal, which can be used to determine the compound's intracellular affinity (IC50).[9]

Mechanism of Action: NanoBRET™ Assay

cluster_base Base State (No Compound) cluster_comp Competition State (With Compound) Base_State NL NanoLuc TP Target Protein NL->TP Fusion Tracer Tracer NL->Tracer BRET (Energy Transfer) Light_Blue Blue Light (460 nm) NL->Light_Blue Emits Tracer->TP Binds Light_Red Red Light (610 nm) Tracer->Light_Red Emits Substrate Substrate Substrate->NL Oxidized by Comp_State NL2 NanoLuc TP2 Target Protein NL2->TP2 Fusion Tracer2 Tracer Light_Blue2 Blue Light (460 nm) NL2->Light_Blue2 Emits TP2->Tracer2 Displaced No_Light_Red Reduced Red Light Substrate2 Substrate Substrate2->NL2 Oxidized by Compound Test Compound Compound->TP2 Competes & Binds

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Detailed Experimental Protocol

  • Cell Line Generation: Engineer a cell line to express the hypothesized target protein as a fusion with NanoLuc® luciferase. This is a critical prerequisite and often involves transient transfection or stable cell line generation.

  • Cell Plating: Seed the engineered cells into a white, 96- or 384-well assay plate and incubate to allow for cell attachment.

  • Compound Dosing: Prepare serial dilutions of this compound in Opti-MEM® or other suitable media. Add the compound dilutions to the cells.

  • Tracer Addition: Add the fluorescent tracer at a pre-optimized concentration to all wells. Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Detection: Add the NanoLuc® substrate solution to all wells. Immediately measure the luminescence signal at two wavelengths: a donor emission wavelength (~460nm) and an acceptor emission wavelength (~610nm) using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal.[10] Plot the BRET ratio against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's potency in the cell.[8]

Part 2: Methodologies for Unbiased Target Identification

If this compound has an interesting phenotype but no clear target hypothesis, unbiased methods are required to identify its binding partner(s). These techniques survey broad portions of the proteome.

C. Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free technique for identifying the protein targets of small molecules.[11] It does not require modification of the compound, preserving its native structure and activity.[12]

Principle of the Assay The DARTS methodology is based on the observation that the binding of a small molecule can stabilize a protein's conformation, making it less susceptible to proteolytic degradation.[13][14] In a typical experiment, a total cell lysate is incubated with the test compound or a vehicle control. A protease is then added at a concentration that causes partial digestion of the proteome.[13] Proteins that are stabilized by binding to the compound will be protected from digestion. The resulting protein bands are then visualized by SDS-PAGE, and protected proteins can be identified by mass spectrometry.[12]

Experimental Workflow: DARTS

cluster_prep Lysate Preparation cluster_treat Compound Incubation cluster_digest Protease Digestion cluster_analysis Analysis p1 Prepare total cell lysate in non-denaturing buffer p2 Split lysate into aliquots p1->p2 p3 Incubate with Test Compound or Vehicle Control p2->p3 p4 Add protease (e.g., thermolysin) to each aliquot p3->p4 p5 Incubate for a defined time to allow partial digestion p4->p5 p6 Stop digestion and run samples on SDS-PAGE p5->p6 p7 Visualize proteins (e.g., Coomassie stain) p6->p7 p8 Excise protected bands for Mass Spec ID p7->p8

Caption: General workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Detailed Experimental Protocol

  • Lysate Preparation: Prepare a native total protein lysate from the desired cell line using an appropriate lysis buffer (e.g., M-PER buffer) without strong detergents or protease inhibitors.[12]

  • Compound Incubation: Aliquot the lysate and incubate with various concentrations of this compound or vehicle control for 1-2 hours at room temperature to allow for binding.[13]

  • Proteolysis: Add a protease, such as thermolysin or pronase, to each sample. The concentration and digestion time must be carefully optimized to achieve partial, but not complete, digestion of the proteome.[13]

  • Quenching and Denaturation: Stop the digestion by adding SDS-PAGE sample buffer and heating the samples.

  • Gel Electrophoresis: Run the samples on an SDS-PAGE gel to resolve the protein fragments.[14]

  • Visualization and Identification: Stain the gel with a total protein stain (e.g., Coomassie Blue or silver stain). Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control lanes.[12] Excise these "protected" bands from the gel and identify the proteins using mass spectrometry.

D. Chemical Proteomics (Kinobeads Competition Binding)

Chemical proteomics is a powerful approach for unbiased target identification and selectivity profiling.[15] The "kinobeads" technique, while developed for kinases, exemplifies the broader principle of competition-based affinity chromatography coupled with mass spectrometry.[16]

Principle of the Assay This technique utilizes an affinity resin ("kinobeads") where multiple, non-selective, broad-spectrum inhibitors are immobilized.[15] These beads can capture a large fraction of a specific protein family (like the kinome) from a cell lysate.[17] The experiment is performed in a competitive format: the cell lysate is pre-incubated with the free test compound (this compound) before being exposed to the beads.[15] If the test compound binds to a particular protein, it will prevent that protein from binding to the beads. The proteins captured by the beads are then identified and quantified by mass spectrometry. A dose-dependent reduction in the amount of a protein pulled down by the beads indicates it is a target of the test compound.[17]

Detailed Experimental Protocol

  • Lysate Preparation: Prepare a native cell lysate, similar to the DARTS protocol.

  • Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of this compound or a vehicle control.

  • Affinity Enrichment: Add the kinobeads (or other suitable affinity resin) to each lysate sample and incubate to allow for the binding of target proteins.[16]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified protein, plot its abundance versus the concentration of the test compound. Proteins whose binding to the beads is competed off in a dose-dependent manner are identified as targets.

Part 3: Comparative Summary and Strategic Selection

Choosing the right assay depends on the specific research question, the available resources, and the stage of the drug discovery project.

FeatureCETSA NanoBRET™ DARTS Chemical Proteomics
Primary Goal Target ValidationTarget ValidationTarget ID & ValidationTarget ID & Selectivity
Label Requirement Label-freeRequires NLuc fusion & tracerLabel-freeLabel-free compound
Assay Format Live or lysed cellsLive cellsLysed cellsLysed cells
Throughput Low to MediumHighLow to MediumMedium
Key Output Thermal shift (ΔTm)IC50, OccupancyProtected protein bandsCompetition curves (Kd,app)
Main Advantage Physiologically relevant, no tagsQuantitative, live-cell kinetics[6]No compound modification[11]Unbiased, broad profiling[15]
Main Limitation Not all proteins show a shiftRequires genetic modificationProne to false negatives/positivesLimited by bead capture scope

Strategic Approach for this compound:

  • No Target Hypothesis: If the target is unknown, begin with an unbiased approach. DARTS is a good starting point as it is technically straightforward and requires no special reagents beyond the compound itself.[11] If resources and expertise permit, Chemical Proteomics offers a more comprehensive and quantitative profile of potential targets.[17]

  • Target Hypothesis Exists: If a target is hypothesized, CETSA is an excellent choice to validate engagement in a label-free manner.[2] If the project requires quantitative data on intracellular potency, residence time, or is intended for high-throughput screening, investing in the development of a NanoBRET™ assay is highly advantageous.[7]

Conclusion

Confirming target engagement is a non-negotiable step in modern drug discovery. For a novel compound like this compound, a strategic application of the methodologies described in this guide is essential. Unbiased approaches like DARTS and chemical proteomics can illuminate the molecular targets, while focused validation assays such as CETSA and NanoBRET™ can confirm these interactions with high confidence in a cellular context. By objectively comparing these powerful techniques, researchers can design robust experimental plans to confidently elucidate the mechanism of action of their compounds and accelerate the journey from discovery to clinical application.

References

A Senior Application Scientist's Guide to Assessing the Reproducibility of In Vitro Cytotoxicity Assays for Novel Piperazinones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the path from a promising small molecule to a viable therapeutic candidate is paved with rigorous, reproducible data. When evaluating novel compounds such as 1-(4-Aminophenyl)piperazin-2-one, a member of a chemical class known for a wide spectrum of biological activities, the reliability of our initial screening assays is paramount.[1][2] The challenge is not merely to determine if a compound has a biological effect, but to ensure that this observation is consistent, reliable, and free from artifact across experiments, laboratories, and time. An irreproducible result is not just a failed experiment; it is a misdirection of resources and a foundational flaw in the scientific narrative.[3]

This guide provides an in-depth comparison of two common methodologies for assessing in vitro cytotoxicity, a critical early-stage evaluation for many drug candidates. We will explore these assays through the lens of a hypothetical study on this compound, focusing on the causal factors that dictate experimental reproducibility. Our objective is to move beyond rote protocol-following and cultivate a deeper understanding of how to build self-validating assay systems that generate trustworthy data.

The Central Challenge: Choosing the Right Tool for Reliable Measurement

The initial question in any cytotoxicity screen is straightforward: does our compound kill cultured cells? However, the method we choose to answer this question profoundly impacts the quality and reproducibility of the answer. Cell viability assays are typically based on measuring a proxy for cell health, such as metabolic activity or membrane integrity.[4] The choice of this proxy is a critical decision point.

Here, we will compare two widely adopted, yet fundamentally different, cell viability assays:

  • The MTT Assay : A classic colorimetric assay that measures the metabolic activity of mitochondrial dehydrogenases.[5][6]

  • The CellTiter-Glo® Luminescent Assay : A luminescence-based assay that quantifies ATP, the primary energy currency of viable cells.[7][8]

Our hypothetical scenario involves testing the cytotoxic potential of this compound against the HT-29 human colon cancer cell line.

Assay Comparison Workflow

The following diagram illustrates the general workflow for comparing these two cytotoxicity assays in our hypothetical study.

Assay_Comparison_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution & Readout cluster_mtt MTT Assay cluster_ctg CellTiter-Glo® Assay cluster_analysis Phase 4: Data Analysis Cell_Culture Culture HT-29 Cells (Consistent Passage Number) Plate_Seeding Seed Cells in 96-Well Plates (Ensure Uniform Density) Cell_Culture->Plate_Seeding Compound_Prep Prepare Serial Dilutions of This compound Treatment Treat Cells with Compound (Include Vehicle & Positive Controls) Compound_Prep->Treatment Plate_Seeding->Treatment Incubation Incubate for 48 Hours (Standardized Conditions) Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add CTG_Equilibrate Equilibrate Plate to Room Temp Incubation->CTG_Equilibrate MTT_Incubate Incubate (2-4 hours) MTT_Add->MTT_Incubate Solubilize Add Solubilization Buffer MTT_Incubate->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Data_Normalization Normalize Data to Controls Read_Absorbance->Data_Normalization CTG_Add Add CellTiter-Glo® Reagent CTG_Equilibrate->CTG_Add CTG_Mix Mix to Lyse Cells CTG_Add->CTG_Mix CTG_Incubate Incubate (10 mins) CTG_Mix->CTG_Incubate Read_Luminescence Read Luminescence CTG_Incubate->Read_Luminescence Read_Luminescence->Data_Normalization Curve_Fitting Generate Dose-Response Curves (Calculate IC50) Data_Normalization->Curve_Fitting Reproducibility_Analysis Assess Intra- & Inter-Assay Variability Curve_Fitting->Reproducibility_Analysis

Caption: Workflow for comparing MTT and CellTiter-Glo® assays.

Deep Dive 1: The MTT (Tetrazolium Reduction) Assay

The MTT assay is a workhorse of academic labs due to its low cost. Its principle relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[9] The quantity of these crystals, once solubilized, is measured by absorbance and is considered proportional to the number of viable cells.[10]

Experimental Protocol: MTT Assay
  • Cell Seeding and Treatment: Seed HT-29 cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight. Treat cells with a serial dilution of this compound for 48 hours. Include vehicle-only controls and a positive control (e.g., staurosporine).

  • MTT Addition: Following treatment, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[5][10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. This step is critical and timing must be consistent. During this period, viable cells metabolize the MTT.

  • Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.[5]

Causality and Reproducibility Challenges with MTT

While seemingly straightforward, several steps in the MTT protocol are significant sources of variability, which can compromise reproducibility:

  • Incomplete Solubilization: The formazan crystals are notoriously difficult to dissolve completely. Any remaining microcrystals will scatter light and lead to erroneously high absorbance readings, making a toxic compound appear less potent. The choice of solvent and the mixing time are critical variables.[5][11]

  • Compound Interference: Compounds that are themselves reducing agents can directly reduce MTT, leading to a false-positive signal of cell viability.[11] Given the amine group on our test compound, this is a plausible risk that must be controlled for by running the assay in cell-free wells containing the compound.

  • Metabolic Perturbations: The assay assumes that a decrease in MTT reduction directly correlates with cell death. However, a compound could inhibit mitochondrial respiration without immediately killing the cell, leading to an underestimation of viability. Conversely, some compounds can induce metabolic hyperactivity, inflating the signal.[12]

  • Toxicity of Reagents: The MTT reagent itself can be toxic to cells, and the lengthy incubation period required can influence the outcome.[13] Furthermore, the organic solvents used for solubilization lyse the cells, making this an endpoint-only assay.

Deep Dive 2: The CellTiter-Glo® (Luminescent ATP) Assay

As an alternative, the CellTiter-Glo® assay measures ATP levels, a fundamental indicator of metabolically active cells.[7] The principle is based on the luciferase reaction: in the presence of ATP released from lysed cells, a proprietary, thermostable luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin, generating a stable, "glow-type" luminescent signal.[14] This signal is directly proportional to the ATP concentration, and thus, the number of viable cells.[7]

Experimental Protocol: CellTiter-Glo® Assay
  • Cell Seeding and Treatment: This step is identical to the MTT assay.

  • Plate Equilibration: After the 48-hour treatment, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures thermal consistency for the enzymatic reaction.[15][16]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL). The single-addition reagent both lyses the cells to release ATP and provides the luciferase and substrate.[15][16]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]

  • Data Acquisition: Measure luminescence using a luminometer. The long half-life of the signal (>5 hours) provides flexibility in read time.[7]

Causality and Reproducibility Advantages of CellTiter-Glo®

This "add-mix-measure" format inherently designs out several of the variability sources that plague the MTT assay:

  • Homogeneous Format: The single reagent addition and subsequent measurement in the same well eliminates multiple pipetting steps (like media aspiration and solvent addition), significantly reducing the potential for pipetting errors and cell loss.[7]

  • Reduced Compound Interference: The luciferase-based detection is less susceptible to interference from colored or reducing compounds. However, compounds that inhibit luciferase could be a source of interference, which can be tested in a cell-free system.

  • Direct ATP Measurement: ATP is a more direct and sensitive marker of cell viability. Cellular ATP levels deplete rapidly upon cell death, providing a clear signal change.

  • Speed and Sensitivity: The assay is much faster to perform and is generally more sensitive than colorimetric methods, allowing for lower cell seeding densities and miniaturization to 384- or 1536-well formats.[13][17]

Quantitative Comparison and Data Presentation

To objectively compare these assays, we must look at key performance metrics. The following table summarizes the expected performance characteristics in our hypothetical experiment.

FeatureMTT AssayCellTiter-Glo® AssayRationale & Impact on Reproducibility
Principle Mitochondrial dehydrogenase activityATP quantitationATP is a more direct marker of viability; mitochondrial activity can be altered without cell death.
Format Multi-step, endpointHomogeneous "add-mix-measure"Fewer steps reduce pipetting errors, sample loss, and overall variability.[7]
Sensitivity Lower (typically >1,000 cells/well)Higher (typically <100 cells/well)Higher sensitivity allows for use with low-abundance cells and reduces reagent costs through miniaturization.[17][18]
Linearity Narrower dynamic rangeWider dynamic rangeA wider linear range provides more accurate quantification across different levels of cytotoxicity.
Assay Time 2-5 hours~15 minutesShorter assay times reduce the window for environmental fluctuations and reagent degradation to affect results.[19]
Common Interferences Reducing agents, colored compounds, pH shifts, formazan insolubilityATPases, luciferase inhibitorsCellTiter-Glo® is generally less prone to interference from common small molecule libraries.[11]
Reproducibility Moderate (CVs often 15-20%)High (CVs often <10%)The simpler workflow and more stable signal contribute to lower coefficients of variation (CVs).

The Underlying Biology: Linking Cytotoxicity to Apoptosis

When a compound like this compound induces cytotoxicity, it often does so by activating programmed cell death, or apoptosis. A key executioner in this process is Caspase-3.[20] Understanding this pathway provides a mechanistic basis for the observed cell death and can offer further opportunities for reproducible assays (e.g., Caspase-Glo® 3/7 Assay).

The activation of Caspase-3 is a central event in the apoptotic cascade, triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[20] Once activated, Caspase-3 cleaves a host of cellular substrates, leading to the characteristic morphological changes of apoptosis.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_pathways Initiation Pathways cluster_caspases Caspase Cascade cluster_execution Execution Phase Drug This compound (Hypothetical Inducer) Stress Cellular Stress (e.g., DNA Damage) Drug->Stress Mitochondria Mitochondrial Pathway (Intrinsic) Stress->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Death_Receptor Death Receptor Pathway (Extrinsic) Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Cleavage Cleavage of Cellular Substrates (e.g., PARP) Caspase3->Cleavage Apoptosis Apoptosis (Cell Death) Cleavage->Apoptosis

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Aminophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper handling and disposal of 1-(4-Aminophenyl)piperazin-2-one. As a compound utilized in advanced research and drug development, ensuring the safety of laboratory personnel and maintaining environmental compliance is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering researchers to manage chemical waste with confidence and integrity.

Hazard Profile and Core Safety Principles

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard assessment can be constructed by analyzing its core chemical motifs: the aromatic amine and the piperazine ring system.

  • Aromatic Amine Moiety: The aminophenyl group is a well-known structural alert. Aromatic amines as a class are recognized for their potential toxicity, with many members classified as mutagenic or carcinogenic.[1] They are readily absorbed through the skin and can pose inhalation risks.[2] Therefore, all waste containing this compound must be handled as potentially hazardous.

  • Piperazine Moiety: The piperazine ring and its derivatives are known to be skin and eye irritants, with some causing severe burns and acting as respiratory or skin sensitizers.[3][4]

Based on this analysis, this compound should be treated as a hazardous substance. GHS classifications for structurally similar compounds suggest it is likely harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation.[5][6][7]

The foundational principle of disposal is this: All waste streams containing this compound, regardless of concentration, must be segregated, contained, and disposed of as regulated hazardous chemical waste. Under no circumstances should this compound or its solutions be released into the sanitary sewer system or general trash. [8][9]

Pre-Disposal Preparation and Required Equipment

Proper disposal begins before waste is even generated. A proactive approach ensures safety and compliance.

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE. The rationale is to create a complete barrier against dermal, ocular, and respiratory exposure.

Hazard CategoryRequired Personal Protective Equipment (PPE)Rationale
Eye Irritation ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[10]Prevents eye contact from splashes or aerosolized dust.
Skin Irritation/Toxicity Chemical-resistant gloves (Nitrile recommended) and a fully buttoned lab coat.Prevents dermal absorption and contamination of personal clothing.[8]
Inhalation Hazard All handling of the solid compound or its solutions should occur within a certified chemical fume hood.Mitigates the risk of inhaling fine dust particles or aerosols.[2]

Waste Container Setup:

  • Designate Waste Containers: Before beginning work, prepare separate, dedicated hazardous waste containers for solid and liquid waste.

  • Ensure Compatibility: Containers must be made of a material compatible with the chemical and any solvents used (e.g., High-Density Polyethylene - HDPE).

  • Proper Labeling: Label each container clearly with the words "HAZARDOUS WASTE ". The label must also include the full chemical name: "This compound " and list all other components (e.g., solvents). Avoid using abbreviations or chemical formulas on the primary label.[11]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting and managing waste generated during research activities involving this compound.

Step 1: Waste Segregation at the Source

The principle of segregation is critical to prevent unintended chemical reactions within the waste container and to ensure proper end-disposal.[8]

  • Solid Waste:

    • Carefully place all contaminated consumables into the designated Solid Hazardous Waste Container .

    • This includes:

      • Unused or expired solid this compound.

      • Contaminated weighing paper, pipette tips, and gloves.

      • Inert absorbent material used for cleaning minor spills.

  • Liquid Waste:

    • Collect all solutions containing this compound in the designated Liquid Hazardous Waste Container .

    • This includes reaction mixtures, mother liquors from crystallizations, and solvent rinses from contaminated glassware.

    • Crucially, do not mix this waste stream with incompatible chemicals such as strong oxidizing agents or acids. [12]

  • Sharps Waste:

    • Any contaminated needles, syringes, or broken glassware must be disposed of in a designated, puncture-resistant sharps container labeled for chemical contamination.

Step 2: Spill and Decontamination Procedures

Accidents happen; a prepared response is essential for safety.

  • Minor Spill (Solid or Liquid):

    • Alert Personnel: Notify others in the immediate area.

    • Ensure Ventilation: Work must be performed in a fume hood. If a spill occurs outside a hood, evacuate the area and ensure it is well-ventilated before cleanup.

    • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pillow.[12][13]

    • Collection: Carefully sweep or scoop the absorbed material into the Solid Hazardous Waste Container. Avoid actions that create dust.

    • Decontamination: Clean the spill area thoroughly. Wipe the surface with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a wash with soap and water. All cleaning materials (wipes, gloves) must be disposed of as solid hazardous waste.[13]

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Step 3: Container Management and Final Disposal
  • Secure Containment: Keep hazardous waste containers securely sealed with a screw-on cap when not in active use.[8]

  • Temporary Storage: Store the sealed waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic and incompatible materials.[12] This area should be clearly marked.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal contractor.[8][11] Inform the contractor of the contents of the containers. The standard and required method for final disposal of this type of organic waste is high-temperature incineration.[14]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the safe management and disposal of waste containing this compound.

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Step 1: Segregation cluster_2 Step 2: Collection & Containment cluster_3 Step 3: Storage & Final Disposal Generate Generation of Waste (e.g., reaction residue, contaminated items) Solid Solid Waste (gloves, tips, solid chemical) Generate->Solid Liquid Liquid Waste (solutions, solvents) Generate->Liquid SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Storage Secure Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage Disposal Licensed Hazardous Waste Contractor Storage->Disposal Incineration High-Temperature Incineration Disposal->Incineration

Caption: Logical workflow for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Aminophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 1-(4-Aminophenyl)piperazin-2-one. At our core, we believe that groundbreaking research and unwavering safety protocols are inextricably linked. This document moves beyond a simple checklist; it is designed to instill a deep, causal understanding of why specific precautions are necessary. My goal is to empower you, my fellow scientists, to build a self-validating system of safety in your laboratory.

While a specific, verified Safety Data Sheet (SDS) for this compound is not widely available, its molecular structure, featuring both a piperazine ring and an aromatic amine moiety, provides clear indicators of its potential hazards. Our guidance is therefore built upon a conservative assessment of structurally analogous compounds. The piperazine family of chemicals is known for causing effects ranging from irritation to severe burns and sensitization.[1][2][3] This guide is your trusted resource for navigating these potential risks with confidence.

Hazard Profile: Understanding the Adversary

Based on data from similar piperazine and aromatic amine derivatives, we must anticipate that this compound presents a multi-faceted hazard profile. The primary risks stem from its potential corrosivity and sensitizing effects.

Key Anticipated Hazards:

  • Causes Skin Irritation or Severe Burns (H315/H314): Direct contact can lead to irritation or chemical burns.[1][3][4]

  • Causes Serious Eye Irritation or Damage (H319/H314): The eyes are particularly vulnerable to severe and potentially irreversible damage from contact with this class of chemicals.[1][4]

  • May Cause Respiratory Irritation (H335): Inhalation of the powdered form can irritate the respiratory tract.[4][5]

  • May Cause Allergic Skin or Respiratory Reactions (H317/H334): A critical concern with piperazine derivatives is their potential to act as sensitizers.[3][6] Initial exposure may be benign, but subsequent contact, even at minute levels, can trigger a severe allergic response, such as a rash or asthma-like symptoms.[2][6]

  • Harmful if Swallowed (H302): Ingestion is a potential route of toxic exposure.[1]

This profile necessitates a robust approach to personal protective equipment (PPE) that leaves no margin for error.

The Core Directive: Your PPE Ensemble

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. The principle is simple: create an impermeable barrier between you and the chemical agent.

Data Presentation: Recommended PPE for Handling this compound
Task / Scale of Operation Minimum Required PPE Recommended Best Practice (Self-Validating System)
Weighing & Preparing Stock (<1g) 100% Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields.Double-glove with nitrile gloves, a chemical-resistant lab coat (buttoned), and chemical splash goggles. All handling must occur within a certified chemical fume hood.[1]
Solution Transfers & Reactions 100% Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields.Double-glove with nitrile gloves, ensuring the outer glove extends over the cuff of the lab coat. Wear chemical splash goggles and a face shield for added protection against splashes during transfers.[2][7]
Large-Scale Handling (>10g) or Spill Cleanup Double Nitrile Gloves, Chemical Resistant Lab Coat, Chemical Splash Goggles, Face Shield.In addition to the above, respiratory protection is mandatory. A full-face respirator with an appropriate organic vapor/particulate cartridge (P100) should be used.[4] Wear disposable, chemical-resistant coveralls and boot covers.[8]

Experimental Protocol: PPE Donning and Doffing

A protocol's trustworthiness comes from its repeatability and its power to prevent error. Follow this sequence rigorously to ensure a complete protective seal and to prevent contaminating yourself or your workspace during removal.

Part A: Donning Sequence (Putting On)

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Lab Coat/Coverall: Put on your lab coat, ensuring it is fully buttoned. For larger-scale work, don chemical-resistant coveralls.

  • Respiratory Protection (if required): Perform a seal check on your respirator before entering the work area.

  • Eye and Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Outer Gloves: Don your second pair of gloves. The cuff of the outer glove must go over the sleeve of your lab coat.

Part B: Doffing Sequence (Taking Off) - The "Contaminated-to-Contaminated" Principle This sequence is designed to ensure that you only touch contaminated surfaces with other contaminated surfaces (your outer gloves).

  • Decontaminate Outer Gloves: If grossly contaminated, wipe down the outer gloves with an appropriate solvent.

  • Remove Outer Gloves: Using one gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your still-gloved hand. Slide a finger from your ungloved hand under the cuff of the remaining glove and peel it off, encapsulating the first glove. Dispose of immediately in designated waste.[9]

  • Remove Face Shield/Goggles: Handle by the strap or sides, avoiding touching the front surface.

  • Remove Lab Coat/Coverall: Unbutton and peel the coat off your shoulders, turning the sleeves inside out as you go. Roll it so the contaminated exterior is contained within.

  • Remove Respirator (if used): Remove without touching the front of the mask.

  • Remove Inner Gloves: Follow the same procedure as for the outer gloves.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualization: PPE Selection Workflow

To ensure the correct level of protection is chosen for every task, this workflow provides a clear, logical path for decision-making.

Caption: Decision workflow for selecting appropriate PPE level.

Operational Plans: Spill & Disposal

Minor Spill Cleanup (<1g, solid)

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • Don PPE: At a minimum, don the PPE outlined for "Large-Scale Handling," including respiratory protection.[8]

  • Contain: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne. Do NOT dry sweep.

  • Collect: Carefully scoop the contained material into a labeled, sealable waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Doff & Dispose: Doff PPE as described above and dispose of all contaminated items in the designated hazardous waste container.

Chemical Waste Disposal

  • Segregation: All solid waste (contaminated gloves, wipes, compound) and liquid waste (reaction mixtures, cleaning solvents) must be collected in separate, clearly labeled, and sealed hazardous waste containers.[4]

  • Labeling: The label must include the full chemical name: "this compound," and list any solvents present.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents.[6]

  • Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Never dispose of this chemical down the drain.[10]

Your commitment to these protocols is a commitment to yourself, your colleagues, and the integrity of your work. Handle every chemical with the respect its potential hazards demand.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.